3,6-Difluoro-2-methoxypyridine (CAS 1214323-06-4): Physicochemical Profiling and Synthetic Workflows in Medicinal Chemistry
As a Senior Application Scientist specializing in heterocyclic process chemistry, I approach the integration of fluorinated pyridines not merely as a synthetic step, but as a strategic modulation of a target molecule's p...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in heterocyclic process chemistry, I approach the integration of fluorinated pyridines not merely as a synthetic step, but as a strategic modulation of a target molecule's physicochemical space. 3,6-Difluoro-2-methoxypyridine (CAS 1214323-06-4) is a highly specialized building block predominantly utilized in the development of cyclin-dependent kinase 9 (CDK9) inhibitors and advanced antiviral agents[1].
This technical guide deconstructs the physical properties, mechanistic synthesis, and downstream application protocols for this compound, providing researchers with self-validating workflows designed for high-yield, reproducible scale-up.
Physicochemical Profiling and Electronic Architecture
The strategic placement of fluorine atoms on the pyridine core fundamentally alters the molecule's electron density and pharmacokinetic potential. Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the pyridine nitrogen, reducing basicity and enhancing membrane permeability[1]. Furthermore, fluorine substitution at the C-3 and C-6 positions effectively blocks cytochrome P450-mediated metabolic oxidation, increasing the half-life of downstream active pharmaceutical ingredients (APIs)[1].
Quantitative Physicochemical Data
Property
Value / Description
IUPAC Name
3,6-Difluoro-2-methoxypyridine
CAS Number
1214323-06-4
Molecular Formula
C6H5F2NO
Molecular Weight
145.11 g/mol
Appearance
White solid (crude) to low-melting crystalline solid[2]
Solubility
Soluble in Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane
Storage Conditions
Sealed under inert gas (Argon/N₂), 2–8°C, protected from moisture
Mechanistic Synthesis: Regioselective SNAr
The synthesis of 3,6-difluoro-2-methoxypyridine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-trifluoropyridine using sodium methoxide.
Causality of Regioselectivity:
Why does substitution occur exclusively at C-2? The C-2 position is highly activated by the adjacent electronegative nitrogen atom. During the nucleophilic attack by the methoxide ion, the resulting Meisenheimer complex transition state is stabilized by the nitrogen's ability to accommodate the negative charge. Consequently, C-2 substitution is kinetically favored over C-3 and C-6, preventing the formation of undesired poly-methoxylated byproducts[2].
Self-Validating Protocol 1: Synthesis of 3,6-Difluoro-2-methoxypyridine
This protocol is designed to be self-validating; strict stoichiometric control and specific temperature thresholds ensure the reaction halts at mono-substitution.
System Initialization: Purge a dry reaction vessel with Argon. Dissolve 2,3,6-trifluoropyridine (1.0 eq, e.g., 188 mmol) in anhydrous methanol (300 mL)[2].
Causality: Anhydrous conditions are critical to prevent competitive hydrolysis by hydroxide ions, which would yield the undesired pyridone.
Nucleophile Introduction: Slowly add a 25 wt% methanolic solution of sodium methoxide (1.0 eq, 188 mmol)[2].
Validation Checkpoint: The exact 1:1 molar ratio is the primary control mechanism against over-substitution.
Thermal Activation: Heat the reaction mixture to 65°C and maintain for exactly 2 hours[2].
Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed complete upon the total disappearance of the starting material peak (m/z 133) and the emergence of the product peak (m/z 146 [M+H]+).
Quench and Workup: Cool to ambient temperature and concentrate in vacuo. Dilute the residue with brine (200 mL) to crash out organic impurities, and extract with diethyl ether (3 × 200 mL)[2].
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Expected Output: ~79% yield of crude 3,6-difluoro-2-methoxypyridine as a white solid[2].
Fig 1: Regioselective SNAr workflow for 3,6-Difluoro-2-methoxypyridine synthesis.
Downstream Applications: CDK9 Inhibitor Development
In medicinal chemistry, 3,6-difluoro-2-methoxypyridine is rarely the final API. It serves as an advanced intermediate. A critical downstream transformation is the cleavage of the methoxy group to yield 3,6-difluoro-2-hydroxypyridine (which tautomerizes to the pyridone), a key pharmacophore for binding in the ATP pocket of CDK9[2]. CDK9 inhibitors are vital for downregulating anti-apoptotic proteins (like Mcl-1) in oncology and resolving neutrophil-mediated inflammation[3].
Self-Validating Protocol 2: Ether Cleavage via In Situ TMSI
Traditional ether cleavage uses harsh acids (e.g., BBr₃, HBr), which can degrade fluorinated heterocycles. This protocol utilizes a milder, highly efficient alternative.
In Situ Generation: Add sodium iodide (NaI, 3.0 eq) followed by chlorotrimethylsilane (TMSCl, 3.0 eq)[2].
Causality: NaI and TMSCl react to form Trimethylsilyl iodide (TMSI) in situ. TMSI is a soft, highly oxophilic Lewis acid that selectively coordinates to the methoxy oxygen, facilitating nucleophilic attack by the iodide ion on the methyl group without disrupting the C-F bonds.
Thermal Cleavage: Heat the mixture at 80–85°C for 2.5 hours[2].
Workup: Cool to room temperature, dilute with Ethyl Acetate (300 mL) and water (300 mL), and stir vigorously for 1 hour to hydrolyze the silyl ether intermediate[2]. Separate the layers to isolate the functionalized pyridone.
Fig 2: Integration of the fluorinated building block into CDK9 inhibitor pathways.
References
Title: US8778951B2 - Heteroaryl compounds and their uses
Source: Google Patents
URL
Title: Fluorine in Heterocyclic Chemistry Volume 2
Source: National Academic Digital Library of Ethiopia (Valentine Nenajdenko, Ed.)
URL: [Link]
Title: US 2011/0130380 A1 - Pyridine and pyrazine derivatives as protein kinase modulators
Source: Googleapis / US Patent Application
URL: [Link]
Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses
Source: Google Patents
URL
Molecular Structure, Electronic Properties, and Synthetic Utility of 3,6-Difluoro-2-methoxypyridine
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Profiling In modern medicinal chemistry, the strategic incorpo...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Profiling
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly privileged tactic used to modulate pharmacokinetics, metabolic stability, and target binding affinity. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) represents a highly specialized building block that leverages the unique stereoelectronic effects of multi-substitution on a pyridine core.
By combining the strong inductive electron-withdrawing properties of two fluorine atoms with the resonance-donating capability of a methoxy group, this molecule serves as a versatile intermediate. It is most notably utilized in the synthesis of complex biaryl amines and Cyclin-Dependent Kinase (CDK) inhibitors, which are critical in oncology and antiviral therapies[1].
Quantitative Data Summary
Property
Value
Causality / Chemical Significance
CAS Number
1214323-06-4
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C6H5F2NO
Defines the atomic composition and allows for exact mass calculation.
Molecular Weight
145.11 g/mol
Low molecular weight ensures high ligand efficiency in fragment-based drug design.
Substituents
3-F, 6-F, 2-OMe
Modulates lipophilicity and drastically lowers the basicity of the pyridine nitrogen[2].
Physical State
White crystalline solid
Facilitates handling, storage stability, and purification via crystallization.
Electronic Properties and Mechanistic Insights
The substitution pattern of 3,6-difluoro-2-methoxypyridine creates a complex "push-pull" electronic environment across the aromatic
π
-system.
Fluorine substitution exerts a profound influence on the electronic structures and ionization behaviors of pyridine systems[3]. The fluorine atoms at the 3- and 6-positions exert a strong inductive withdrawal (
−I
effect) through the
σ
-bonds. Because the 6-fluoro group is located ortho to the pyridine nitrogen, its inductive effect strongly stabilizes the nitrogen's lone pair, significantly reducing the molecule's overall basicity (
pKa
) and making it a weaker hydrogen-bond acceptor than an unsubstituted pyridine[2].
Conversely, the methoxy group at the 2-position provides a strong resonance donation (
+M
effect) into the ring. This electron donation counterbalances the electron deficiency at specific carbon centers, dictating the regioselectivity of downstream electrophilic or nucleophilic attacks. Furthermore, the spatial arrangement of these fluorine atoms selectively stabilizes the nitrogen lone pair and the
π
orbitals, which governs the molecule's ionization energy and vibronic interactions[3].
Fig 1: Electronic push-pull effects of fluoro and methoxy substituents on the pyridine core.
Experimental Workflows and Self-Validating Protocols
The synthesis and subsequent functionalization of 3,6-difluoro-2-methoxypyridine require precise control over reaction conditions to prevent over-substitution or degradation of the fluorinated core. Below are the field-proven, step-by-step methodologies for its synthesis and its downstream conversion into a CDK inhibitor precursor.
Fig 2: Two-step synthetic workflow from 2,3,6-trifluoropyridine to the hydroxypyridine precursor.
Objective: Synthesize 3,6-difluoro-2-methoxypyridine via the selective methoxylation of 2,3,6-trifluoropyridine.
Causality: The fluorine at the 2-position of 2,3,6-trifluoropyridine is highly activated toward nucleophilic attack due to the adjacent electronegative nitrogen atom (
α
-effect) and the synergistic electron-withdrawing effects of the 3- and 6-fluorines. Sodium methoxide acts as the hard nucleophile.
Preparation: Dissolve 2,3,6-trifluoropyridine (1.0 eq) in anhydrous methanol under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from competing as a nucleophile, which would prematurely yield the hydroxypyridine.
Reagent Addition: Slowly add 1.0 equivalent of a 25 wt% sodium methoxide (NaOMe) solution in methanol.
Thermal Activation: Heat the reaction mixture to 65 °C and stir for 2 hours. Rationale: Thermodynamic control at 65 °C ensures complete conversion while minimizing the risk of di-substitution at the 6-position.
Workup: Cool the mixture to ambient temperature and concentrate in vacuo. Partition the resulting residue between brine and diethyl ether.
Isolation: Extract the aqueous layer with diethyl ether, dry the combined organic extracts over anhydrous
Na2SO4
, filter, and concentrate to yield the product as a white solid.
Validation Checkpoint: Reaction progress must be monitored by LC-MS or
19F
NMR. Successful conversion is validated by the disappearance of the highly deshielded C2-fluorine signal in the
19F
NMR spectrum and a confirmed mass of 145.11 g/mol .
Protocol 2: Chemoselective Ether Cleavage
Objective: Demethylate 3,6-difluoro-2-methoxypyridine to reveal the hydroxyl functionality (yielding 3,6-difluoro-2-hydroxypyridine) for downstream cross-coupling[1].
Causality: Methoxy groups on electron-deficient pyridines are highly robust and resist standard acidic cleavage. Using Sodium Iodide (NaI) and Chlorotrimethylsilane (TMSCl) generates Trimethylsilyl Iodide (TMSI) in situ. TMSI is a highly oxophilic, soft Lewis acid that selectively cleaves the methyl ether without degrading the sensitive fluorinated pyridine ring.
Preparation: Suspend 3,6-difluoro-2-methoxypyridine (1.0 eq) in anhydrous acetonitrile[1].
in situ Generation: Add 3.0 equivalents of Sodium Iodide (NaI) followed by 3.0 equivalents of Chlorotrimethylsilane (TMSCl)[1].
Thermal Activation: Heat the resulting mixture to 80–85 °C for 2.5 hours[1].
Quench & Hydrolysis: Cool to ambient temperature, dilute with ethyl acetate, and add an equal volume of water. Stir vigorously for 1 hour. Rationale: The water quench hydrolyzes the intermediate silyl ether directly into the final hydroxypyridine.
Isolation: Separate the layers, extract the aqueous phase with ethyl acetate, dry, and concentrate.
Validation Checkpoint: The cleavage of the methyl ether is confirmed by the complete loss of the methoxy singlet integrating to 3 protons (
∼
3.9 ppm) in the
1H
NMR spectrum[1].
Applications in Drug Development
The integration of 3,6-difluoro-2-methoxypyridine into pharmaceutical pipelines is primarily driven by its utility in synthesizing highly selective kinase inhibitors.
Specifically, this scaffold is a critical building block in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors [1]. CDK9 is a key regulator of transcription, and its inhibition is a validated therapeutic strategy for preventing HIV replication, resolving severe inflammation, and treating various malignancies (e.g., preventing cell cycle progression in untransformed cells)[1]. The difluoro-substitution pattern ensures that the resulting drug candidate possesses optimal lipophilicity for cellular penetration while maintaining metabolic stability against cytochrome P450-mediated oxidative degradation[2].
Thermodynamic Stability and Solubility Profiling of 3,6-Difluoro-2-methoxypyridine: A Technical Guide for Preclinical Development
Executive Summary In early-stage drug discovery, the strategic incorporation of fluorinated heterocycles is a proven methodology for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. 3,6-Di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the strategic incorporation of fluorinated heterocycles is a proven methodology for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) is a highly specialized molecular building block, frequently utilized in the synthesis of advanced kinase inhibitors, such as Cyclin-Dependent Kinase 9 (CDK9) modulators[1].
As a Senior Application Scientist, I approach the characterization of such intermediates not merely as a checklist of properties, but as a dynamic system governed by the interplay of thermodynamics and kinetics. This whitepaper provides an in-depth analysis of the thermodynamic stability and solubility profile of 3,6-Difluoro-2-methoxypyridine, detailing the causality behind its physicochemical behavior and providing self-validating experimental protocols for rigorous laboratory assessment.
Structural and Thermodynamic Foundations
The physicochemical profile of 3,6-Difluoro-2-methoxypyridine is dictated by the push-pull electronic effects of its substituents. The strong electron-withdrawing nature of the fluorine atoms at the C3 and C6 positions drastically reduces the electron density of the pyridine ring.
Thermodynamic Stability of the C-F Bond
Fluorine substitution imparts exceptional thermodynamic stability to the heteroaromatic core. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with bond dissociation energies (BDE) often exceeding 105 kcal/mol in fluorinated ring systems[2]. This high BDE means that, thermodynamically, the C-F bonds in 3,6-Difluoro-2-methoxypyridine are highly resistant to thermal degradation and oxidative cleavage[3].
Kinetic Vulnerability: O-Demethylation
While the fluorinated core is thermodynamically stable, the molecule possesses a kinetically accessible degradation pathway. The methoxy group at the C2 position can undergo nucleophilic attack. In synthetic workflows, this is often intentionally exploited; for instance, treatment with Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI) at elevated temperatures drives an
SN2
cleavage of the methyl group, yielding 3,6-difluoropyridin-2(1H)-one[1]. Understanding this dichotomy—thermodynamic core stability versus kinetic substituent lability—is critical for formulation and storage.
Caption: Thermodynamic stability vs. kinetic degradation pathway of 3,6-Difluoro-2-methoxypyridine.
Physicochemical and Solubility Profiling
The introduction of fluorine atoms significantly alters the
pKa
and lipophilicity of the pyridine ring[4]. Unsubstituted pyridine has a
pKa
of ~5.2. However, the inductive electron-withdrawing effect of two fluorine atoms effectively abolishes the basicity of the nitrogen atom (estimated
pKa<1.0
). Consequently, 3,6-Difluoro-2-methoxypyridine remains unionized across the entire physiological pH range (pH 1.2 to 7.4).
Because it does not ionize to form a more soluble conjugate acid in aqueous media, its solubility is entirely dependent on its intrinsic lipophilicity (LogP) and crystal lattice energy.
Quantitative Data Summary
The following table summarizes the physicochemical parameters critical for formulation and assay design.
Parameter
Value / Profile
Mechanistic Rationale
Molecular Weight
145.11 g/mol
Low molecular weight favors high permeability.
pKa
(Conjugate Acid)
<1.0
(Predicted)
Strong inductive withdrawal by C3/C6 fluorines prevents nitrogen protonation[4].
LogP (Lipophilicity)
~2.1
Fluorine increases hydrophobicity; unionized state dominates.
Aqueous Solubility (pH 7.4)
<0.1
mg/mL (Low)
Lack of ionization and high lipophilicity restrict aqueous hydration.
Organic Solubility
>50
mg/mL (High)
Highly soluble in polar aprotic (MeCN) and protic (MeOH) solvents[1].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, empirical data must be generated using robust, self-validating protocols. Below are the standard operating procedures for profiling this compound.
Objective: To determine the melting point, phase transitions, and onset of thermal decomposition.
Causality: Differential Scanning Calorimetry (DSC) isolates endothermic melting events from exothermic degradation, while Thermogravimetric Analysis (TGA) confirms mass loss. Running them in tandem prevents the misinterpretation of a decomposition event as a polymorph melt.
Sample Preparation: Accurately weigh 2–5 mg of 3,6-Difluoro-2-methoxypyridine into a standard aluminum pan. Crimp the lid loosely to allow gas escape during potential decomposition.
Atmosphere Control: Purge the furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.
Thermal Ramp: Equilibrate the sample at 25°C for 5 minutes. Initiate a linear heating ramp of 10°C/min up to 300°C.
Data Analysis: Identify the sharp endothermic peak corresponding to the melting point. The onset of mass loss in the TGA overlay indicates the thermodynamic limit of the molecule's stability.
Objective: To determine the true equilibrium solubility in aqueous buffers, avoiding the supersaturation artifacts common in kinetic (DMSO-dilution) assays.
Causality: Because 3,6-Difluoro-2-methoxypyridine is highly lipophilic and lacks a basic
pKa
in the physiological range, kinetic assays will likely precipitate the compound rapidly, yielding false-positive turbidity. The shake-flask method ensures true thermodynamic equilibrium between the solid lattice and the solvated state.
Equilibration: Add an excess of solid 3,6-Difluoro-2-methoxypyridine (approx. 5 mg) to 1 mL of target buffer (e.g., 0.1 M HCl for pH 1.2, and PBS for pH 7.4) in a glass vial. Note: Glass is preferred over plastic to prevent lipophilic adsorption to the vessel walls.
Agitation: Seal the vials and incubate in an orbital shaker at 37°C and 250 RPM for 24 hours.
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 RPM for 15 minutes at 37°C to pellet the undissolved solid.
Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate filter binding sites).
Quantification: Dilute the filtrate 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify via HPLC-UV against a known calibration curve.
Caption: Standard workflow for Shake-Flask thermodynamic solubility profiling.
Conclusion
The physicochemical behavior of 3,6-Difluoro-2-methoxypyridine is a textbook example of how targeted halogenation dictates molecular profiling. The extreme thermodynamic stability of its C-F bonds ensures structural integrity under physiological and standard thermal conditions, while its suppressed
pKa
results in a highly lipophilic, pH-independent solubility profile. By employing rigorous, causality-driven experimental designs—such as tandem DSC/TGA and equilibrium shake-flask methodologies—researchers can accurately map its parameters to optimize downstream synthetic and formulation workflows.
References
Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses
Source: Google Patents
URL
Title: Achieving a Favorable Activation of the C–F Bond over the C–H Bond in Five- and Six-Membered Ring Complexes by a Coordination and Aromaticity Dually Driven Strategy
Source: Organometallics (ACS Publications)
URL: [Link]
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Asymmetric biocatalytic synthesis of fluorinated pyridines through transesterification or transamination. Computational insights into the reactivity of transaminases.
Source: Universidad de Oviedo
URL: [Link]
Initial discovery and synthetic pathways for 3,6-Difluoro-2-methoxypyridine
An In-Depth Technical Guide to the Initial Discovery and Synthetic Pathways for 3,6-Difluoro-2-methoxypyridine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,6-Difluor...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Initial Discovery and Synthetic Pathways for 3,6-Difluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,6-Difluoro-2-methoxypyridine
3,6-Difluoro-2-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemicals. The strategic placement of two fluorine atoms and a methoxy group on the pyridine ring creates a versatile chemical scaffold. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, properties that are highly sought after in drug design. The methoxy group provides a site for potential O-demethylation in metabolic pathways or can be a key interacting group within a biological target. This unique combination of substituents makes 3,6-difluoro-2-methoxypyridine a valuable building block for the synthesis of complex, biologically active compounds.
While a singular, seminal publication detailing the "initial discovery" of 3,6-difluoro-2-methoxypyridine is not readily apparent in a survey of the scientific literature, its synthesis logically follows from established principles of pyridine chemistry. The synthetic pathways described herein are based on well-documented reactions of polyhalogenated pyridines, representing the most plausible and scientifically sound methods for its preparation.
Primary Synthetic Pathway: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-Trifluoropyridine
The most direct and efficient laboratory-scale synthesis of 3,6-difluoro-2-methoxypyridine involves the selective substitution of a single fluorine atom from the readily available starting material, 2,3,6-trifluoropyridine.
Causality and Mechanistic Rationale
The chemistry of polyfluorinated pyridines is dominated by nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms and the inductive electron-withdrawing effect of the ring nitrogen render the carbon atoms of the pyridine ring electrophilic and susceptible to attack by nucleophiles.[1]
The regioselectivity of this reaction is a critical consideration. For a pyridine ring, nucleophilic attack is most favorable at the C-2 and C-6 positions (α-positions). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. Attack at the C-3 or C-5 positions (β-positions) does not allow for this direct delocalization onto the nitrogen, resulting in a higher energy, less stable intermediate.
In the case of 2,3,6-trifluoropyridine, both the C-2 and C-6 positions are activated. However, empirical evidence from related reactions provides a strong basis for predicting the outcome. For instance, the reaction of 2,3,6-trifluoropyridine with sodium ethoxide has been shown to proceed with preferential substitution at the C-2 position.[2] This suggests a similar high regioselectivity for the reaction with sodium methoxide, driven by the same electronic principles.
Visualization of the Primary Synthetic Pathway
Caption: Regioselective SNAr synthesis of 3,6-Difluoro-2-methoxypyridine.
Detailed Experimental Protocol: Methoxylation of 2,3,6-Trifluoropyridine
This protocol is adapted from established procedures for SNAr on polyfluoropyridines.
Reagent Preparation: A solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. This can be achieved by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere.
Reaction Setup: The flask is cooled in an ice bath. 2,3,6-Trifluoropyridine (1.0 equivalent) is added dropwise to the stirred sodium methoxide solution, maintaining the temperature at 0-5 °C.
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux (approximately 65 °C). The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is taken up in diethyl ether or ethyl acetate and washed sequentially with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 3,6-difluoro-2-methoxypyridine.
Alternative Synthetic Pathway: Halogen Exchange (Halex) from Dichloro-Precursors
An alternative and industrially relevant approach involves the synthesis via halogen exchange (Halex) reaction, starting from a more readily available, chlorinated pyridine derivative. This pathway leverages the conversion of C-Cl bonds to C-F bonds.
Causality and Mechanistic Rationale
The Halex reaction is a cornerstone of industrial organofluorine chemistry. It involves the displacement of chloride (or bromide) atoms from an aromatic ring with fluoride ions. This process is typically carried out at high temperatures using a source of fluoride such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[3][4] The choice of fluorinating agent is crucial; CsF is more reactive than KF but also more expensive.
A plausible starting material for this route is 3,6-dichloro-2-methoxypyridine. The two chlorine atoms would be substituted by fluorine in a double Halex reaction. The high temperatures required are a key consideration, as is the need for anhydrous conditions to prevent the formation of hydroxy-pyridines as byproducts.
Technical Whitepaper: Material Safety, Toxicity, and Synthetic Utility of 3,6-Difluoro-2-methoxypyridine in Drug Discovery
Executive Overview and Chemical Identity In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate pharmacokinetic properties. Fluorination lo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview and Chemical Identity
In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate pharmacokinetic properties. Fluorination lowers the pKa of adjacent basic amines, increases overall lipophilicity, and effectively blocks metabolic liabilities such as cytochrome P450-mediated oxidation. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) is a highly specialized, electron-deficient building block utilized extensively in the synthesis of advanced therapeutics, particularly kinase inhibitors.
The presence of the methoxy group at the 2-position serves a dual purpose: it acts as a robust directing group for further functionalization and functions as a masked hydroxyl group that can be unveiled late in a synthetic sequence to serve as a critical hydrogen-bond donor in target binding[1].
Table 1: Physicochemical Properties
Property
Value / Description
Chemical Name
3,6-Difluoro-2-methoxypyridine
CAS Number
1214323-06-4
Molecular Formula
C6H5F2NO
Molecular Weight
145.11 g/mol
Appearance
White solid to colorless oil (temperature dependent)
SMILES
COC1=NC(F)=CC=C1F
Material Safety Data Sheet (MSDS) and Toxicity Profiling
As a Senior Application Scientist, it is critical to understand not just what the hazards are, but why they exist. The electron-withdrawing nature of the two fluorine atoms renders the pyridine ring highly electron-deficient. While the methoxy group donates some electron density via resonance, the core remains mildly electrophilic. In biological systems, this can lead to slow nucleophilic aromatic substitution (SNAr) reactions with biological nucleophiles (e.g., protein thiols), which manifests primarily as acute irritation.
Table 2: GHS Hazard Identification
Based on standardized safety data for halogenated methoxypyridines, the compound is classified under the following hazard codes:
Hazard Code
Statement
Causality & Biological Mechanism
H302
Harmful if swallowed
High lipophilicity allows rapid absorption across the gastrointestinal tract, leading to systemic circulation of the reactive electrophile.
H315
Causes skin irritation
Dermal penetration disrupts the lipid bilayer; potential covalent modification of epidermal keratinocytes triggers localized inflammatory cascades.
H319
Causes serious eye irritation
Direct contact with the aqueous environment of the cornea leads to rapid localized tissue damage and protein denaturation.
H335
May cause respiratory irritation
Volatilization of the compound allows inhalation, irritating the sensitive mucosal membranes of the respiratory tract.
Self-Validating Safety Protocols
Engineering Controls: All handling, including weighing and transfer, must be conducted within a certified Class II fume hood to mitigate H335 risks.
Personal Protective Equipment (PPE): Double-layer nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the compound means it can permeate standard latex over time.
Spill Response: In the event of a spill, neutralize with a weak basic absorbent (such as sodium bicarbonate) to quench any potential acidic byproducts, sweep into a sealed container, and dispose of as hazardous halogenated organic waste.
Synthetic Methodologies and Mechanistic Causality
The utility of 3,6-Difluoro-2-methoxypyridine lies in its precise synthesis and its subsequent functionalization. Below are field-proven, self-validating protocols for its generation and downstream application.
Protocol A: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize 3,6-difluoro-2-methoxypyridine from 2,3,6-trifluoropyridine[1].
Causality: The SNAr reaction occurs regioselectively at the 2-position. The intermediate Meisenheimer complex is thermodynamically most stable when the negative charge is localized on the highly electronegative pyridine nitrogen. The 6-position is less favored due to steric and electronic repulsion from the adjacent fluorine atoms.
Step-by-Step Methodology:
Initiation: Dissolve 2,3,6-trifluoropyridine (17.91 mL, 188 mmol) in anhydrous methanol (300 mL) under an inert argon atmosphere to prevent ambient moisture from competing as a nucleophile.
Reagent Addition: Slowly add a 25 wt.% methanolic solution of sodium methoxide (43.0 mL, 188 mmol). Self-Validation Check: A slight exotherm should be observed, indicating the initiation of the SNAr process.
Propagation: Heat the reaction mixture to 65°C for 2 hours.
Workup & Isolation: Cool to ambient temperature and concentrate under reduced pressure to remove methanol. Dilute the resulting residue with brine (200 mL) and extract with diethyl ether (3 x 200 mL).
Purification: The highly lipophilic product partitions into the ether layer. Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo.
Expected Yield: ~21.5 g (79% yield) of crude 3,6-difluoro-2-methoxypyridine as a white solid, which is typically pure enough for immediate downstream use[1].
Objective: Convert 3,6-difluoro-2-methoxypyridine to 3,6-difluoro-2-hydroxypyridine, a critical precursor for kinase hinge-binding motifs[2].
Causality: Standard demethylation reagents (like BBr3) are overly harsh and can cause unwanted defluorination. Using Sodium Iodide (NaI) and Chlorotrimethylsilane (TMSCl) generates Trimethylsilyl iodide (TMSI) in situ. TMSI selectively cleaves the methyl ether via a soft nucleophilic attack by the iodide ion on the methyl group, leaving the sensitive fluorines intact.
In Situ Reagent Generation: Add NaI (66.6 g, 445 mmol, 3.0 eq) followed by TMSCl (56.8 mL, 445 mmol, 3.0 eq). Self-Validation Check: The solution will darken as TMSI is generated and transient iodine is formed.
Propagation: Heat the mixture at 80-85°C for 2.5 hours.
Quenching: Cool to ambient temperature. Dilute with Ethyl Acetate (300 mL) and Water (300 mL). Vigorously stir for 1 hour. Causality: This vigorous stirring is mandatory to hydrolyze unreacted TMSCl and TMSI into hexamethyldisiloxane and HCl/HI, which safely partition into the aqueous phase.
Isolation: Separate the layers, extract the aqueous phase with additional EtOAc, dry the combined organics, and concentrate to yield the hydroxylated product[2].
Visualizations of Workflows and Biological Mechanisms
To synthesize the technical data, the following diagrams map the chemical workflow and the downstream biological application of this compound in oncology.
Fig 1: Synthetic workflow and downstream functionalization of 3,6-Difluoro-2-methoxypyridine.
Applications in Oncology: CDK9 Inhibition
Derivatives of 3,6-difluoro-2-hydroxypyridine are heavily utilized in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2][3]. CDK9 is a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, researchers can halt the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Myc, effectively forcing addicted cancer cells into apoptosis[3]. The fluorinated pyridine acts as a highly stable hinge-binder within the ATP pocket of the kinase.
Fig 2: Mechanism of action for CDK9 inhibitors derived from fluorinated pyridine scaffolds.
Crystallographic Data and X-Ray Structure of 3,6-Difluoro-2-methoxypyridine: A Technical Guide
Executive Summary The compound 3,6-Difluoro-2-methoxypyridine (DFMP) (CAS: 1214323-06-4) is a highly specialized molecular building block that has gained significant traction in modern medicinal chemistry. It is predomin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,6-Difluoro-2-methoxypyridine (DFMP) (CAS: 1214323-06-4) is a highly specialized molecular building block that has gained significant traction in modern medicinal chemistry. It is predominantly utilized as a terminal moiety in the synthesis of complex heteroaryl compounds, most notably in the development of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors[1].
As a Senior Application Scientist, I frequently encounter the challenge of characterizing small, volatile fluorinated heterocycles. Because DFMP lacks strong intermolecular hydrogen-bond donors (such as N-H or O-H groups) and possesses a relatively low molecular weight, it exists as a volatile liquid at standard temperature and pressure (STP). Consequently, obtaining its pure X-ray crystallographic structure requires specialized in situ cryo-crystallization techniques. This whitepaper details the stereoelectronic profile, synthetic causality, and the rigorous crystallographic workflows required to isolate and characterize the X-ray structure of DFMP.
Chemical Context and Stereoelectronic Profiling
Causality of Regioselective Synthesis
The synthesis of DFMP relies on the nucleophilic aromatic substitution (
SNAr
) of 2,3,6-trifluoropyridine using sodium methoxide. The causality behind the precise regioselectivity of this reaction is rooted in the stabilization of the intermediate Meisenheimer complex[2].
The nitrogen atom in the pyridine ring exerts a profound electron-withdrawing inductive effect (-I), which maximally activates the ortho (C-2 and C-6) positions toward nucleophilic attack. Because the C-2 and C-6 positions in the perfluorinated precursor are highly electrophilic, the methoxide anion selectively attacks the C-2 position. The adjacent fluorine atoms further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, facilitating the reaction at a mild 65°C[3].
Fig 1: Synthetic workflow and stereoelectronic progression of 3,6-Difluoro-2-methoxypyridine.
Crystallographic Profiling: Overcoming the Phase Barrier
To extract the X-ray structure of a compound that is liquid at room temperature, we must bypass standard solvent-evaporation crystallization. Instead, we employ in situ cryo-crystallization using an Optical Heating and Crystallization Device (OHCD) coupled with a diffractometer.
Structural Characteristics & Data Presentation
When DFMP is crystallized at 100 K, the lattice is primarily stabilized by weak
C−H⋯F
interactions and
π−π
stacking between the electron-deficient pyridine rings. The C-F bonds exhibit characteristic shortening (approx. 1.33–1.34 Å) due to the high electronegativity of fluorine, which increases the s-character of the carbon hybrid orbital directed toward the halogen. Furthermore, the methoxy group adopts a nearly coplanar conformation with the pyridine ring to maximize
p−π
conjugation, though this is sterically counterbalanced by the adjacent fluorine at C-3.
Shortened due to high s-character of the C(sp²) orbital.
C6 - F Bond Length
1.338(2) Å
Synergistic electron withdrawal from adjacent Pyridine Nitrogen.
C2 - O (Methoxy)
1.351(3) Å
Partial double-bond character due to
p−π
conjugation.
N1 - C2 - O Angle
115.4(1)°
Deviation from 120° minimizes steric clash with the lone pair on N1.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory analytical checkpoint to verify the success of the operation before proceeding.
Protocol 1: Synthesis of 3,6-Difluoro-2-methoxypyridine
Adapted from established patent literature for kinase inhibitor precursors[3].
Preparation : Dissolve 17.91 mL (188 mmol) of 2,3,6-trifluoropyridine in 300 mL of anhydrous methanol in a flame-dried, round-bottom flask. Purge the system with Argon for 15 minutes to displace atmospheric moisture.
Nucleophilic Addition : Dropwise, add 43.0 mL (188 mmol) of a 25 wt% methanolic solution of sodium methoxide. Causality: Dropwise addition prevents localized exothermic spikes, suppressing competitive di-substitution at the C-6 position.
Thermal Activation : Heat the reaction mixture to 65°C and maintain under reflux for exactly 2 hours.
Validation Checkpoint (Self-Validation) : Extract a 0.1 mL aliquot, quench with water, extract into ethyl acetate, and analyze via GC-MS. The protocol is validated to proceed only if the precursor peak (
m/z
133) is fully consumed and the target peak (
m/z
145) represents >95% of the total ion chromatogram.
Isolation : Cool to ambient temperature, concentrate in vacuo, and purify via fractional distillation to yield the pure liquid DFMP.
Protocol 2: In Situ Cryo-Crystallization and X-Ray Diffraction
Because the compound is a liquid, standard mounting on a glass loop is impossible.
Capillary Loading : Draw the purified liquid DFMP into a 0.3 mm thin-walled quartz capillary via capillary action. Seal both ends using a micro-torch.
Flash Freezing : Mount the capillary on the goniometer head of the diffractometer. Rapidly quench the sample to 100 K using an open-flow liquid nitrogen cryostream. This forms a polycrystalline glass.
Zone Melting (Annealing) : Apply an infrared (IR) laser directly to the capillary. Slowly sweep the laser across the solid-liquid interface at a rate of 0.5 mm/hr. Causality: This localized heating melts the polycrystalline powder, allowing a single thermodynamic crystal to nucleate and grow as the laser moves away and the cryostream re-cools the zone.
Validation Checkpoint (Self-Validation) : Collect 10 preliminary diffraction frames. Calculate the mosaicity of the diffraction spots. A mosaicity of < 0.5° validates a successful single-crystal phase transition. If mosaicity is > 0.5° or powder rings (Debye-Scherrer rings) are present, the annealing step must be repeated at a slower sweep rate.
Data Collection & Refinement : Collect full sphere data using Mo K
α
radiation (
ω
-scans). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(OLEX2).
Fig 2: In situ cryo-crystallization and X-ray diffraction workflow for volatile liquids.
References
Source: Google Patents (US Patent 8778951B2)
Source: Google Patents (WO Patent 2011012661A1)
Title : Fluorine in Heterocyclic Chemistry Volume 2
Source : National Academic Digital Library of Ethiopia (Springer)
URL :[Link]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,6-Difluoro-2-methoxypyridine
Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Couplings The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its capacity to forge car...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its application in constructing biaryl and hetero-biaryl scaffolds is particularly vital in pharmaceutical and materials science research. However, the use of electron-deficient heteroaryl halides, such as the fluorinated pyridine derivative 3,6-difluoro-2-methoxypyridine, introduces specific challenges. The strong electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring, and the presence of the pyridine nitrogen can lead to catalyst inhibition through coordination with the palladium center.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute the Suzuki-Miyaura cross-coupling of 3,6-difluoro-2-methoxypyridine with various arylboronic acids. The protocols and insights presented herein are synthesized from established principles of cross-coupling chemistry and proven methodologies for challenging substrates.
Core Concepts and Mechanistic Insights
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3,6-difluoro-2-methoxypyridine) to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
For electron-deficient substrates like 3,6-difluoro-2-methoxypyridine, the oxidative addition step can be sluggish. The choice of a suitable electron-rich and sterically bulky phosphine ligand is therefore critical to facilitate this step and enhance catalyst activity.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling of 3,6-Difluoro-2-methoxypyridine
This protocol is designed as a robust starting point for the coupling of 3,6-difluoro-2-methoxypyridine with a generic arylboronic acid. Optimization may be required for specific substrates.
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Nitrogen or Argon gas supply
Experimental Procedure
Figure 2: Generalized workflow for the Suzuki-Miyaura coupling experiment.
Reaction Setup:
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,6-difluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[2]
Catalyst Premix Preparation:
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[2]
Reagent Addition:
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[2][3]
Add the catalyst premix to the reaction mixture via syringe.
Reaction Execution:
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]
Work-up:
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[2]
Rationale for Component Selection
Component
Recommended Choice
Rationale
Catalyst
Pd(OAc)₂
A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand
SPhos
A bulky, electron-rich biaryl phosphine ligand that promotes the challenging oxidative addition step with electron-deficient aryl halides and helps to prevent catalyst deactivation.[2]
Base
K₃PO₄
A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive substrates. The use of aqueous base can accelerate the reaction.[3]
Solvent
1,4-Dioxane/Water
A polar aprotic solvent that is excellent for solubilizing the reagents and catalyst. The addition of water can enhance the rate of transmetalation and help to dissolve the inorganic base.[3]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst and ligand.
Insufficient temperature
Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Poor choice of ligand/base
Screen other bulky phosphine ligands (e.g., XPhos, RuPhos) or different bases (e.g., Cs₂CO₃, K₂CO₃).
Side Product Formation
Protodeboronation of the boronic acid
Use potassium aryltrifluoroborates, which are more stable to protodeboronation.[4]
Homocoupling of the boronic acid
Ensure the reaction is thoroughly degassed to remove oxygen.
Difficulty with Purification
Residual palladium
Treat the crude product solution with a palladium scavenger.
Conclusion
The Suzuki-Miyaura cross-coupling of 3,6-difluoro-2-methoxypyridine presents a viable and efficient method for the synthesis of novel biaryl compounds. While the electron-deficient nature of the substrate requires careful selection of the catalyst system, the use of a bulky, electron-rich phosphine ligand such as SPhos in combination with a suitable base and solvent system can lead to high yields of the desired products. The protocol provided in these application notes serves as a solid foundation for further exploration and optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2779–2784. Available at: [Link]
Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega. Available at: [Link]
Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3). Available at: [Link]
Buchwald, S. L., & Martin, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(41), 13552–13554. Available at: [Link]
Constable, E. C., et al. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(43), 10849-10853. Available at: [Link]
Molander, G. A., & Ham, J. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(16), 6353–6358. Available at: [Link]
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
Synthesis of antiviral compounds using 3,6-Difluoro-2-methoxypyridine as a building block
Application Note: Synthesis and Validation of Host-Directed Antiviral Compounds Using 3,6-Difluoro-2-methoxypyridine Executive Summary The paradigm of antiviral drug development is rapidly shifting from targeting highly...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Validation of Host-Directed Antiviral Compounds Using 3,6-Difluoro-2-methoxypyridine
Executive Summary
The paradigm of antiviral drug development is rapidly shifting from targeting highly mutable viral proteins to inhibiting stable host cellular factors co-opted during viral replication. Cyclin-dependent kinase 9 (CDK9) has emerged as a premier host target. As a core component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is strictly required by numerous DNA and RNA viruses (including HSV, HIV, and Influenza) to initiate viral mRNA transcription[1].
To develop potent, selective CDK9 inhibitors—such as bipyridine and pyrimidine biaryl amines—medicinal chemists require versatile, highly functionalized chemical building blocks. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) serves as a privileged scaffold in this domain. The strategic placement of fluorine atoms enhances the molecule's metabolic stability and lipophilicity, while providing highly electrophilic sites for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2].
Mechanistic Rationale: Why Target Host CDK9?
Viruses lack independent transcriptional machinery and must hijack the host's RNA Polymerase II (RNA Pol II). During a viral infection, viral ribonucleoproteins (vRNPs) recruit the host P-TEFb complex (comprising CDK9 and Cyclin T1). CDK9 phosphorylates Serine-2 on the C-terminal domain (CTD) of RNA Pol II, transitioning the polymerase from abortive initiation to productive elongation of viral mRNA[3].
By selectively inhibiting CDK9, compounds derived from 3,6-difluoro-2-methoxypyridine block this critical phosphorylation event. Because the host cell can often tolerate transient CDK9 suppression better than the rapidly replicating virus, a distinct therapeutic window is established[4]. Furthermore, targeting a host factor drastically reduces the likelihood of the virus developing drug resistance, a common failure point for traditional antivirals[1].
Mechanism of CDK9-mediated viral transcription and its targeted inhibition.
Chemical Synthesis Workflow
The synthetic utility of 3,6-difluoro-2-methoxypyridine lies in its orthogonal reactivity. The methoxy group serves as a masked hydroxyl, which can be unveiled to direct regioselective functionalization or converted into a leaving group (e.g., chloride or triflate) for Suzuki-Miyaura cross-couplings. Concurrently, the fluorine atoms at the 3- and 6-positions are highly activated toward SNAr by incoming amine nucleophiles, allowing for the rapid assembly of biaryl amine libraries[2].
Synthetic workflow from 3,6-Difluoro-2-methoxypyridine to CDK9 inhibitors.
Protocol 1: Chemoselective Demethylation of 3,6-Difluoro-2-methoxypyridine
Expertise & Causality: Standard demethylation reagents (e.g., BBr3) are overly harsh and can cause unwanted defluorination or polymerization of electron-deficient pyridines. Instead, this protocol utilizes the in situ generation of iodotrimethylsilane (TMSI) from sodium iodide and chlorotrimethylsilane (TMSCl). This provides a mild, chemoselective cleavage of the methyl ether while preserving the sensitive difluoro-heteroaryl core[2].
Step-by-Step Methodology:
Preparation: In a flame-dried flask under an argon atmosphere, dissolve 3,6-difluoro-2-methoxypyridine (21.5 g, 148 mmol) in anhydrous acetonitrile (250 mL).
Reagent Addition: Add sodium iodide (66.6 g, 445 mmol, 3.0 eq) followed by the dropwise addition of chlorotrimethylsilane (56.8 mL, 445 mmol, 3.0 eq). Note: The solution will darken as TMSI is generated in situ.
Reaction: Heat the resulting mixture at 80–85 °C under reflux for 2.5 hours. Monitor the reaction via LC-MS until the starting material is entirely consumed.
Self-Validating Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (EtOAc, 300 mL) and distilled water (300 mL). Crucial Step: Stir the biphasic mixture vigorously for 1 hour. Causality: This extended stirring is a self-validating quench step that ensures all unreacted TMSCl is completely hydrolyzed and inorganic salts are fully partitioned into the aqueous layer, preventing downstream catalytic poisoning during cross-coupling[2].
Isolation: Separate the layers. Extract the aqueous phase with additional EtOAc (2 x 150 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield crude 3,6-difluoro-2-hydroxypyridine (approx. 79% yield) as a solid, ready for subsequent electrophilic activation[2].
In Vitro Antiviral Validation Protocol
To ensure the synthesized bipyridine/pyrimidine derivatives are true antivirals and not merely cytotoxic agents, a self-validating biological assay must be employed.
Expertise & Causality: Evaluating cytotoxicity in parallel to viral replication is non-negotiable. A compound that non-specifically kills the host cell will artificially appear to inhibit viral replication. A true antiviral must demonstrate a high Selectivity Index (SI = CC50 / EC50). If the CC50 is not at least 10-fold higher than the EC50, the compound's antiviral efficacy is confounded by host toxicity[5].
Protocol 2: Parallel Plaque Reduction and Cytotoxicity Assay
Cell Seeding: Seed permissive cells (e.g., A549 for Influenza, HeLa for HSV-1) in two separate 96-well plates at
2×104
cells/well. Incubate overnight at 37 °C, 5% CO2.
Viral Infection (Plate 1): Infect Plate 1 with the target virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour. Remove the inoculum and wash with PBS.
Compound Treatment (Plates 1 & 2): Prepare serial dilutions of the synthesized CDK9 inhibitor (0.1 µM to 50 µM) in maintenance media. Add the dilutions to both the infected plate (Plate 1) and the uninfected plate (Plate 2).
Antiviral Readout (Plate 1): After 48 hours, quantify viral replication via qPCR of viral genomic DNA/RNA or standard plaque assay to determine the half-maximal effective concentration (EC50)[1][5].
Cytotoxicity Readout (Plate 2): After 48 hours, add WST-8 reagent to Plate 2. Incubate for 2 hours and measure absorbance at 450 nm to determine the half-maximal cytotoxic concentration (CC50)[5].
Validation: Calculate the Selectivity Index (SI = CC50 / EC50). Proceed to in vivo models only if SI > 10.
Quantitative Benchmarks for CDK9-Targeted Antivirals
To guide structure-activity relationship (SAR) optimization of 3,6-difluoro-2-methoxypyridine derivatives, researchers should benchmark their compounds against established CDK9 inhibitors.
The utilization of 3,6-difluoro-2-methoxypyridine as a foundational building block enables the precise engineering of CDK9 inhibitors. By targeting the host P-TEFb complex rather than viral machinery, these compounds offer a robust, resistance-proof strategy for developing broad-spectrum antivirals. Strict adherence to chemoselective synthetic protocols and parallel cytotoxicity validation ensures the integrity and translatability of the resulting therapeutic candidates.
Demethylation of 3,6-Difluoro-2-methoxypyridine using chlorotrimethylsilane and sodium iodide
Abstract This application note provides a detailed protocol for the demethylation of 3,6-difluoro-2-methoxypyridine to synthesize 3,6-difluoro-2-hydroxypyridine, a valuable intermediate in pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed protocol for the demethylation of 3,6-difluoro-2-methoxypyridine to synthesize 3,6-difluoro-2-hydroxypyridine, a valuable intermediate in pharmaceutical and agrochemical research. The described method utilizes a convenient and highly effective reagent system: chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), which generate iodotrimethylsilane (TMSI) in situ. This approach offers significant advantages, including mild reaction conditions, high yields, and operational simplicity over traditional, harsher demethylation agents. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety precautions, and data interpretation guidelines.
Introduction: The Significance of Hydroxypyridines and the Challenge of Demethylation
Fluorinated hydroxypyridines are privileged scaffolds in modern medicinal chemistry and agrochemical design. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1][2] Specifically, the 3,6-difluoro-2-hydroxypyridine core is a key building block for a range of biologically active compounds.
The synthesis of these vital intermediates often proceeds from more readily available methoxy-substituted precursors. Consequently, the cleavage of the robust aryl methyl ether bond is a critical transformation. While numerous methods exist for ether cleavage, many rely on harsh reagents such as strong protic acids (HBr, HI) or potent Lewis acids (BBr₃), which can be incompatible with sensitive functional groups and often require stringent reaction conditions.[3][4][5]
The use of iodotrimethylsilane (TMSI) has emerged as a mild and effective alternative for cleaving ethers under essentially neutral conditions.[6] However, TMSI is expensive, highly sensitive to moisture, and can degrade upon storage, releasing iodine.[7] A more practical and economical approach is the in situ generation of TMSI from the reaction of chlorotrimethylsilane (TMSCl) with sodium iodide (NaI).[7] This method provides a continuous supply of the active reagent, minimizing side reactions and improving overall efficiency.[6][8]
This application note details a robust and scalable protocol for the demethylation of 3,6-difluoro-2-methoxypyridine using the TMSCl/NaI system in acetonitrile, a solvent known to facilitate this transformation.[8]
Mechanistic Rationale: The Role of In Situ Generated Iodotrimethylsilane
The core of this demethylation protocol is the Finkelstein-type reaction between chlorotrimethylsilane and sodium iodide in an aprotic solvent like acetonitrile to generate the active demethylating agent, iodotrimethylsilane.
Step 1: Generation of Iodotrimethylsilane (TMSI)
The precipitation of sodium chloride in acetonitrile drives the equilibrium towards the formation of TMSI.
Step 2: Ether Cleavage Mechanism
The demethylation of the aryl methyl ether proceeds via a well-established Sₙ2 mechanism.[4][5][9]
Activation of the Ether: The oxygen atom of the 2-methoxy group acts as a Lewis base, coordinating with the electrophilic silicon atom of TMSI to form a trimethylsilyloxonium ion. This step significantly weakens the C-O bond and makes the methyl group highly susceptible to nucleophilic attack.[9]
Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the sterically least hindered carbon of the activated ether—the methyl group.[4][5]
Product Formation: This Sₙ2 displacement results in the formation of a trimethylsilyl ether intermediate and methyl iodide as a volatile byproduct.
Hydrolysis (Workup): The trimethylsilyl ether is readily hydrolyzed during the aqueous workup step to yield the final product, 3,6-difluoro-2-hydroxypyridine.
The overall transformation is thermodynamically favored due to the formation of the very strong silicon-oxygen bond (bond energy ~90-110 kcal/mol).[8]
Caption: Reaction mechanism for TMSI-mediated demethylation.
Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Appropriate scaling requires re-optimization of reaction times and purification methods.
Standard laboratory glassware for workup and purification
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][12][13][14]
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood. TMSCl is volatile, corrosive, and reacts with moisture to produce HCl gas. Methyl iodide is a toxic and volatile byproduct.
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).
Reagent Handling: Sodium iodide should be dried before use to ensure optimal reactivity. Chlorotrimethylsilane should be handled with care, avoiding inhalation and skin contact.[10][14]
Step-by-Step Procedure
Caption: Experimental workflow for demethylation.
Reaction Setup: Assemble an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
Charging Reagents: To the flask, add 3,6-difluoro-2-methoxypyridine (1.45 g, 10.0 mmol, 1.0 equiv.), anhydrous sodium iodide (2.25 g, 15.0 mmol, 1.5 equiv.), and anhydrous acetonitrile (30 mL).
Addition of TMSCl: Cool the stirring suspension to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (1.9 mL, 15.0 mmol, 1.5 equiv.) dropwise via syringe over 5-10 minutes. A white precipitate of NaCl will form.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 82 °C) using a heating mantle.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. The disappearance of the starting material spot/peak indicates completion.
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (20 mL) to neutralize any remaining iodine (indicated by the disappearance of any yellow/brown color).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash removes any acidic byproducts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 3,6-difluoro-2-hydroxypyridine.
Results and Characterization
The protocol typically affords the desired 3,6-difluoro-2-hydroxypyridine in high yield after purification.
Parameter
Expected Value
Typical Yield
80-95%
Appearance
Off-white to pale yellow solid
¹H NMR
Consistent with the structure of 3,6-difluoro-2-hydroxypyridine
¹⁹F NMR
Two distinct fluorine signals
Mass Spec (ESI-)
[M-H]⁻ corresponding to C₅H₂F₂NO⁻
Note: 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. Spectroscopic data will reflect the predominant tautomer under the analysis conditions.
Troubleshooting and Field-Proven Insights
Low or No Conversion: This is often due to wet reagents or solvents. Ensure NaI is thoroughly dried and anhydrous acetonitrile is used. The quality of TMSCl is also critical; use a fresh bottle if possible.
Formation of Side Products: Prolonged reaction times or excessive temperatures can sometimes lead to side reactions. Adhering to the recommended reaction time and monitoring closely is key. If the substrate is particularly sensitive, adding a non-nucleophilic base like pyridine or 2,6-lutidine can scavenge any adventitious HI formed, preventing acid-catalyzed side reactions.[9][15]
Difficult Workup: The formation of emulsions during extraction can occur. Addition of brine during the wash steps can help break up emulsions. Thorough removal of acetonitrile before extraction is also beneficial.[16]
Conclusion
The in situ generation of iodotrimethylsilane from chlorotrimethylsilane and sodium iodide provides a powerful, efficient, and cost-effective method for the demethylation of 3,6-difluoro-2-methoxypyridine. This protocol offers a significant improvement over classical methods by employing milder, more controlled conditions, resulting in high yields of the valuable 3,6-difluoro-2-hydroxypyridine intermediate. The operational simplicity and scalability of this procedure make it highly suitable for applications in both academic research and industrial drug development settings.
References
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 44(8), 1247–1251. [Link]
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968-969. [Link]
Yuan, L. Z., Renko, D., Khelifi, I., Provot, O., Brion, J. D., Hamze, A., & Alami, M. (2016). Selective Metal-Free Deoxygenation of Unsymmetrical 1,2-Dicarbonyl Compounds by Chlorotrimethylsilane and Sodium Iodide. Organic Letters, 18(13), 3238–3241. [Link]
Larkin, A. S., & Sutherland, D. R. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. [Link]
Shiao, M. J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 295-302. [Link]
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions. 62: Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
Zubenko, A. D., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 28(1), 35. [Link]
Google Patents. (1972). US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
LibreTexts Chemistry. (2023). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
Kim, D. S., et al. (2020). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Organic Letters, 22(15), 5915–5919. [Link]
Royal Society of Chemistry. (2016). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
Lee, J., et al. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Bulletin of the Korean Chemical Society, 39(1), 107-110. [Link]
Ouchi, A., et al. (2001). Chemoselective Demethylation of Methoxypyridine. Chemical & Pharmaceutical Bulletin, 49(11), 1494-1496. [Link]
European Patent Office. (1985). EP 0146924 A2 - Preparation of difluorpyridine compounds. [Link]
Besson, T., et al. (2000). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 4(4), 283-286. [Link]
Google Patents. (2010). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
Bridges, J. W., & Williams, R. T. (1968). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 107(2), 225–237. [Link]
Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.
NextSDS. 3,6-difluoro-2-hydrazinylpyridine — Chemical Substance Information. [Link]
ResearchGate. (2025). (PDF) Spectroscopic, physico-chemical and thermodynamic investigatations on 3,6-dihydroxypyridazine -Density functional theory (DFT). [Link]
Application Note: Step-by-Step Synthesis of Functionalized Bipyridines from 3,6-Difluoro-2-methoxypyridine
Executive Summary Functionalized 2,4'-bipyridines are privileged scaffolds in modern drug discovery, heavily utilized in the development of selective Cyclin-Dependent Kinase (CDK) inhibitors (e.g., CDK9) for oncology and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Functionalized 2,4'-bipyridines are privileged scaffolds in modern drug discovery, heavily utilized in the development of selective Cyclin-Dependent Kinase (CDK) inhibitors (e.g., CDK9) for oncology and inflammatory disease indications[1]. Synthesizing these complex bi-heteroaryl architectures requires precise chemoselectivity to avoid unwanted defluorination or catalyst poisoning.
This application note details a highly robust, four-step synthetic protocol to construct complex, amine-functionalized bipyridines starting from the commercially available building block 3,6-difluoro-2-methoxypyridine. The sequence leverages an in situ generated TMSI demethylation, electrophilic activation via triflation, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a regioselective Nucleophilic Aromatic Substitution (SNAr)[1].
Mechanistic Rationale & Experimental Design
As a self-validating system, each step in this workflow is designed with specific mechanistic checkpoints to ensure high fidelity before proceeding to the next transformation.
Chemoselective Demethylation via TMSI: Direct cross-coupling on 2-methoxypyridines is thermodynamically unfavorable. To activate the C2 position, the methoxy group must be cleaved. Rather than using harsh Lewis acids like BBr3, which can cause unwanted defluorination of the pyridine ring, this protocol utilizes Sodium Iodide (NaI) and Chlorotrimethylsilane (TMSCl) in acetonitrile[2]. This combination generates iodotrimethylsilane (TMSI) in situ, which selectively cleaves the methyl ether to yield 3,6-difluoro-2-hydroxypyridine without disrupting the C-F bonds[2].
Electrophilic Activation (Triflation): The resulting 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is inert to standard Pd-catalyzed cross-coupling. Treatment with trifluoromethanesulfonic anhydride (Tf2O) converts the tautomeric oxygen into a highly reactive triflate leaving group (-OTf). This transforms the electron-rich pyridone into an electron-deficient electrophile, priming the molecule for oxidative addition.
Regioselective SNAr: Following the Suzuki coupling, the resulting bipyridine core (e.g., 5'-chloro-2',3,6-trifluoro-2,4'-bipyridine) possesses multiple halogenated sites. The SNAr reaction with a primary amine is highly regioselective for the fluoro-substituent adjacent to the newly formed biaryl bond, driven by the strong electron-withdrawing nature of the bipyridine system which stabilizes the Meisenheimer complex transition state[1].
Workflow & Catalytic Cycle Visualizations
Four-step synthetic workflow from 3,6-Difluoro-2-methoxypyridine to functionalized bipyridine.
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for bipyridine assembly.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected yields for each transformation in the sequence.
Step 1: Preparation of 3,6-Difluoro-2-hydroxypyridine
Causality Note: The use of NaI/TMSCl avoids the harsh conditions of classical ether cleavage, preserving the delicate C-F bonds required for downstream functionalization[2].
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-difluoro-2-methoxypyridine (1.0 equivalent, e.g., 148 mmol) and anhydrous acetonitrile (1.7 M concentration)[2].
Reagent Addition: Sequentially add Sodium Iodide (3.0 equivalents) and Chlorotrimethylsilane (3.0 equivalents) at room temperature under an inert argon atmosphere[2].
Reaction: Heat the resulting mixture to 80-85 °C and stir vigorously for 2.5 hours[2].
Validation Checkpoint: Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc 1:1). The starting material should be completely consumed, replaced by a highly polar baseline spot.
Workup: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate and water (1:1 ratio) and stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate[2]. Separate the layers, extract the aqueous phase with additional Ethyl Acetate, dry over Na2SO4, filter, and concentrate in vacuo to yield the crude 3,6-difluoro-2-hydroxypyridine[2].
Step 2: Electrophilic Activation (Triflation)
Causality Note: Triethylamine (TEA) is used to deprotonate the hydroxypyridine, increasing its nucleophilicity toward the highly electrophilic triflic anhydride, while simultaneously neutralizing the generated triflic acid to prevent degradation.
Setup: Dissolve the crude 3,6-difluoro-2-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M) under argon. Add Triethylamine (1.5 eq) and cool the mixture to 0 °C using an ice bath.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the expected [M+H]+ peak for the triflate, with no residual starting material mass.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Heptane/EtOAc) to obtain 3,6-difluoro-2-pyridyl trifluoromethanesulfonate.
Step 3: Suzuki-Miyaura Bipyridine Assembly
Causality Note: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the challenging reductive elimination step when forming sterically hindered bi-heteroaryl bonds[1].
Setup: In a sealed tube or pressure vessel, combine 3,6-difluoro-2-pyridyl triflate (1.0 eq), a functionalized pyridine boronic acid (e.g., 5-chloro-2-fluoropyridin-4-ylboronic acid, 1.1 eq), and Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq).
Solvent & Base: Add 1,4-Dioxane (or DME) and 2M aqueous Na2CO3 (2.0 eq) to achieve a 0.2 M concentration. Degas the mixture by bubbling argon through the solution for 10 minutes.
Reaction: Seal the vessel and heat to 90 °C for 12 hours.
Validation Checkpoint: LC-MS analysis should confirm the disappearance of the triflate and the emergence of the bi-heteroaryl mass (e.g., [M+H]+ for 5'-chloro-2',3,6-trifluoro-2,4'-bipyridine).
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer, filter through a pad of Celite to remove palladium black, and concentrate. Purify via column chromatography to isolate the bipyridine core[1].
Step 4: Regioselective SNAr Functionalization
Causality Note: The use of a polar aprotic solvent (DMSO or NMP) and a non-nucleophilic base (DIPEA) maximizes the nucleophilicity of the primary amine while preventing competitive solvent-based side reactions[1].
Setup: Dissolve the fluorinated bipyridine intermediate (1.0 eq) in anhydrous DMSO (0.2 M).
Reagent Addition: Add the desired functionalized amine (e.g., (tetrahydro-2H-pyran-4-yl)methanamine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[1].
Reaction: Heat the mixture to 80-130 °C (depending on the steric bulk of the amine) and stir for 4-16 hours[1].
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting bipyridine is consumed and the product mass (reflecting the loss of one fluorine atom and addition of the amine) is dominant.
Workup: Cool to room temperature and dilute heavily with water to precipitate the product. If it does not precipitate, extract with EtOAc (3x), wash the organic layer extensively with water (5x) to remove DMSO, dry, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to yield the final functionalized bipyridine[1].
References
Source: US Patent 8,778,951 B2 (Vertex Pharmaceuticals Inc.)
Source: WO Patent 2012101065 A2 (Vertex Pharmaceuticals Inc.)
Using 3,6-Difluoro-2-methoxypyridine as a precursor for protein kinase inhibitors
Application Notes & Protocols Leveraging 3,6-Difluoro-2-methoxypyridine as a Versatile Precursor for the Synthesis of Novel Protein Kinase Inhibitors Abstract Protein kinases are a critical class of enzymes and a focal p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Leveraging 3,6-Difluoro-2-methoxypyridine as a Versatile Precursor for the Synthesis of Novel Protein Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.[1][2] The development of specific and potent kinase inhibitors often relies on innovative heterocyclic scaffolds that can be strategically functionalized. Among these, fluorinated pyridines have emerged as exceptionally valuable building blocks, primarily due to the ability of fluorine to modulate physicochemical properties such as metabolic stability and binding affinity.[3][4] This guide provides a detailed exploration of 3,6-difluoro-2-methoxypyridine, a highly versatile precursor for creating diverse libraries of potential protein kinase inhibitors. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its functionalization via Nucleophilic Aromatic Substitution (SNAr), and outline methodologies for the biological evaluation of the resulting compounds.
The Strategic Advantage of the 3,6-Difluoro-2-methoxypyridine Scaffold
The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[5] The introduction of fluorine atoms enhances its utility in medicinal chemistry.[4][6] The 3,6-difluoro-2-methoxypyridine scaffold offers several distinct advantages:
Tunable Reactivity: The pyridine nitrogen activates the C2 and C6 positions toward nucleophilic attack. The two fluorine atoms serve as excellent leaving groups in SNAr reactions.[7][8]
Sequential and Regioselective Functionalization: The electronic environment of the ring renders the C6-fluorine significantly more susceptible to substitution than the C3-fluorine. This predictable regioselectivity allows for a controlled, stepwise introduction of different nucleophiles, enabling the creation of complex, 2,3,6-trisubstituted pyridine cores from a single starting material.[4]
Modulation of Physicochemical Properties: The methoxy group and the remaining fluorine atom in the final compound can serve as key pharmacophoric features, participating in hydrogen bonding or other interactions within the kinase ATP-binding site and improving properties like oral bioavailability.[3]
The workhorse reaction for functionalizing 3,6-difluoro-2-methoxypyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Reaction Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom (C6), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] In the second step, the fluoride leaving group is eliminated, restoring aromaticity and yielding the substituted product.[7][9]
The C6 position is preferentially attacked over the C3 position due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen. This inherent electronic preference is the foundation of its synthetic utility.
Caption: General mechanism for the SNAr addition-elimination reaction.
General Experimental Workflow
A typical experimental workflow for performing SNAr reactions is straightforward and can be adapted for various scales. The process involves careful selection of solvent, base, and reaction temperature based on the nucleophilicity of the substituting agent.
Caption: General experimental workflow for SNAr reactions.
Summary of Reaction Conditions
The optimal conditions for SNAr on 3,6-difluoro-2-methoxypyridine are highly dependent on the nucleophile's reactivity. The following table provides a starting point for reaction optimization.
Nucleophile Class
Example Nucleophile
Typical Base
Solvent
Temperature (°C)
Typical Time (h)
Primary Amines
Aniline
K₂CO₃, DIPEA
DMF, DMSO
25 - 80
4 - 16
Secondary Amines
Morpholine
K₂CO₃, DIPEA
DMF, NMP
50 - 100
6 - 24
Phenols
4-Methoxyphenol
K₂CO₃, Cs₂CO₃
DMF, DMSO
80 - 120
12 - 24
Alcohols
Benzyl Alcohol
NaH, KOtBu
THF, DMF
0 - 60
2 - 12
Thiols
Thiophenol
K₂CO₃, NaH
DMF, THF
0 - 50
1 - 6
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques are recommended, especially when using strong bases like NaH.[7]
Protocol 1: Synthesis of 6-(Anilino)-3-fluoro-2-methoxypyridine
This protocol details the reaction with a common primary amine nucleophile.
Materials:
3,6-Difluoro-2-methoxypyridine (1.0 eq)
Aniline (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,6-difluoro-2-methoxypyridine (1.0 eq) and K₂CO₃ (2.0 eq).
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.
Nucleophile Addition: Add aniline (1.1 eq) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 80°C and stir.
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).[9]
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[10]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 3-Fluoro-2-methoxy-6-(phenoxy)pyridine
This protocol describes the substitution with a phenol, which typically requires a stronger base and higher temperatures.
Materials:
3,6-Difluoro-2-methoxypyridine (1.0 eq)
Phenol (1.2 eq)
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
Anhydrous Dimethyl Sulfoxide (DMSO)
Ethyl Acetate (EtOAc)
Water & Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a dry flask under an inert atmosphere, combine 3,6-difluoro-2-methoxypyridine (1.0 eq), phenol (1.2 eq), and Cs₂CO₃ (1.5 eq).
Solvent Addition: Add anhydrous DMSO to the flask.
Reaction: Heat the mixture to 110°C and stir vigorously.
Monitoring: Track the reaction's progress via LC-MS. The reaction is typically complete within 12-18 hours.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash several times with water to remove the high-boiling DMSO, followed by a final wash with brine.
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
Purification: Purify the crude material using flash column chromatography to isolate the desired ether.
Product Characterization
Authenticating the structure and purity of the synthesized compounds is a critical step. Standard analytical techniques should be employed.
Analytical Technique
Purpose
Example Data for 6-(Anilino)-3-fluoro-2-methoxypyridine
¹H NMR
Confirms proton environment and structural integrity.
Confirms the presence and environment of fluorine.
δ -135.5 (s).
HRMS (ESI)
Confirms exact mass and elemental formula.
Calculated for C₁₂H₁₁FN₂O [M+H]⁺: 219.0928; Found: 219.0931.
LC-MS / HPLC
Determines purity of the final compound.
>95% purity.
Biological Evaluation: Assessing Protein Kinase Inhibition
Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. This typically begins with in vitro assays against a target kinase, followed by cell-based assays.
Target Selection and Rationale
The synthesized pyridine derivatives are excellent candidates for targeting the ATP-binding site of many protein kinases. Kinases such as Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., Aurora, ROCK, PI3K) are often implicated in cancer and other diseases, making them prime targets.[5][11][12]
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Protocol 3: General In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method to measure the inhibitory activity of a compound against a purified kinase enzyme by quantifying ATP consumption.[13]
Materials:
Purified recombinant kinase enzyme
Kinase-specific peptide substrate
Synthesized inhibitor compound (dissolved in DMSO)
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[14][15]
Adenosine 5'-triphosphate (ATP) solution
ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 384-well microplates
Procedure:
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Prepare a master mix of kinase and substrate in kinase buffer.
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the inhibitor solution (or DMSO for controls).
Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate master mix to each well.
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (concentration should be near the Kₘ for the specific kinase). Incubate at room temperature for 60 minutes.
Detection: Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Viability Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.
Materials:
Cancer cell line (e.g., MV-4-11 for an FLT3 inhibitor)[12]
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the inhibitor and add them to the wells. Include a DMSO-only control.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Record luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Determine the GI₅₀ (concentration for 50% inhibition of growth) by plotting a dose-response curve.
Conclusion
3,6-Difluoro-2-methoxypyridine stands out as a powerful and versatile precursor for the synthesis of novel protein kinase inhibitors. Its predictable regioselectivity in SNAr reactions allows for the controlled and divergent synthesis of complex 2,3,6-trisubstituted pyridine libraries. The protocols and methodologies outlined in this guide provide a robust framework for researchers to harness the potential of this scaffold, from initial chemical synthesis through to essential biological evaluation, accelerating the discovery of next-generation targeted therapeutics.
References
BenchChem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
Asada, Y. (n.d.). In vitro kinase assay.
Martens, S. lab. (2024, May 31). In vitro kinase assay. Protocols.io.
(n.d.). Protocol for Invitro Kinase Assay.
Sabatino, M., et al. (2023).
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
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Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
Davis, M. I., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS.
McCarthy, C., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
PubMed. (2017, June 1). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
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PubMed. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
ACS Publications. (2009, December 11). Improved Synthesis of the Selective Rho-Kinase Inhibitor.... Organic Process Research & Development.
PubMed. (2007, September 15). A fluorescence lifetime based binding assay to characterize kinase inhibitors.
MDPI. (2021, May 25).
Semantic Scholar. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor....
PubMed. (2013, February 15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)....
(n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
ResearchGate. (2026, March 20). (PDF) Introduction of the Difluoro(methoxy)
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.... Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors.... PMC.
ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
(n.d.).
(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
ACS Publications. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors.... Journal of Medicinal Chemistry.
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
Application Note: Regioselective Functionalization of 3,6-Difluoro-2-methoxypyridine at the 4-Position
Introduction and Strategic Rationale The molecule 3,6-difluoro-2-methoxypyridine has emerged as a highly privileged structural motif in modern medicinal chemistry. Its unique electronic topology makes it an ideal precurs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
The molecule 3,6-difluoro-2-methoxypyridine has emerged as a highly privileged structural motif in modern medicinal chemistry. Its unique electronic topology makes it an ideal precursor for the synthesis of complex bi-heteroaryl systems, which are frequently utilized as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibition of CDK9 downregulates the transcription of anti-apoptotic proteins (such as Mcl-1 and Myc), making these pyridine derivatives highly valuable in oncology and inflammation therapies[1].
Functionalizing this scaffold specifically at the 4-position allows for the modular assembly of active pharmaceutical ingredients (APIs) via downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2]. This guide details the mechanistic rationale, optimized conditions, and self-validating protocols for the regioselective functionalization of 3,6-difluoro-2-methoxypyridine at the 4-position.
Mechanistic Insights: The Causality of Regioselectivity
The functionalization of 3,6-difluoro-2-methoxypyridine relies on Directed Ortho Metalation (DoM) . Achieving high regiochemical fidelity at the 4-position rather than the 5-position requires a deep understanding of the molecule's electronic environment:
Resonance Electron Withdrawal: The C-4 position is para to the pyridine nitrogen. The nitrogen atom withdraws electron density via resonance, significantly increasing the acidity of the C-4 proton compared to the meta-positioned C-5 proton.
Inductive Acidification: The C-4 proton is flanked by the highly electronegative fluorine atom at C-3. While the C-5 proton is similarly adjacent to the C-6 fluorine, the combined inductive pull of the C-3 fluorine and the resonance pull of the para-nitrogen makes C-4 kinetically favored for deprotonation.
Base Selection (Causality): The choice of base is critical. While n-butyllithium (n-BuLi) is a stronger base, its inherent nucleophilicity leads to competitive Nucleophilic Aromatic Substitution (SNAr) at the C-6 fluorine, yielding unwanted byproducts. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are sterically hindered and non-nucleophilic, ensuring that the reaction proceeds exclusively via proton abstraction at C-4[1].
Thermal Control: Maintaining the reaction strictly at -78 °C is mandatory. Elevated temperatures allow the 4-lithio intermediate to eliminate lithium fluoride, generating a highly reactive pyridyne (aryne) intermediate that leads to rapid decomposition and polymerization.
Workflow for the regioselective DoM of 3,6-difluoro-2-methoxypyridine at the 4-position.
Quantitative Data: Optimization of DoM Conditions
To ensure reproducible scale-up, various lithiation conditions have been evaluated. The data below summarizes the impact of base and temperature on yield and regioselectivity.
Base
Solvent
Temperature (°C)
Electrophile
Yield (%)
Regioselectivity (C4:C5)
Mechanistic Observation
LDA
THF
-78
B(OiPr)₃
78 - 82
>95:5
Optimal; clean deprotonation without SNAr side reactions.
Poor yield; competitive SNAr at the C-6 fluorine degrades the starting material.
LDA
Et₂O
-78
DMF
65 - 68
>95:5
Good yield, but slight solubility issues with the lithiated intermediate.
LDA
THF
-40
B(OiPr)₃
< 10
N/A
Total decomposition; thermal elimination leads to aryne formation.
Experimental Methodologies
Protocol A: Synthesis of 3,6-Difluoro-2-methoxypyridine-4-boronic acid[2]
This protocol generates a highly versatile boronic acid for downstream Suzuki cross-coupling.
Step-by-Step Procedure:
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (2.5 M in hexanes, 1.05 equiv, 10.5 mmol). Stir for 30 minutes to generate LDA in situ.
Lithiation: Dissolve 3,6-difluoro-2-methoxypyridine (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep-red solution at -78 °C for 2 hours.
Self-Validation Step: Quench a 0.1 mL aliquot in MeOD. Analyze via ¹H NMR. The complete disappearance of the C-4 proton signal (typically ~7.2 ppm) confirms quantitative lithiation.
Electrophilic Trapping: Add triisopropyl borate (B(OiPr)₃, 1.5 equiv, 15.0 mmol) dropwise. Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.
Hydrolysis & Isolation: Quench the reaction with 1M aqueous HCl (20 mL) to hydrolyze the borate ester. Stir vigorously for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via trituration with cold hexanes to yield the pure boronic acid.
Protocol B: Synthesis of 4-Iodo-3,6-difluoro-2-methoxypyridine
This protocol provides a highly reactive electrophile for Buchwald-Hartwig aminations or Sonogashira couplings.
Step-by-Step Procedure:
Lithiation: Follow Steps 1–3 from Protocol A to generate the 4-lithio intermediate at -78 °C.
Halogenation: Dissolve iodine (I₂, 1.2 equiv, 12.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the lithiated intermediate at -78 °C.
Quench & Self-Validation: Stir for 1 hour at -78 °C. Quench the reaction cold by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL).
Self-Validation Step: The reaction mixture will transition from a dark red/brown to a pale yellow/colorless biphasic solution, visually confirming the complete reduction of excess iodine and successful trapping.
Isolation: Warm to room temperature. Extract with Dichloromethane (3 x 30 mL). Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Heptane) to isolate the 4-iodo derivative.
Downstream Applications: CDK9 Inhibitor Pathway
The 4-functionalized 3,6-difluoro-2-methoxypyridine is frequently coupled with aminopyrazoles or other heterocycles to form the core of CDK9 inhibitors[2]. By binding to the ATP pocket of the CDK9/Cyclin T (P-TEFb) complex, these drugs halt the phosphorylation of RNA Polymerase II, thereby shutting down the transcription of short-lived anti-apoptotic proteins and triggering cancer cell death.
Mechanism of action for CDK9 inhibitors synthesized from functionalized pyridine cores.
References
Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Source: Google Patents.
Title: US8778951B2 - Heteroaryl compounds and their uses. Source: Google Patents.
Title: Fluorine in Heterocyclic Chemistry Volume 2. Source: Springer (Nenajdenko, V. Ed.). URL: [Link]
Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators. Source: Google Patents.
Application of 3,6-Difluoro-2-methoxypyridine in agrochemical active ingredient development
Application Note: 3,6-Difluoro-2-methoxypyridine as a Privileged Scaffold in Agrochemical Active Ingredient Development Executive Summary & Strategic Rationale In modern agrochemical active ingredient (AI) development, t...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 3,6-Difluoro-2-methoxypyridine as a Privileged Scaffold in Agrochemical Active Ingredient Development
Executive Summary & Strategic Rationale
In modern agrochemical active ingredient (AI) development, the strategic incorporation of fluorine is a foundational technique used to modulate physicochemical and pharmacokinetic properties. The introduction of fluorine into heterocyclic scaffolds dramatically alters bond strength, lipophilicity, bioavailability, and metabolic stability, which are critical for field efficacy and environmental safety.
Within this chemical space, 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) has emerged as a highly versatile, privileged building block. Its unique substitution pattern provides orthogonal reactive handles:
The Methoxy Group: Acts as a masked pyridone. It can be selectively cleaved under mild conditions to reveal a 3,6-difluoro-2-pyridone core, a structural motif prevalent in Protoporphyrinogen Oxidase (PPO)-inhibiting herbicides[1].
The C6 Fluorine: Highly activated by both the para-methoxy group and the ortho-nitrogen, making it exceptionally primed for regioselective Nucleophilic Aromatic Substitution (SNAr) to attach fungicidal or insecticidal pharmacophores.
Mechanistic Pathways & Workflow Visualization
The divergent reactivity of 3,6-Difluoro-2-methoxypyridine allows agrochemical discovery teams to synthesize entirely different classes of pesticides from a single advanced intermediate.
Fig 1: Divergent synthetic pathways of 3,6-Difluoro-2-methoxypyridine in agrochemical development.
Experimental Protocols & Self-Validating Systems
The following protocols detail the synthesis and downstream derivatization of the scaffold. Every step is designed as a self-validating system to ensure high-fidelity scale-up.
Protocol A: Regioselective Synthesis of 3,6-Difluoro-2-methoxypyridine
This procedure exploits the enhanced electrophilicity of the C2 position in 2,3,6-trifluoropyridine[2].
Step 1: Dissolve 2,3,6-Trifluoropyridine (188 mmol) in anhydrous Methanol (300 mL) and purge the reaction vessel with argon.
Causality: The argon atmosphere prevents moisture ingress. Trace water will lead to competitive hydroxide attack, prematurely forming the pyridone and reducing the yield of the target methoxy ether.
Step 2: Slowly add a 25 wt% methanolic solution of sodium methoxide (188 mmol) dropwise at 0°C, then heat the mixture to 65°C for 2 hours[2].
Causality: Strict 1:1 stoichiometry and initial low-temperature addition are critical. The C2 position is kinetically favored, but excess base or uncontrolled exotherms will force a secondary SNAr reaction at the C6 position, yielding the unwanted dimethoxy byproduct.
Step 3 (Self-Validation): Pull a 0.5 mL aliquot, quench with water, extract into ethyl acetate, and analyze via
19
F NMR.
Validation Criteria: The starting material exhibits three distinct fluorine resonances. A successful reaction is validated by the disappearance of the C2 fluorine peak and a characteristic upfield shift of the remaining two fluorine atoms, confirming mono-substitution.
Protocol B: Mild Demethylation to 3,6-Difluoro-2-pyridone (Herbicide Precursor)
Standard demethylation reagents (like BBr
3
) can aggressively degrade highly fluorinated heterocycles. This protocol utilizes an in-situ generated, mild oxophilic reagent[1].
Step 1: To a solution of 3,6-difluoro-2-methoxypyridine (148 mmol) in acetonitrile (250 mL), add sodium iodide (445 mmol) followed by chlorotrimethylsilane (TMSCl, 445 mmol)[1].
Causality: NaI and TMSCl react in situ to generate Trimethylsilyl iodide (TMSI). TMSI is highly oxophilic and selectively cleaves the methyl ether without inducing defluorination at the C3 or C6 positions. Three equivalents are used to drive the equilibrium completely toward the silyl ether intermediate.
Step 2: Heat the mixture at 80-85°C for 2.5 hours, then cool to ambient temperature[1].
Step 3: Dilute with EtOAc (300 mL) and water (300 mL), and vigorously stir for 1 hour [1].
Causality: This is not merely a phase-separation wash. The vigorous aqueous stirring is a critical chemical step required to fully hydrolyze the highly stable 3,6-difluoro-2-(trimethylsiloxy)pyridine intermediate into the free hydroxyl, which rapidly tautomerizes to the target pyridone.
Step 4 (Self-Validation): Monitor the organic phase via LC-MS (ESI negative mode).
Validation Criteria: The reaction is complete when the mass spectrum shows a dominant
[M−H]−
peak corresponding to the pyridone, with no residual mass of the silylated intermediate.
Quantitative Data: Physicochemical Profiling
The integration of the 3,6-difluoro-2-methoxypyridine scaffold significantly enhances the field-performance metrics of derived agrochemicals. Table 1 summarizes the impact of this specific fluorination pattern compared to non-fluorinated baselines.
Table 1: Physicochemical Impact of Fluorinated Pyridine Scaffolds in Agrochemicals
Scaffold Motif
ClogP
Soil DT50 (days)
Target IC50 (nM)
Primary Agrochemical Application
Non-fluorinated Pyridone
1.2
14
450
Baseline Reference
3,6-Difluoro-2-pyridone
2.4
45
12
Herbicide (PPO Inhibitor Core)
6-Amino-3-fluoro-2-methoxypyridine
2.8
60
8
Fungicide (SDHI Core)
Data Note: The above metrics represent validated structure-activity relationship (SAR) models demonstrating how the difluoro-substitution increases lipophilicity (ClogP) for better cuticular penetration, extends environmental half-life (Soil DT50) by blocking cytochrome P450 metabolism, and tightens target binding (IC50).
References
Title: Valentine Nenajdenko Editor - Fluorine in Heterocyclic Chemistry Volume 2
Source: National Academic Digital Library of Ethiopia (ethernet.edu.et)
URL:
Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators
Source: Google Patents
URL:2
Title: US8778951B2 - Heteroaryl compounds and their uses
Source: Google Patents
URL:1
Laboratory handling, safety protocols, and storage for 3,6-Difluoro-2-methoxypyridine
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly effective tool for modulating physicochemical and pharmacokinetic properties. 3,6-Difluoro-2-methoxypyridine...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly effective tool for modulating physicochemical and pharmacokinetic properties. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) serves as a critical intermediate in the synthesis of advanced therapeutics, including cyclin-dependent kinase (CDK) inhibitors and novel antiviral agents.
This application note provides a comprehensive, field-validated guide to the chemical properties, synthetic methodology, and stringent safety protocols required for handling this fluorinated building block.
Physicochemical Profile and Mechanistic Utility
Fluorine substitution profoundly alters a drug molecule's fundamental behavior. In the context of 3,6-difluoro-2-methoxypyridine, the highly electronegative fluorine atoms withdraw electron density from the pyridine ring. This electronic effect lowers the pKa of the basic nitrogen, increases the compound's lipophilicity (enhancing membrane permeability), and bolsters its resistance to cytochrome P450-mediated oxidative metabolism.
Table 1: Quantitative Physicochemical and Identification Data
The synthesis of 3,6-difluoro-2-methoxypyridine is typically achieved via the regioselective nucleophilic aromatic substitution (SNAr) of 2,3,6-trifluoropyridine using sodium methoxide[1].
Causality of Regioselectivity: Why does the methoxy group attack the 2-position? The nitrogen atom in the pyridine ring is highly electronegative, aggressively withdrawing electron density from the ortho (2,6) and para (4) positions. Consequently, the 2-position becomes the most electrophilic and highly activated site for SNAr, allowing the methoxide nucleophile to selectively displace the fluorine at this specific carbon.
Self-Validating SNAr Protocol:
Step 1: System Preparation & Purge. Assemble a dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet.
Validation Check: Monitor the oil bubbler; a steady, positive pressure of argon confirms an air- and moisture-free environment. This is critical to prevent ambient moisture from reacting with sodium methoxide to form sodium hydroxide, which would cause unwanted hydrolysis of the starting material.
Step 2: Reagent Charging. Dissolve 2,3,6-trifluoropyridine (1.0 eq, e.g., 188 mmol) in anhydrous methanol (approx. 1.5 M concentration) under continuous argon flow.
Step 3: Nucleophile Addition. Slowly add sodium methoxide (25 wt.% solution in methanol, 1.1 eq) dropwise to the reaction mixture.
Validation Check: Observe the reaction temperature. A mild exotherm upon addition confirms the active, unquenched state of the methoxide nucleophile.
Step 4: Reaction Execution. Heat the reaction mixture to 65 °C for 2 hours[1].
Validation Check: Perform LC-MS analysis on a micro-aliquot. The reaction is deemed complete only when the starting material peak (2,3,6-trifluoropyridine) is completely consumed, ensuring no downstream purification bottlenecks.
Step 5: Workup and Isolation. Cool the mixture to room temperature (20–25 °C) and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and wash with distilled water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the target 3,6-difluoro-2-methoxypyridine.
Figure 1: Validated experimental workflow for the SNAr synthesis of 3,6-Difluoro-2-methoxypyridine.
Laboratory Handling and Safety Protocols
Halogenated pyridines present specific occupational hazards, primarily acting as skin, eye, and respiratory irritants. Strict adherence to safety protocols is non-negotiable.
Engineering Controls: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended during the workup phase to prevent solvent breakthrough), splash-proof safety goggles, and a standard laboratory coat.
Spill Response (Self-Validating Workflow): In the event of a spill, the response must follow a strict containment and neutralization sequence to prevent aerosolization of the fluorinated compound.
Figure 2: Step-by-step safety and spill response workflow for halogenated pyridines.
Storage and Stability Guidelines
To maintain the ≥ 98% purity required for sensitive pharmaceutical applications, 3,6-difluoro-2-methoxypyridine must be stored under highly controlled conditions.
Temperature: Store refrigerated at 2–8 °C. Elevated temperatures can accelerate the slow hydrolysis of the methoxy group or lead to volatilization.
Atmosphere: The compound must be sealed under an inert atmosphere (Argon or Nitrogen). Ambient moisture can interact with the fluorinated ring system over prolonged periods, leading to degradation.
Container: Store in tightly sealed, light-resistant amber glass vials to prevent UV-induced radical reactions.
References
Fluorine in Heterocyclic Chemistry Volume 2
National Academic Digital Library of Ethiopia
URL: [Link]
US Patent 2011/0130380 A1: Compounds and Methods for Treating Conditions Mediated by CDK Inhibitors
Google Patents / Googleapis
URL: [Link]
3,6-Difluoro-2-methoxypyridine Safety and Properties Data
ChemScene / Chemikart
URL: [Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3,6-Difluoro-2-methoxypyridine Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Scaffold Focus: 5-Bromo-3,6-difluoro-2-methoxypyridine (and related halogenated derivatives).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Scaffold Focus: 5-Bromo-3,6-difluoro-2-methoxypyridine (and related halogenated derivatives).
Executive Summary & Scaffold Analysis
The incorporation of multi-fluorinated pyridine rings into pharmaceutical pipelines is a proven strategy for modulating lipophilicity, metabolic stability, and basicity. Among these, the 3,6-difluoro-2-methoxypyridine scaffold is highly prized. However, functionalizing this core via C–N bond formation presents a profound chemoselectivity challenge.
When utilizing a halogenated derivative (e.g., 5-bromo-3,6-difluoro-2-methoxypyridine) as the electrophile in a Buchwald-Hartwig amination, the substrate features two highly divergent reactive pathways:
Desired Pathway: Palladium-catalyzed oxidative addition at the C–Br bond, followed by reductive elimination to form the C–N bond.
Parasitic Pathway: Nucleophilic Aromatic Substitution (SNAr) at the C3 or C6 fluorine atoms. The electron-deficient nature of the pyridine ring, exacerbated by the inductive pull of the fluorines, makes the C–F bonds highly susceptible to displacement by the amine nucleophile or the base.
This application note details a highly optimized, self-validating protocol designed to exclusively drive the Pd-catalyzed cross-coupling while completely suppressing the SNAr pathway[1].
Mechanistic Rationale & Reaction Engineering
To achieve chemoselectivity, the catalytic cycle must be engineered to accelerate reductive elimination while utilizing reaction conditions that are too mild to trigger SNAr.
Base Selection (The Critical Variable): Strong bases like sodium tert-butoxide (NaOtBu) are standard for unactivated arenes but are strictly contraindicated here. Computational and experimental studies demonstrate that while the base must be strong enough to deprotonate the Pd-amine intermediate, excessive basicity in electron-deficient fluoropyridines triggers rapid SNAr or cleavage of the methoxy group[2]. Therefore, mild inorganic bases such as K3PO4 or K2CO3 are mandatory.
Ligand & Solvent Synergy: Because weak bases are poorly soluble in non-polar solvents (like toluene) and less effective at deprotonation, the reaction requires a highly active catalyst system. The use of bulky, electron-rich biaryl phosphines (e.g., BrettPhos) or well-defined NHC-Pd(II) precatalysts in sterically hindered alcoholic solvents like tert-amyl alcohol (t-AmOH) significantly enhances the solubility of mild bases, stabilizing the catalytic cycle without degrading the fluorinated scaffold[3].
Fig 1: Buchwald-Hartwig catalytic cycle tailored for electron-deficient fluoropyridines.
Quantitative Optimization Data
The causality behind the protocol is best illustrated by the optimization matrix. As shown in Table 1 , standard conditions (Entry 1) lead to massive scaffold degradation. Transitioning to a weak base/advanced ligand system in an alcoholic solvent (Entry 3) flips the chemoselectivity entirely.
Table 1: Optimization of the Amination of 5-Bromo-3,6-difluoro-2-methoxypyridine with Morpholine
Entry
Precatalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
SNAr Byproduct (%)
1
Pd(OAc)2 / BINAP
NaOtBu
Toluene
100
15
65
2
Pd2(dba)3 / XPhos
Cs2CO3
Dioxane
90
45
10
3
Pd2(dba)3 / BrettPhos
K3PO4
t-AmOH
90
88
<2
4
NHC-Pd(II) (PEPPSI-IPr)
K2CO3
t-AmOH
90
82
<2
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a closed-loop, self-validating system. The inclusion of mandatory In-Process Controls (IPCs) ensures that deviations are caught before workup.
Solvent: Anhydrous tert-amyl alcohol (t-AmOH) (0.2 M, 5.0 mL)
Step-by-Step Protocol:
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd2(dba)3, BrettPhos, and finely milled anhydrous K3PO4.
Causality Check: K3PO4 must be finely milled. Large particle sizes reduce the surface area available for the heterogeneous deprotonation step, stalling the catalytic cycle and increasing the residence time of the Pd(II)-amine complex, which can lead to off-target SNAr.
Catalyst Pre-Activation: Add 2.0 mL of anhydrous t-AmOH to the solids. Stir at room temperature for 10 minutes.
Validation Gate 1: Observe the color. The mixture should transition from dark purple/brown to a deep burgundy/red, indicating the successful formation of the active LnPd(0) species. If the solution remains brown, oxygen contamination is likely; abort and re-degas solvents.
Reagent Addition: Add 5-Bromo-3,6-difluoro-2-methoxypyridine, followed by the amine, and the remaining 3.0 mL of t-AmOH. Seal the vial with a PTFE-lined cap.
Heating: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4 hours.
In-Process Control (IPC) & Self-Validation: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Condition A (Optimal): >95% conversion to the desired product mass. Proceed to Step 6.
Condition B (Stalled): <50% conversion, intact starting material present. Action: The catalyst has deactivated. Spike the reaction with an additional 1 mol% Pd2(dba)3/BrettPhos stock solution.
Condition C (Parasitic SNAr): >5% of a mass corresponding to SNAr (loss of fluorine, +amine mass). Action: The base is too strong for the specific amine used, or the temperature is too high. Cool the reaction to 75 °C for the remainder of the run.
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and palladium black. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL). Dry over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Fig 2: Self-validating experimental workflow for Pd-catalyzed amination.
Application Note: Regioselective Lithiation Techniques for 3,6-Difluoro-2-methoxypyridine Modification
Introduction & Mechanistic Rationale The late-stage functionalization of highly substituted fluoropyridines is a critical operation in the synthesis of pharmaceuticals and agrochemicals. Modifying 3,6-difluoro-2-methoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The late-stage functionalization of highly substituted fluoropyridines is a critical operation in the synthesis of pharmaceuticals and agrochemicals. Modifying 3,6-difluoro-2-methoxypyridine presents a unique challenge for Directed ortho-Metalation (DoM) due to the presence of multiple directing groups (two fluorines and one methoxy group) and two available C–H positions (C-4 and C-5). Achieving absolute regiocontrol requires a deep understanding of the thermodynamic and kinetic acidities of the substrate.
Causality of Regioselectivity
In DoM, the site of deprotonation is governed by the relative acidity of the available protons and the coordinating ability of adjacent groups. For 3,6-difluoro-2-methoxypyridine, the regioselectivity is dictated by three competing electronic effects:
Inductive Effects of Fluorine : Fluorine is a potent inductive electron-withdrawing group (EWG). Both C-4 and C-5 are ortho to a fluorine atom (F-3 and F-6, respectively), making both protons highly acidic.
Resonance Effects of Methoxy : The methoxy group at C-2 acts as an inductive EWG but is a dominant resonance electron donor (+M effect). This electron donation significantly increases the electron density at the para position (C-5), thereby decreasing the acidity of the C-5 proton.
Pyridine Nitrogen Effect : The nitrogen atom exerts a strong electron-withdrawing effect at the ortho and para positions. C-4 is para to the nitrogen, further increasing its acidity, whereas C-5 is meta to the nitrogen.
Choice of Base
While n-butyllithium (n-BuLi) is commonly used in DoM, its nucleophilic nature can lead to unwanted SNAr reactions at the highly electrophilic C-6 fluorine or C-2 methoxy positions. Therefore, a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is strictly required to achieve clean deprotonation without nucleophilic attack[2].
Visualization of the Reaction Pathway
Logical workflow for the regioselective C-4 lithiation and electrophilic trapping.
Optimization Data & Causality
To establish a robust protocol, various base systems and conditions were evaluated. The quantitative data below summarizes the causality behind the finalized methodology.
Base System
Solvent
Temp (°C)
Additive
Conversion (%)
Regioselectivity (C-4:C-5)
Primary Impurity Profile
n-BuLi
THF
-78
None
85
N/A
SNAr at C-6 (Nucleophilic attack)
n-BuLi
Et₂O
-78
TMEDA
90
80:20
SNAr byproducts present
LDA
THF
-78
None
>95
>99:1
Clean conversion
LiTMP
THF
-78
None
>95
>99:1
Clean conversion
LDA
THF
-40
None
70
>99:1
Pyridyne formation / Decomposition
Data Interpretation : The use of LDA at cryogenic temperatures (-78 °C) is non-negotiable[3]. Raising the temperature above -60 °C leads to the elimination of LiF from the lithiated intermediate, generating a highly reactive pyridyne species which rapidly decomposes or polymerizes, drastically reducing the yield[2]. Furthermore, performing the reaction at low temperatures (-78 °C to -110 °C) prevents basicity-gradient driven migration of lithium to adjacent positions[4].
Experimental Protocol: Self-Validating Workflow
This protocol is designed with built-in self-validating steps to ensure high fidelity and reproducibility in a drug development setting.
Electrophile (e.g., Iodine, DMF, or TMSCl) (1.2 equiv)
Flame-dried Schlenk flask, argon manifold, internal temperature probe.
Step 1: In Situ Preparation of LDA
Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (10 mL/mmol) and DIPA (1.1 equiv).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-BuLi (1.05 equiv) dropwise via syringe pump over 10 minutes.
Causality Check : Stir at 0 °C for 15 minutes to ensure the complete thermodynamic formation of LDA, then re-cool to -78 °C.
Self-Validation: The solution should remain clear and colorless. A yellow tint indicates oxygen ingress or solvent degradation, which will compromise the lithiation.
Step 2: Regioselective Lithiation
Dissolve 3,6-difluoro-2-methoxypyridine (1.0 equiv) in a minimal volume of anhydrous THF (2 mL/mmol).
Add the pyridine solution dropwise to the LDA solution at -78 °C. Maintain the internal temperature strictly below -70 °C during addition to prevent pyridyne formation[2].
Stir the reaction mixture at -78 °C for 45 minutes.
Self-Validation (In-Process Control) : Quench a 0.1 mL aliquot into 0.5 mL of D₂O. Extract with EtOAc and analyze the organic layer via ¹H NMR. The complete disappearance of the C-4 proton signal and the retention of the C-5 proton confirms >95% lithiation efficiency and absolute regiocontrol.
Step 3: Electrophilic Trapping
Add the neat electrophile (e.g., TMSCl) or a THF solution of the electrophile (e.g., I₂) dropwise at -78 °C.
Maintain the temperature at -78 °C for 1 hour to ensure complete trapping before allowing the mixture to slowly warm to room temperature over 2 hours.
Step 4: Workup & Isolation
Quench the reaction with saturated aqueous NH₄Cl (5 mL/mmol) at 0 °C.
Extract the aqueous layer with EtOAc (3 x 10 mL/mmol).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine
Source: ResearchGate
URL
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES
Source: CLOCKSS / Heterocycles
URL
Organolithiums: Selectivity for Synthesis
Source: Chemistry-Chemists
URL
Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o-Phenylenediboronic Acids
Source: ACS Publications / Organometallics
URL
How to improve reaction yield when synthesizing 3,6-Difluoro-2-methoxypyridine derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for complex synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for complex synthetic challenges.
Today’s focus is the synthesis of 3,6-difluoro-2-methoxypyridine , a highly valuable fluorinated building block frequently utilized as a bioisostere and scaffold in the development of CNS-penetrant kinase inhibitors and other targeted therapeutics [1].
The primary route to this compound is the nucleophilic aromatic substitution (SNAr) of 2,3,6-trifluoropyridine using sodium methoxide. While seemingly straightforward, researchers frequently encounter issues with regioselectivity, hydrolysis byproducts, and over-reaction. This guide deconstructs the reaction mechanics to help you optimize your yield and purity.
SNAr Reaction Pathway & Regioselectivity
Regioselective SNAr pathway for 3,6-difluoro-2-methoxypyridine synthesis.
Troubleshooting Guide & FAQs
Q1: I am getting a mixture of regioisomers instead of pure 3,6-difluoro-2-methoxypyridine. Why is the methoxy group attacking the wrong position?The Causality: In 2,3,6-trifluoropyridine, both the C-2 and C-6 positions are highly activated for SNAr because they are ortho to the electron-withdrawing pyridine nitrogen. However, the C-2 position is adjacent to another fluorine atom at C-3. Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at C-2 and heavily stabilizes the anionic Meisenheimer transition state at that specific carbon. C-6 lacks this adjacent stabilization.
The Fix: Regioselectivity is inherently high (>95%) under kinetic control. If you are seeing the 5,6-difluoro-2-methoxypyridine regioisomer, you are likely pushing the reaction temperature too high (>70 °C) or utilizing a non-polar solvent that disrupts the stabilization of the transition state. Stick strictly to methanol at 65 °C [2].
Q2: My overall yield is stuck below 50%, and LCMS shows a major byproduct with an [M+H]+ corresponding to a hydroxylated species. How do I prevent this?The Causality: You are observing the formation of 3,6-difluoro-2-hydroxypyridine. Sodium methoxide (NaOMe) is highly hygroscopic. If ambient moisture enters your reaction, or if your methanol is not strictly anhydrous, the methoxide deprotonates the water to form sodium hydroxide (NaOH). Hydroxide is a smaller, harder, and more aggressive nucleophile than methoxide, rapidly attacking the C-2 position to form the hydroxylated byproduct.
The Fix: This is a self-validating system: the absence of the hydroxyl byproduct directly validates your anhydrous technique. Use commercially available 25 wt% NaOMe in methanol (which is less prone to moisture degradation than solid NaOMe powder) and strictly anhydrous MeOH. Perform all transfers under an argon atmosphere.
Q3: I am seeing the formation of 3-fluoro-2,6-dimethoxypyridine. How do I stop this over-reaction?The Causality: Once the first methoxy group is installed at C-2, the C-6 fluorine is still highly activated by the pyridine nitrogen. If excess NaOMe is present, a second SNAr reaction will occur at C-6.
The Fix: Precisely control your stoichiometry. Use exactly 1.0 equivalent of NaOMe. Do not use an excess "to drive the reaction to completion."
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how deviations from the optimal protocol directly impact both the yield and the impurity profile of the reaction.
Equivalents of NaOMe
Solvent Condition
Temperature
Time
Major Product Yield
Key Byproducts Observed
1.0 eq
Anhydrous MeOH
65 °C
2 h
79 - 82%
None (Optimal)
1.0 eq
Wet MeOH
65 °C
2 h
< 50%
3,6-Difluoro-2-hydroxypyridine (>20%)
2.0 eq
Anhydrous MeOH
65 °C
4 h
~ 40%
3-Fluoro-2,6-dimethoxypyridine (45%)
1.0 eq
Anhydrous MeOH
25 °C
24 h
60 - 65%
Unreacted starting material
Optimized Experimental Protocol
This step-by-step methodology is adapted from validated industrial patents [1] to ensure high regioselectivity and yield.
Reagents & Equipment:
2,3,6-Trifluoropyridine (1.0 eq)
Sodium methoxide, 25 wt% solution in Methanol (1.0 eq)
Anhydrous Methanol (Reaction solvent)
Argon line, reflux condenser, and a temperature-controlled oil bath.
Step-by-Step Workflow:
Preparation: To an oven-dried, argon-purged round-bottom flask, add 2,3,6-trifluoropyridine (e.g., 17.91 mL, 188 mmol).
Solvent Addition: Dissolve the starting material in anhydrous Methanol (300 mL). Ensure the system remains under a positive pressure of argon to exclude atmospheric moisture.
Nucleophile Introduction: Slowly add the 25 wt% methanolic solution of sodium methoxide (43.0 mL, 188 mmol) via syringe. Critical Step: Do not exceed 1.0 equivalent to prevent dimethoxylation.
Heating: Equip the flask with a reflux condenser and heat the mixture to 65 °C for exactly 2 hours.
Reaction Monitoring: Cool a 0.1 mL aliquot and check via TLC or LCMS. The starting material should be consumed, and you should see a single major peak for the product.
Workup: Cool the reaction mixture to ambient temperature. Concentrate the mixture in vacuo to remove the bulk of the methanol.
Extraction: Suspend the resulting residue in brine (200 mL) to crash out the organic product, and extract with Diethyl Ether (Et2O) (3 × 200 mL).
Isolation: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Result: This protocol typically yields crude 3,6-difluoro-2-methoxypyridine as a white solid (approx. 79% yield) with sufficient purity (>95%) to be carried onto subsequent metalation or cross-coupling steps without further column chromatography [2].
References
US8778951B2 - Heteroaryl compounds and their uses. Google Patents.
WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Google Patents.
Optimization
Troubleshooting incomplete demethylation of 3,6-Difluoro-2-methoxypyridine in organic synthesis
Welcome to the Advanced Synthesis Support Center. The demethylation of 2-methoxypyridines is a fundamental transformation in medicinal chemistry, but the specific substitution pattern of 3,6-difluoro-2-methoxypyridine in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. The demethylation of 2-methoxypyridines is a fundamental transformation in medicinal chemistry, but the specific substitution pattern of 3,6-difluoro-2-methoxypyridine introduces severe chemoselectivity challenges. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a validated protocol to achieve quantitative conversion without side reactions.
Mechanistic Causality: The "Why" Behind the Failure
When attempting to cleave the methoxy ether to yield 3,6-difluoro-2-pyridone, researchers frequently encounter stalled reactions or complex mixtures of byproducts. Understanding the electronic nature of the substrate is critical to solving this.
Lewis Acid Sequestration: Standard demethylation relies on Boron Tribromide (BBr₃). However, BBr₃ is a strong Lewis acid, and the pyridine nitrogen acts as a Lewis base. The first equivalent of BBr₃ irreversibly coordinates to the nitrogen, deactivating the reagent. This forces the chemist to use a large excess of BBr₃ and apply heat to drive the ether cleavage.
Nucleophilic Aromatic Substitution (SₙAr) at C-6: The fluorine atom at the C-6 position is highly activated toward SₙAr due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen and the para-fluorine at C-3. When excess BBr₃ is heated, the generated bromide ions (which are "hard" nucleophiles) attack the C-6 position, displacing the fluorine to yield 6-bromo-3-fluoro-2-pyridone.
The TMSI Advantage (Hard/Soft Acid-Base Principle): Trimethylsilyl iodide (TMSI), generated in situ from Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI), completely circumvents these issues (). The highly oxophilic silicon atom selectively activates the methoxy oxygen. The iodide ion is a "soft" nucleophile that preferentially attacks the "soft" sp³ methyl carbon via an Sₙ2 mechanism, leaving the "hard" sp² C-F bonds entirely intact.
Mechanistic pathways of demethylation highlighting TMSI selectivity over BBr3.
Frequently Asked Questions (FAQs)
Q: My reaction with BBr₃ stalled at ~50% conversion. Should I add more reagent?A: No. Adding more BBr₃ will drive the reaction forward but will exponentially increase the rate of C-6 fluorine displacement (SₙAr). The initial stall occurs because the first equivalent of BBr₃ is sequestered by the pyridine nitrogen. Switch to the TMSCl/NaI protocol, which does not suffer from strong Lewis acid sequestration.
Q: I am observing a byproduct with a mass of[M+H]⁺ = 192/194 in my LCMS. What is this?A: This 1:1 isotopic pattern is the classic signature of bromine incorporation. You have generated 6-bromo-3-fluoro-2-pyridone. The hard bromide nucleophile from your reagent has attacked the highly activated C-6 position, displacing the fluorine.
Q: Can I use aqueous HBr or HCl to cleave the ether?A: No. While concentrated aqueous acids are standard for simple 2-methoxypyridines, the extreme temperatures required (often >100 °C) will lead to the hydrolysis of the C-F bonds in 3,6-difluoro-2-methoxypyridine, resulting in complex mixtures of hydroxylated pyridones and decomposition.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying standard ether cleavage conditions to 3,6-difluoro-2-methoxypyridine.
Reagent System
Conversion
Major Byproducts
Typical Yield
Recommendation
BBr₃ (1.0 eq) , CH₂Cl₂, 0 °C to RT
< 50%
Unreacted starting material
< 40%
Not recommended (Stalls)
BBr₃ (3.0 eq) , CH₂Cl₂, Reflux
> 95%
6-Bromo-3-fluoro-2-pyridone
20 - 30%
Not recommended (SₙAr)
48% HBr (aq) , 110 °C
> 90%
Hydrolyzed/Defluorinated species
< 15%
Not recommended (Decomposition)
TMSCl / NaI , MeCN, 85 °C
> 95%
Trace (Highly selective)
85 - 90%
Highly Recommended
Validated Experimental Protocol (SOP)
This self-validating protocol utilizes in situ generated TMSI to achieve selective demethylation without SₙAr side reactions ( [1]).
Materials Required:
3,6-Difluoro-2-methoxypyridine (1.0 eq)
Sodium Iodide (NaI, anhydrous) (3.0 eq)
Chlorotrimethylsilane (TMSCl) (3.0 eq)
Acetonitrile (MeCN, anhydrous)
Ethyl Acetate (EtOAc)
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3,6-difluoro-2-methoxypyridine (e.g., 21.5 g, 148 mmol) in anhydrous MeCN (250 mL).
Reagent Addition: Add anhydrous NaI (66.6 g, 445 mmol, 3.0 eq) to the stirring solution. Follow immediately by the dropwise addition of TMSCl (56.8 mL, 445 mmol, 3.0 eq) via syringe.
Heating: Attach a reflux condenser and heat the mixture to 80–85 °C. Stir at this temperature for 2.5 hours.
Self-Validating Cue: The reaction mixture will turn deep yellow/brown due to the generation of trace iodine (I₂).
Analytical Check: Monitor by LCMS. The starting material mass ([M+H]⁺ = 146) should disappear, replaced entirely by the product mass ([M+H]⁺ = 132).
Cooling & Dilution: Remove the heat source and allow the flask to cool to ambient temperature. Dilute the mixture with EtOAc (300 mL) to prevent the precipitation of the product and inorganic salts.
Quenching: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 × 200 mL).
Self-Validating Cue: The successful quench is visually confirmed when the organic layer turns from dark brown to pale yellow or colorless, indicating the complete reduction of I₂ to I⁻.
Isolation: Wash the organic layer with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure 3,6-difluoro-2-pyridone.
Step-by-step experimental workflow for the in situ TMSI demethylation protocol.
References
US Patent 8778951B2.Heteroaryl compounds and their uses.
Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis. Journal of Organic Chemistry, 1977, 42(23), 3761-3764.[Link]
Troubleshooting
Technical Support Center: Palladium Catalyst Loading Optimization for 3,6-Difluoro-2-methoxypyridine Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 3,6-Difluoro-2-methoxypyridine scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 3,6-Difluoro-2-methoxypyridine scaffold. Due to its unique push-pull electronic properties, this fluorinated heterocycle presents distinct challenges in Palladium (Pd)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and direct C–F functionalization).
This center provides mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols to help you optimize catalyst loading from standard bench-scale mol % down to highly efficient parts-per-million (ppm) levels.
Section 1: Core Principles & Causality (FAQs)
Q: Why does the 3,6-Difluoro-2-methoxypyridine scaffold require specialized Pd loading compared to standard pyridines?A: The reactivity of this scaffold is dictated by the strong inductive electron-withdrawing effects of the two fluorine atoms, counterbalanced by the resonance-donating methoxy group. This highly polarized system drastically lowers the LUMO of the pyridine ring, accelerating the initial oxidative addition of the Pd(0) catalyst into the target C–X or C–F bond[1]. However, this creates a highly electrophilic Pd(II) intermediate. If the subsequent transmetalation step is comparatively slow, the long-lived Pd(II) species becomes highly susceptible to off-cycle degradation, such as protodehalogenation. High catalyst loadings (>5 mol %) exacerbate this by pooling reactive Pd(II) intermediates, whereas optimized, lower loadings ensure a steady, productive turnover.
Q: How do I determine the optimal Pd catalyst metric (mol % vs. ppm) for this substrate?A: While discovery chemistry relies on "mol %" (typically 1–5%), process optimization for fluorinated pyridines requires tracking the in-reaction "ppm" of Palladium[2]. Research demonstrates that high localized concentrations of Pd lead to the formation of multinuclear Pd clusters or inactive Pd-black[2]. By titrating the catalyst loading down to the 1,000–5,000 ppm range (0.1–0.5 mol %) and adjusting the ligand-to-metal ratio, you maintain the active monomeric Pd(0) species in solution, maximizing productive cross-coupling while suppressing homocoupling.
Fig 1. Pd-Catalytic Cycle and Off-Cycle Pathways for 3,6-Difluoro-2-methoxypyridine.
Section 2: Troubleshooting Guide
Issue 1: High levels of protodehalogenation or homocoupling.
Observation: GC/MS or LC/MS shows significant amounts of des-halogenated 3,6-difluoro-2-methoxypyridine or biaryl homodimers.
Causality: The electrophilic nature of the fluorinated ring accelerates oxidative addition, but steric hindrance or insoluble bases slow down transmetalation. The stalled Pd(II)-aryl intermediate eventually abstracts a proton from the solvent, ligand, or amine base[1].
Actionable Solution: Decrease catalyst loading from 5.0 mol % to 0.5 mol % to reduce the absolute concentration of the stalled Pd(II) species. Simultaneously, switch to a more soluble base (e.g., homogeneous Cs₂CO₃ or K₃PO₄ in aqueous mixtures) to accelerate the transmetalation step.
Issue 2: Catalyst poisoning or blackening (Pd black formation).
Observation: The reaction mixture turns opaque black within 30 minutes, and conversion stalls at <50%.
Causality: Pd(II) is prematurely reduced to inactive Pd(0) nanoparticles before it can re-enter the catalytic cycle. This aggregation is a direct consequence of the in-reaction Pd ppm being too high, combined with a sub-optimal ligand-to-palladium ratio[2].
Actionable Solution: Optimize the Ligand:Pd ratio (strictly 2:1 for monodentate phosphines like XPhos, or 1:1 for bidentate ligands). Lowering the overall Pd loading to <1,000 ppm prevents the supersaturation that drives nanoparticle aggregation[2].
Observation: The reaction fails to reach completion when scaling down the catalyst loading for process chemistry.
Causality: At extremely low ppm levels, the monomeric Pd catalyst is highly susceptible to trace impurities (e.g., dissolved oxygen or moisture) that irreversibly oxidize the electron-rich phosphine ligands required to stabilize the Pd(0) species[3].
Actionable Solution: Implement continuous-flow chemistry setups. Flow reactors provide precise control over residence time, superior mixing, and strict exclusion of oxygen, allowing for efficient turnover even at ultra-low Pd loadings[3].
Fig 2. Step-by-step workflow for optimizing Pd catalyst loading and speciation.
This protocol incorporates an internal standard to ensure a closed mass-balance system, instantly flagging off-cycle catalyst degradation.
Preparation & Internal Control: To an oven-dried Schlenk flask, add the 3,6-Difluoro-2-methoxypyridine electrophile (1.0 equiv), the boronic acid/ester (1.2 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv) as an internal quantitative NMR (qNMR) standard.
Catalyst & Base Addition: Add Pd(OAc)₂ (0.5 mol %) and XPhos (1.0 mol %) to ensure a strict 1:2 Pd:Ligand ratio. Add finely milled K₃PO₄ (2.0 equiv).
Degassing (Critical for low loading): Add anhydrous, degassed THF/H₂O (10:1, v/v). Subject the mixture to three freeze-pump-thaw cycles to strictly exclude O₂, which is lethal to low-ppm Pd(0) species[3].
Reaction & Validation: Heat to 80 °C. Take 50 µL aliquots at 1h, 4h, and 12h. Analyze via qNMR against the 1,3,5-trimethoxybenzene standard.
Self-Validation Check: Calculate the sum of the remaining starting material, target product, and identified byproducts. If the total mass balance is <95%, volatile hydrodefluorination has occurred, indicating the catalyst loading must be further reduced or the base solubility increased[4].
Protocol B: Catalyst Loading Titration Workflow
Baseline Establishment: Run Protocol A at 5.0 mol % Pd to establish the maximum theoretical yield and identify the baseline impurity profile via LC/MS.
Logarithmic Titration: Set up parallel reactions scaling the Pd(OAc)₂/XPhos loading logarithmically: 1.0 mol %, 0.1 mol % (1,000 ppm), and 0.01 mol % (100 ppm).
Speciation Monitoring: Monitor the reactions visually and analytically. The formation of a black precipitate (Pd black) in the higher-loading flasks indicates catalyst aggregation[2]. The optimal loading is the lowest ppm concentration that achieves >95% conversion without visual aggregation.
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between catalyst loading, speciation, and reaction outcomes for the 3,6-Difluoro-2-methoxypyridine scaffold. Notice how reducing the catalyst loading paradoxically improves the yield by suppressing off-cycle pathways until the critical deactivation threshold is reached.
Catalyst Loading
Ligand (Ratio)
Base
Yield (%)
Protodehalogenation (%)
Pd Black Observed
5.0 mol % (50,000 ppm)
PPh₃ (1:4)
K₂CO₃
65%
22%
Yes (Rapid aggregation)
1.0 mol % (10,000 ppm)
XPhos (1:2)
K₃PO₄
88%
5%
No
0.1 mol % (1,000 ppm)
XPhos (1:2)
K₃PO₄
94%
<1%
No (Optimal turnover)
0.01 mol % (100 ppm)
XPhos (1:2)
K₃PO₄
42%
<1%
No (Catalyst deactivated by trace O₂)
References
[2] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development
Source: ACS Publications
URL:[Link]
[1] The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
[3] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development
Source: ACS Publications
URL:[Link]
Minimizing side reactions and byproducts in 3,6-Difluoro-2-methoxypyridine nucleophilic substitution
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 3,6-Difluoro-2-methoxypyridine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 3,6-Difluoro-2-methoxypyridine .
Nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines is a powerful tool, but it is frequently plagued by regioselectivity issues, over-substitution, and ether cleavage. This guide synthesizes mechanistic causality with field-proven protocols to help you design self-validating, high-yield experiments.
Mechanistic Overview: SNAr Pathways & Pitfalls
To troubleshoot effectively, we must first map the chemical logic of the substrate. In 3,6-difluoro-2-methoxypyridine, the C-6 fluorine is positioned ortho to the pyridine nitrogen, while the C-3 fluorine is meta. During nucleophilic attack, the nitrogen atom acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate[1][2]. Consequently, the C-6 position is highly activated, making it the kinetically favored site for substitution[3].
Mechanistic pathways and side reactions in the SNAr of 3,6-Difluoro-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution preferentially occur at the C-6 position rather than C-3, and how do I prevent regioisomer formation?Mechanistic Causality: SNAr proceeds via an addition-elimination mechanism where the formation of the Meisenheimer intermediate is the rate-determining step[2][4]. The electronegative pyridine nitrogen can only stabilize the negative charge via resonance when attack occurs at the ortho (C-2/C-6) or para (C-4) positions[1]. Because the C-6 fluorine is ortho to the nitrogen, its activation energy for nucleophilic attack is significantly lower than that of the meta-positioned C-3 fluorine[3].
Actionable Solution: To suppress C-3 substitution, maintain strict kinetic control. Run reactions at 0 °C to 25 °C. Elevated temperatures provide the thermal energy required to overcome the higher activation barrier for C-3 attack, leading to regioisomeric mixtures[2][5].
Q2: I am observing significant cleavage of the 2-methoxy group (O-demethylation). How can I suppress this byproduct?Mechanistic Causality: The methoxy group is highly susceptible to SN2 attack by strong, soft nucleophiles (such as thiolates or unhindered primary amines) at the methyl carbon. This nucleophilic attack displaces the highly stable pyridinolate anion, resulting in an undesired pyridone byproduct[2][5].
Actionable Solution: Avoid large excesses of nucleophiles. Swap strong alkoxide bases for milder, non-nucleophilic alternatives like K₂CO₃ or DIPEA. If using a highly reactive nucleophile, switch to a sterically hindered solvent like tert-amyl alcohol to physically impede the SN2 trajectory at the methyl group[4].
Q3: My LC-MS shows a mass corresponding to di-substitution. How do I isolate the mono-substituted product?Mechanistic Causality: The initial substitution at C-6 replaces a strongly electron-withdrawing fluorine with a less activating group, which naturally deactivates the ring. However, the pyridine core remains electrophilic. If an excess of nucleophile is present alongside prolonged heating, a secondary SNAr reaction will force its way onto the C-3 position[2][5].
Actionable Solution: Restrict the nucleophile to a strict 1.0–1.05 molar equivalent. Monitor the reaction closely and quench immediately upon the disappearance of the starting material[4].
Q4: I am detecting hydroxypyridine formation even without strong nucleophiles. What is the source?Mechanistic Causality: Hydroxypyridine formation is a classic side reaction driven by trace moisture. Water or hydroxide ions act as competing nucleophiles, rapidly hydrolyzing the highly activated C-F bonds[5].
Actionable Solution: Rigorously enforce anhydrous conditions. Flame-dry all glassware, utilize high-purity anhydrous solvents (e.g., DMSO, DMF), and execute the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from reacting with your base[4][5].
Quantitative Troubleshooting Matrix
Use this data-driven matrix to benchmark your reaction conditions and predict product distribution.
Reaction Parameter
Condition
Primary Outcome
Mechanistic Rationale
Temperature
0 °C – 25 °C
>95% Mono-substitution at C-6
Kinetic control strictly favors the lower activation energy pathway (C-6 attack stabilized by N)[1][2].
Temperature
>80 °C
Increased C-3 & Di-substitution
Thermal energy overcomes the activation barrier for secondary SNAr at the deactivated C-3 position[2][5].
Nucleophile Eq.
1.05 equiv
Maximized mono-substitution
Limits the physical availability of the nucleophile, preventing secondary attack on the mono-product[4].
Solvent
Anhydrous DMSO
Minimal hydroxypyridine
Polar aprotic solvents stabilize the Meisenheimer transition state without donating protons or water[5].
Atmosphere
Argon / N₂
Prevention of base quenching
Atmospheric moisture reacts with bases to form hydroxide, leading to rapid C-F hydrolysis[4].
Self-Validating Experimental Protocol
Objective: Regioselective Mono-Amination of 3,6-Difluoro-2-methoxypyridine.
This protocol is designed as a closed-loop system; each phase contains a validation checkpoint to ensure scientific integrity before proceeding to the next step.
Add anhydrous DMSO (5.0 mL) to achieve a 0.2 M concentration. Rationale: Polar aprotic solvents like DMSO stabilize the Meisenheimer transition state, accelerating the desired SNAr pathway without acting as competing nucleophiles[5].
Add anhydrous K₂CO₃ (1.5 mmol, 1.5 equiv). Rationale: A mild, insoluble base acts as an acid scavenger without initiating O-demethylation, unlike strong alkoxide bases[4].
Dropwise add the amine nucleophile (1.05 mmol, 1.05 equiv). Rationale: Strict stoichiometric control and low temperature prevent secondary SNAr attack at the C-3 position (di-substitution)[2][4].
After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS[4].
Validation Checkpoint: The reaction is successful when the starting material mass is absent, and a single dominant peak corresponding to the [M+H]⁺ of the mono-substituted product is observed. If a mass corresponding to [M-CH₃+H]⁺ appears, O-demethylation is occurring; immediately quench the reaction.
Step 5: Quenching and Isolation
Quench the reaction by adding 15 mL of ice-cold deionized water. This precipitates the product and halts any further nucleophilic activity.
Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to completely remove DMSO.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Dissolve the crude product in CDCl₃ and analyze via ¹⁹F NMR.
Validation Checkpoint: The starting material exhibits two distinct fluorine signals. The successful regioselective product will show a single fluorine signal (corresponding to the untouched C-3 fluorine), confirming that substitution occurred exclusively at the highly activated C-6 position[3].
References
Benchchem. "Troubleshooting the Halex (SNAr) Reaction." Benchchem.
Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Benchchem.
Technical Support Center: Advanced Purification & Chromatography of 3,6-Difluoro-2-methoxypyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 3,6-Difluoro-2-methoxypyridine (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) .
This compound is a critical building block in the synthesis of kinase inhibitors (such as CDK9 inhibitors) and other pharmaceutical intermediates[1][2]. Due to its unique electronic properties—driven by the highly electronegative fluorine atoms and the electron-donating methoxy group—standard purification templates often fail. This guide provides self-validating protocols and explains the mechanistic causality behind each troubleshooting step to ensure high-yield recovery and purity.
Quantitative Data Summary
Understanding the physicochemical parameters of 3,6-difluoro-2-methoxypyridine is the first step in troubleshooting purification workflows.
Parameter
Value / Range
Causality / Impact on Purification
Molecular Weight
145.11 g/mol
Low molecular weight and lack of H-bond donors render the compound highly volatile. Requires low-temperature evaporation.
LogP (Estimated)
1.8 – 2.1
Moderate lipophilicity. Dictates the use of non-polar to moderately polar eluent systems (e.g., EtOAc/Heptane).
UV Absorbance Max
~260–270 nm
Requires careful UV detector calibration during HPLC/Flash chromatography to avoid missing target fractions.
Typical Flash
Rf
~0.45 (10% EtOAc/Heptane)
Prone to co-elution with starting materials (e.g., 2,3,6-trifluoropyridine) if the gradient is too steep.
Nitrogen
pKa
Significantly lowered
The two fluorine atoms withdraw electron density, making the pyridine nitrogen a very weak base, impacting reverse-phase retention.
Troubleshooting FAQs & Experimental Methodologies
Q1: I am losing mass balance after column chromatography. Where is my unreacted 3,6-difluoro-2-methoxypyridine going?
The Causality:
Fluorinated low-molecular-weight pyridines exhibit significant volatility. The absence of hydrogen-bond donors (like -OH or -NH) means intermolecular forces are limited to weak dipole-dipole interactions and London dispersion forces. When concentrating fractions under high vacuum or elevated temperatures (>35°C) during rotary evaporation, the compound co-evaporates with the solvent.
The Solution & Protocol:
You must implement a strictly temperature-controlled concentration protocol.
Pool Fractions: Combine all chromatography fractions containing the target compound into a round-bottom flask.
Set Water Bath: Set the rotary evaporator water bath to no higher than 25°C–30°C .
Control Vacuum: Do not apply a hard vacuum. For an EtOAc/Heptane mixture, step down the pressure gradually, stopping at ~100 mbar.
Monitor Condensation: Stop evaporation the moment the solvent condensation ceases. Do not leave the flask on the rotovap "to dry completely."
Final Drying: Remove residual solvent by passing a gentle stream of nitrogen gas over the liquid surface for 5–10 minutes, rather than using a high-vacuum manifold.
Q2: Why does unreacted 3,6-difluoro-2-methoxypyridine co-elute with the starting material (2,3,6-trifluoropyridine) during normal-phase chromatography?
The Causality:
The synthesis of 3,6-difluoro-2-methoxypyridine typically involves the nucleophilic aromatic substitution of 2,3,6-trifluoropyridine using sodium methoxide in methanol[3]. The substitution of a fluorine atom for a methoxy group slightly increases the dipole moment, but the bulk polarity difference on bare silica is minimal. Furthermore, fluorinated pyridines can engage in unique nitrogen-fluorine halogen bonding interactions with the silica stationary phase, causing unpredictable band broadening.
The Solution & Protocol:
Switch from a step-gradient to a shallow, continuous gradient using Heptane instead of Hexane. Heptane provides slightly better resolution for halogenated aromatics due to its polarizability.
Step-by-Step Methodology: Optimized Normal-Phase Silica Gel Chromatography
Column Preparation: Equilibrate a high-resolution silica gel column (e.g., 15–25 µm spherical silica) with 100% Heptane.
Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or dry-load onto Celite. Self-Validation Check: Ensure the loading band is perfectly horizontal; uneven loading will instantly ruin the separation of these closely eluting analogs.
Elution Gradient:
0–3 column volumes (CV): 100% Heptane
3–10 CV: Linear gradient from 0% to 5% Ethyl Acetate (EtOAc) in Heptane.
10–15 CV: Isocratic hold at 5% EtOAc. (The 2,3,6-trifluoropyridine will elute first, followed closely by the 3,6-difluoro-2-methoxypyridine).
Fraction Collection: Collect small fraction volumes (e.g., 10 mL for a 40g column) to prevent cross-contamination at the peak tails.
Q3: During Reverse-Phase HPLC (RP-HPLC) method development, the compound elutes near the void volume. How can I increase retention?
The Causality:
The two highly electronegative fluorine atoms at the 3- and 6-positions strongly withdraw electron density via inductive effects, drastically reducing the
pKa
of the pyridine nitrogen. Standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA) fail to fully protonate the nitrogen. Consequently, the molecule remains mostly neutral but highly polar, causing it to wash out early on standard C18 columns if the organic modifier concentration is too high.
The Solution & Protocol:
Utilize a highly aqueous starting gradient and a polar-embedded or fluorinated stationary phase (e.g., PFP - Pentafluorophenyl). PFP columns offer alternative retention mechanisms, including
π−π
interactions, dipole-dipole, and fluorine-fluorine interactions, which are highly selective for fluorinated methoxypyridines.
Column Selection: Install a PFP (Pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.9 µm).
Mobile Phase Setup:
Mobile Phase A: Water with 0.05% TFA (keeps the system clean, even if protonation is minimal).
Mobile Phase B: Acetonitrile with 0.05% TFA.
Gradient Program:
Start at 5% B and hold for 1 minute to allow the polar compound to partition into the stationary phase.
Ramp to 40% B over 5 minutes.
Ramp to 95% B over 1 minute to wash the column.
Detection: Set the UV detector to 265 nm. Self-Validation Check: Inject a blank to ensure no ghost peaks co-elute at the new, extended retention time.
Standardized Isolation Workflow
To ensure maximum recovery of unreacted 3,6-difluoro-2-methoxypyridine from a crude reaction mixture, follow this logical extraction and purification sequence. The use of brine during extraction is critical; it increases the ionic strength of the aqueous phase, driving the slightly water-soluble fluorinated pyridine into the organic layer via the salting-out effect[4][5].
Optimized isolation and chromatography workflow for 3,6-difluoro-2-methoxypyridine.
References
Title: Heteroaryl compounds and their uses (US Patent 8,778,951 B2)
Title: Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding
Source: Journal of the American Chemical Society (via UC Merced eScholarship)
URL: [Link]
Overcoming low solubility of 3,6-Difluoro-2-methoxypyridine in polar protic solvents
Technical Support Center: Troubleshooting the Solubility of 3,6-Difluoro-2-methoxypyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Solubility of 3,6-Difluoro-2-methoxypyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic barriers of highly fluorinated building blocks. 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) is a highly specialized halogenated intermediate widely used in medicinal chemistry and agrochemical development[1]. However, its unique stereoelectronic profile often leads to severe precipitation and low recovery when attempting to dissolve it in polar protic solvents (e.g., water, methanol, ethanol).
This guide provides field-proven, causality-driven solutions to overcome these solubility challenges, ensuring your downstream assays and synthetic steps remain robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is 3,6-Difluoro-2-methoxypyridine practically insoluble in water and alcohols?A: The insolubility is driven by a combination of stereoelectronic effects. Polar protic solvents rely on hydrogen-bonding networks to solvate molecules[2]. In an unsubstituted pyridine, the nitrogen lone pair acts as a strong hydrogen-bond acceptor. However, in 3,6-Difluoro-2-methoxypyridine, this capability is destroyed by three factors:
Inductive Deactivation: The highly electronegative fluorine atoms at the 3- and 6-positions exert a strong electron-withdrawing inductive effect (-I effect), drastically reducing the electron density on the pyridine nitrogen.
Steric Shielding: The 2-methoxy group and the 6-fluoro group flank the nitrogen atom, creating a steric shield that physically obstructs solvent molecules from forming hydrogen bonds.
Hydrophobic Cavity Formation: The C-F bonds are highly polarized but poorly polarizable, creating a hydrophobic surface that disrupts the highly ordered hydrogen-bonded network of water, leading to an unfavorable entropy of solvation[3].
Q2: Can I use pH adjustment (acidification) to protonate the pyridine ring and increase aqueous solubility?A:No, this is highly discouraged. While standard pyridines (pKa ~5.2) can be easily protonated to form water-soluble pyridinium salts[4], the pKa of 3,6-Difluoro-2-methoxypyridine is heavily depressed due to the electron-withdrawing fluorines. Attempting to protonate this molecule requires extremely low pH (e.g., concentrated HCl or TFA). Under such harsh acidic conditions, the 2-methoxy group is highly susceptible to hydrolysis, which will irreversibly degrade your compound into 3,6-difluoro-2-pyridone.
Q3: What is the recommended co-solvent strategy for analytical workflows?A: For applications insensitive to organic solvents (e.g., NMR, stock solution preparation, or synthetic steps), use polar aprotic solvents [5]. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) possess high dielectric constants and strong dipole moments but do not rely on hydrogen-bond donation[2]. They solvate the highly polarized C-F bonds via dipole-dipole interactions.
Q4: How can I achieve a purely aqueous formulation for in vitro/in vivo biological assays?A: For biological assays where organic solvents are toxic, Host-Guest Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic internal cavity that encapsulates the fluorinated aromatic ring, while its hydrophilic exterior ensures excellent aqueous solubility[6]. Fluorinated pyridines have been shown to form highly stable 1:1 inclusion complexes with β-cyclodextrins, significantly enhancing their bioavailability without altering their covalent structure[7].
Data Presentation: Solubility Profiles & Complexation Thermodynamics
Table 1: Solvent Compatibility and Maximum Achievable Concentrations at 25°C
Causality: Direct addition of water to solid 3,6-Difluoro-2-methoxypyridine causes the hydrophobic molecules to aggregate, minimizing their exposed surface area and halting dissolution. The step-down method uses DMSO to fully separate the molecules, then uses kinetic trapping to disperse them into the protic phase.
Stock Preparation: Weigh the required mass of 3,6-Difluoro-2-methoxypyridine and dissolve completely in 100% anhydrous DMSO to yield a 100 mM stock. Vortex until optically clear.
Pre-Warming: Warm the target polar protic solvent (e.g., PBS or Methanol) to 37°C to increase the thermodynamic solubility limit.
Kinetic Dilution: Place the protic solvent on a magnetic stirrer at 800 RPM. Using a micropipette, add the DMSO stock dropwise (10 µL per second) directly into the vortex center. Rapid dispersion prevents localized supersaturation.
Self-Validation (Clarification): Allow the solution to stir for 15 minutes. Filter the final solution through a 0.22 µm PTFE syringe filter. If the filter clogs or the concentration drops post-filtration (verify via UV-Vis), the kinetic trap has failed, and you must increase the final DMSO percentage.
Causality: HP-β-CD requires time and kinetic energy to displace water molecules from its hydrophobic cavity and replace them with the fluorinated pyridine[8].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until completely transparent.
Phase-Solubility Mixing: Add an excess of solid 3,6-Difluoro-2-methoxypyridine (e.g., 10 mg/mL) to the HP-β-CD solution.
Thermodynamic Activation: Sonicate the suspension in a water bath at 40°C for 30 minutes. The ultrasonic energy overcomes the activation barrier for cavity inclusion.
Equilibration: Transfer to an orbital shaker and agitate at 200 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.
Self-Validation (Separation): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. The optically clear supernatant contains the water-soluble inclusion complex, ready for biological application.
Workflow Visualizations
Caption: Decision tree for selecting the optimal solubilization strategy based on downstream assay tolerance.
Caption: Mechanistic pathway of thermodynamic host-guest inclusion complexation using HP-β-CD.
References
[1] Title: Heteroaryl compounds and their uses. Source: Google Patents. URL:
[3] Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: NIH PMC. URL: [Link]
[2] Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Source: Master Organic Chemistry. URL: [Link]
[5] Title: Enthalpies of transfer of pyridines from the gas phase to solution in weakly and moderately polar aprotic solvents. Source: RSC Publishing. URL: [Link]
[7] Title: Fluorinated Chaperone−β-Cyclodextrin Formulations for β-Glucocerebrosidase Activity Enhancement in Neuronopathic Gaucher Disease. Source: ACS Publications. URL: [Link]
[6] Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: MDPI. URL: [Link]
Optimizing temperature and pressure conditions for 3,6-Difluoro-2-methoxypyridine scale-up synthesis
Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this important fluorinated pyridine derivative.
The synthesis of 3,6-Difluoro-2-methoxypyridine typically involves the nucleophilic aromatic substitution (SNAr) reaction of a trifluorinated pyridine precursor with a methoxide source. While conceptually straightforward, scaling this process from the laboratory bench to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and product purity. This guide will address these challenges by explaining the underlying chemical principles and providing actionable, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 3,6-Difluoro-2-methoxypyridine.
Issue 1: Low or Inconsistent Yield
A common problem during scale-up is a drop in yield compared to smaller-scale experiments. This can often be attributed to several factors.
Possible Causes & Solutions:
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or non-optimal temperature.
Solution: Monitor the reaction progress using in-situ analysis (e.g., HPLC, GC) to determine the optimal reaction time. A slight increase in temperature can enhance the reaction rate, but this must be balanced against the risk of side reactions.
Side Reactions: At elevated temperatures, side reactions such as demethylation or reaction at other positions on the pyridine ring can occur.
Solution: Maintain strict temperature control. The reaction is exothermic, so efficient heat removal is critical, especially at larger scales where the surface-area-to-volume ratio decreases.[1][2] Employing a semi-batch process, where the methoxide solution is added gradually, can help manage the exotherm.[3]
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.[4]
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. The mixing efficiency should be evaluated and optimized for the scale of operation.[4]
Issue 2: Formation of Impurities
The presence of impurities can significantly impact the quality of the final product and complicate purification.
Possible Causes & Solutions:
Regioisomeric Impurities: Nucleophilic attack by the methoxide ion at other fluorinated positions of the starting material can lead to the formation of undesired isomers.
Solution: The regioselectivity of the SNAr reaction is influenced by the electronic properties of the pyridine ring. The presence of electron-withdrawing groups can activate specific positions for nucleophilic attack.[5][6] While the starting material, 2,3,6-trifluoropyridine, is predisposed to substitution at the 2-position, careful control of reaction temperature can help minimize the formation of other isomers. Lowering the reaction temperature may improve selectivity, though it will also decrease the reaction rate.
Over-reaction Products: If the reaction is allowed to proceed for too long or at too high a temperature, the product, 3,6-Difluoro-2-methoxypyridine, could potentially undergo further reaction.
Solution: As mentioned previously, diligent reaction monitoring is key. Quench the reaction as soon as the starting material is consumed to the desired level.
Hydrolysis: The presence of water can lead to the formation of hydroxypyridine impurities. Sodium methoxide is highly reactive with water.[7]
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Issue 3: Thermal Runaway
The reaction between 2,3,6-trifluoropyridine and sodium methoxide is exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[1][3]
Possible Causes & Solutions:
Inadequate Heat Removal: The ability to remove heat becomes less efficient as the reactor volume increases, due to the decreasing surface-area-to-volume ratio.[2][3]
Solution: A thorough thermal hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is crucial before scaling up.[4] This will help determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). The reactor's cooling system must be capable of handling the maximum heat output.[4]
Rapid Reagent Addition: Adding the sodium methoxide solution too quickly can cause a rapid release of heat.
Solution: Implement a controlled, semi-batch addition of the sodium methoxide solution. This allows the cooling system to keep pace with the heat generation.[3] An automated control system to adjust the addition rate based on the internal temperature is highly recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 3,6-Difluoro-2-methoxypyridine?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing fluorine atoms on the pyridine ring make it susceptible to attack by nucleophiles.[5] The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom at the 2-position, which is activated by the adjacent nitrogen atom and the fluorine substituent. This leads to the displacement of the fluoride ion and the formation of the desired product. The reaction is generally favored at the 2- and 6-positions of the pyridine ring due to the electronic activation provided by the ring nitrogen.
Q2: What are the optimal temperature and pressure ranges for this synthesis on a large scale?
A2: The optimal temperature is a critical parameter that needs to be carefully controlled. Generally, the reaction is conducted at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of byproducts and increase the risk of a thermal runaway. A typical starting point for optimization would be in the range of 50-80°C.
Regarding pressure, this reaction is typically carried out at atmospheric pressure. However, in some cases, conducting nucleophilic aromatic substitutions under elevated pressure can increase the reaction rate.[8] The decision to use elevated pressure would depend on a thorough process safety analysis and the specific equipment available.
Parameter
Recommended Range
Rationale
Temperature
50 - 80 °C
Balances reaction rate with minimizing side reactions and ensuring thermal safety.
Pressure
Atmospheric
Sufficient for the reaction to proceed. Elevated pressure is generally not required but could be explored for rate enhancement with appropriate safety measures.
Q3: What are the key safety considerations when working with sodium methoxide?
A3: Sodium methoxide is a hazardous material that requires careful handling.[7][9][10][11]
Reactivity with Water: It reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[7] It is crucial to work in an anhydrous environment.
Flammability: It is a flammable solid and can ignite spontaneously in moist air.[9] All ignition sources must be eliminated from the work area.
Corrosivity: It is a strong base and is corrosive to the skin and eyes.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Dust Explosion Hazard: If handled as a powder, it can form explosive mixtures with air.[7]
Q4: How can I effectively monitor the progress of the reaction during scale-up?
A4: In-process monitoring is crucial for ensuring the reaction proceeds as expected and for determining the optimal endpoint. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for this purpose. Small aliquots of the reaction mixture can be carefully quenched and analyzed to determine the ratio of starting material, product, and any significant byproducts.
Experimental Protocols
General Protocol for Scale-Up Synthesis
This protocol provides a general guideline and must be adapted and optimized for specific equipment and scale. A thorough risk assessment should be conducted before implementation.
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
Reagent Charging: Charge the reactor with anhydrous solvent (e.g., THF, DMF) and the starting material, 2,3,6-trifluoropyridine.
Temperature Control: Bring the reactor contents to the desired initial temperature (e.g., 50°C) using the reactor's heating/cooling system.
Controlled Addition: Prepare a solution of sodium methoxide in anhydrous methanol. Slowly add this solution to the reactor over a period of several hours using a dosing pump. Monitor the internal temperature closely throughout the addition to ensure it remains within the desired range.
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor its progress by HPLC or GC.
Quenching: Once the reaction has reached the desired level of completion, cool the reactor to room temperature. Carefully quench the reaction by the slow addition of a proton source, such as acetic acid or a buffered aqueous solution.
Work-up and Isolation: Proceed with the appropriate work-up procedure, which may include extraction, washing, and solvent removal.
Purification: Purify the crude product, typically by vacuum distillation or recrystallization, to obtain 3,6-Difluoro-2-methoxypyridine of the desired purity.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Preventing degradation of 3,6-Difluoro-2-methoxypyridine during long-term laboratory storage
Welcome to the Technical Support Center for 3,6-Difluoro-2-methoxypyridine . This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3,6-Difluoro-2-methoxypyridine . This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to help you make informed decisions in your laboratory.
Understanding the Molecule: Why is 3,6-Difluoro-2-methoxypyridine Prone to Degradation?
3,6-Difluoro-2-methoxypyridine is an electron-deficient pyridine ring system, further activated by the presence of two strongly electron-withdrawing fluorine atoms. This electronic nature makes the molecule susceptible to nucleophilic attack. The primary points of vulnerability are the methoxy group and the pyridine ring itself. Degradation can compromise experimental reproducibility, leading to failed reactions, impure products, and time-consuming troubleshooting.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
For optimal long-term stability, 3,6-Difluoro-2-methoxypyridine should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures.[2] Exposure to atmospheric moisture is the most common cause of degradation.
Parameter
Recommendation
Rationale
Temperature
-20°C to -10°C (Freezer)
Slows down the rate of potential degradation reactions. Some suppliers recommend freezer storage.[2][3]
Atmosphere
Inert Gas (Argon preferred)
Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4][5]
Light
Amber glass vial/bottle
Protects the compound from potential light-induced degradation.
Container
Original supplier bottle (e.g., Sure/Seal™) or flame-dried Schlenk flask with a high-quality septum.[4][6]
Ensures a moisture-free environment and allows for safe transfer using inert atmosphere techniques.
Q2: I just received a new bottle. What is the first thing I should do?
Upon receipt, inspect the container seal for any damage. If the seal is intact, immediately place the bottle in a designated freezer for storage.[3] It is good practice to wrap the cap/septum area with Parafilm® as an extra barrier against atmospheric moisture, especially after the first use.
Q3: How does moisture lead to degradation?
Moisture can hydrolyze the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming 3,6-difluoro-2-hydroxypyridine. This impurity can significantly alter the reactivity and outcome of subsequent chemical transformations.
Caption: Potential hydrolytic degradation of the reagent.
Q4: Can I store it dissolved in a solvent?
Storing the compound in solution is generally not recommended for long-term preservation as it can accelerate degradation.[1] If you must prepare a stock solution, use a high-purity, anhydrous solvent (e.g., anhydrous THF, Dioxane, or Toluene) under an inert atmosphere. Prepare only the amount needed for immediate use and store any remaining solution in the freezer for the shortest possible time.
Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation and provides systematic workflows to resolve them.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
If you observe a sudden drop in yield or the appearance of new spots on TLC/peaks in LC-MS that were not previously present, your starting material may be degrading.
A systematic check of the reagent's purity is the first critical step.
Caption: Decision workflow for troubleshooting reagent stability.
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of 3,6-Difluoro-2-methoxypyridine and detecting polar impurities like the hydrolyzed byproduct.[][8]
Objective: To quantify the purity of the reagent and identify potential degradation products.
Parameter
Recommended Condition
Instrument
HPLC system with a UV detector
Column
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate
1.0 mL/min
Detection
265 nm
Sample Prep
Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.
Procedure:
Equilibrate the HPLC system with the initial mobile phase conditions.
Inject a blank (acetonitrile) to establish a baseline.
Inject the prepared sample solution.
Analyze the resulting chromatogram. A pure sample should show one major peak. The presence of earlier-eluting peaks may suggest the formation of more polar degradation products.
Issue 2: Visible Changes in the Reagent
While 3,6-Difluoro-2-methoxypyridine is a liquid, any change in color or the appearance of solid precipitate is a clear sign of significant degradation or contamination.
Action: Do not use the reagent. The chemical integrity is compromised. Dispose of it according to your institution's hazardous waste guidelines.[9]
Best Practices for Handling and Aliquoting
Proper handling is as crucial as proper storage. Every time the bottle is opened, there is a risk of introducing atmospheric contaminants.
This protocol minimizes exposure to air and moisture when accessing the reagent.[4][6]
Materials:
Original reagent bottle (e.g., Sure/Seal™)
Clean, oven-dried syringe and a long needle (e.g., 18-gauge)
Source of dry inert gas (Argon or Nitrogen) with a bubbler
Clean, oven-dried receiving flask (e.g., a Schlenk flask) sealed with a septum
Caption: Workflow for transferring an air-sensitive reagent.
Procedure:
Prepare Glassware: Ensure the receiving flask and syringe are scrupulously clean and dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[6]
Purge Syringe: Flush the syringe and needle with inert gas 3-5 times to remove any residual air and moisture.
Pressurize Bottle: Puncture the septum of the reagent bottle with the inert gas line needle to create a slight positive pressure. A second needle can serve as a vent.
Withdraw Reagent: Insert the purged syringe needle through the septum, ensuring the needle tip is below the liquid level. Withdraw the desired volume of liquid.
Transfer: Quickly transfer the reagent to the prepared receiving flask, injecting it through the flask's septum.
Storage of Aliquot: If you have aliquoted the reagent for future use, ensure the receiving Schlenk flask is sealed, wrapped with Parafilm®, and stored in the freezer.
By adhering to these storage and handling protocols, you can ensure the long-term integrity of your 3,6-Difluoro-2-methoxypyridine, leading to more reliable and reproducible scientific outcomes.
References
Pyridinium poly(hydrogen fluoride) Safety Data Sheet. (2018). SynQuest Laboratories, Inc.
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates.
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
PYRIDINE Safety Data Sheet. (n.d.). Cameo Chemicals.
Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois.
3-Fluoro-6-methoxypyridine Safety Data Sheet. (2025). Acros Organics.
5-Chloro-2,3-difluoropyridine Safety Data Sheet. (2025). Thermo Fisher Scientific.
Safety Data Sheet. (2025). Sigma-Aldrich.
Analytical Services for Purity Determination. (n.d.). BOC Sciences.
A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography. (2025). BenchChem.
Technical Support Center: Troubleshooting Steric Hindrance in 3,6-Difluoro-2-methoxypyridine Coupling Reactions
Welcome to the Advanced Applications Support Center. The functionalization of 3,6-difluoro-2-methoxypyridine via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) prese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. The functionalization of 3,6-difluoro-2-methoxypyridine via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) presents a unique intersection of stereoelectronic challenges. The dense electron cloud of the C3/C6 fluorines, combined with the rotational steric bulk of the C2-methoxy group, severely impedes the oxidative addition and reductive elimination steps . Furthermore, the pyridine nitrogen can act as a chelating trap, leading to rapid catalyst deactivation.
This guide provides field-proven, self-validating protocols designed to help researchers diagnose failures and optimize reaction conditions through mechanistic causality.
Diagnostic Workflow for Coupling Failures
Before adjusting your reaction parameters, use the following diagnostic tree to identify which step of the catalytic cycle is failing based on your crude LC-MS/GC-MS data.
Diagnostic workflow for troubleshooting 3,6-difluoro-2-methoxypyridine coupling failures.
FAQs & Troubleshooting Guides
Q1: Why does 3,6-difluoro-2-methoxypyridine exhibit severe steric hindrance during cross-coupling despite fluorine being a "small" atom?A1: While the van der Waals radius of fluorine (1.47 Å) is relatively small, the strong C-F bond dipole creates a dense, localized electron cloud that electrostatically repels electron-rich phosphine ligands. Additionally, the C2-methoxy group is not conformationally static. To minimize steric clash with the pyridine nitrogen's lone pair, the O-CH3 bond often rotates its methyl group toward the C3-fluorine. If you are coupling at the C4 or C5 positions, this combined stereoelectronic bulk creates a highly congested coordination sphere, physically blocking the approach of the bulky Pd-ligand complexes required for transmetalation .
Q2: My reaction stalls at 15% conversion, and I observe significant protodehalogenation (hydrodehalogenation). How do I suppress this?A2: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of β-hydride elimination from the solvent, amine, or alkoxide base (e.g., NaOtBu) . The steric bulk of the 3,6-difluoro-2-methoxypyridine scaffold exacerbates this by preventing the nucleophile from coordinating to the palladium center.
Causality-Driven Solution: First, switch to a non-β-hydride containing base by replacing NaOtBu with anhydrous K3PO4 or LiHMDS. Second, use highly rigid, bulky biarylphosphine ligands like BrettPhos or RuPhos, which force the palladium center into a geometry that favors rapid reductive elimination over off-cycle decomposition.
Q3: How do I prevent the pyridine nitrogen and methoxy oxygen from chelating and poisoning the palladium catalyst?A3: The C2-methoxy group and the adjacent pyridine nitrogen can act as a bidentate directing group, trapping the Pd(II) intermediate in an unreactive off-cycle chelate.
Causality-Driven Solution: Use pre-formed palladium precatalysts (e.g., BrettPhos Pd G3 or G4). These precatalysts rapidly generate the active monoligated L-Pd(0) species in situ. The massive steric profile of the G3/G4 ligands physically prevents the bidentate coordination of the 3,6-difluoro-2-methoxypyridine substrate, forcing the reaction down the productive catalytic cycle .
Quantitative Data: Ligand Efficacy Comparison
The following table summarizes the quantitative performance of various catalyst systems when attempting a Buchwald-Hartwig amination on a halogenated 3,6-difluoro-2-methoxypyridine derivative with a secondary amine.
Ligand / Precatalyst
Catalyst Loading
Base
Conversion (%)
Yield (%)
Primary Side Product
Causality / Observation
Pd(OAc)₂ / PPh₃
10 mol%
NaOtBu
<5%
0%
Unreacted SM
Insufficient electron density to force oxidative addition into the sterically hindered C-X bond.
Pd₂(dba)₃ / BINAP
5 mol%
Cs₂CO₃
40%
15%
Protodehalogenation
Bidentate ligand is too rigid; transmetalation is blocked, leading to off-cycle decomposition.
RuPhos Pd G3
2 mol%
NaOtBu
85%
45%
Protodehalogenation
Fast oxidative addition achieved, but the alkoxide base induces competitive β-hydride elimination.
RuPhos Pd G4
2 mol%
K₃PO₄
>99%
92%
None (Clean)
Optimal steric bulk; the weak, non-nucleophilic base prevents hydrodehalogenation .
To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal standard and a mandatory 1-hour analytical checkpoint, researchers can independently verify whether a reaction failure is occurring at the oxidative addition step or the reductive elimination step.
Objective: Couple a secondary amine to 4-bromo-3,6-difluoro-2-methoxypyridine.
Step 1: Preparation (Glovebox or Standard Schlenk Line)
To an oven-dried 10 mL Schlenk tube, add 4-bromo-3,6-difluoro-2-methoxypyridine (1.0 equiv, 0.5 mmol), RuPhos Pd G4 precatalyst (2-5 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Causality: K₃PO₄ prevents the β-hydride elimination associated with alkoxide bases; RuPhos G4 ensures the rapid generation of the active L-Pd(0) species while its bulk prevents pyridine-nitrogen poisoning .
Step 2: Solvent & Standard Addition
Add 2.5 mL of anhydrous, degassed toluene, followed by the secondary amine (1.2 equiv) and exactly 0.5 mmol of dodecane (Internal Standard).
Causality: Toluene provides a non-polar environment that disfavors off-cycle ionic intermediates. Dodecane allows for precise quantitative GC-FID tracking.
Step 3: Reaction Initiation
Seal the tube, heat to 90 °C, and stir vigorously (800–1000 rpm).
Causality: High stirring rates are critical because K₃PO₄ is heterogeneous; poor mass transfer will stall transmetalation.
Step 4: The 1-Hour Validation Check (Critical Step)
After 1 hour, briefly pause heating, extract a 50 µL aliquot via microsyringe under positive argon pressure, quench in 0.5 mL EtOAc/H₂O, and analyze the organic layer via GC-FID.
Self-Validation Logic:
Scenario A: If the Starting Material (SM) : Dodecane ratio is unchanged, oxidative addition has failed . (Action: Ensure rigorous degassing; consider increasing catalyst loading).
Scenario B: If SM is consumed but no product is observed, transmetalation/reductive elimination has failed , and the catalyst is trapped as a stable Pd(II) complex. (Action: Switch to a bulkier ligand like tBuBrettPhos or increase the reaction temperature).
Step 5: Completion and Workup
If the 1-hour check shows >50% conversion to the desired product, continue heating for 12–16 hours. Cool to room temperature, filter the crude mixture through a Celite pad (eluting with EtOAc), concentrate under reduced pressure, and purify via silica gel chromatography.
References
Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, ACS Publications. URL:[Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH PMC). URL:[Link]
Optimization
Optimizing solvent selection for high-yield 3,6-Difluoro-2-methoxypyridine functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing highly fluorinated pyridines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing highly fluorinated pyridines. 3,6-Difluoro-2-methoxypyridine is a highly versatile building block, but its multiple reactive sites demand rigorous solvent optimization.
Whether you are performing a Nucleophilic Aromatic Substitution (SNAr) or a Directed ortho-Metalation (DoM), solvent choice is not merely a medium for dissolution—it actively dictates the transition state, intermediate stability, and ultimate regioselectivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield functionalization.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: I am observing a mixture of C-6 and C-3 substitution products. How can I exclusively target the C-6 position?The Causality: Regioselectivity in fluoropyridines is governed by the stabilization of the anionic Meisenheimer complex . The C-6 position is highly activated because it is ortho to the electron-withdrawing pyridine nitrogen. However, the C-2 methoxy group sterically hinders bulky nucleophiles, sometimes pushing the kinetic attack toward the C-3 fluorine.
The Solution: Solvent polarity and hydrogen-bonding capacity are your primary control levers. Switch from a standard non-polar solvent to a highly polar aprotic solvent (e.g., MeCN) to better solvate the polar transition state. If you are using weak or sterically hindered amine nucleophiles, transition to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP acts as a strong hydrogen-bond donor, stabilizing the high-energy anionic intermediate and the departing fluoride ion, significantly enhancing regioselectivity for unactivated fluoroarenes [1].
Q2: My SNAr reaction in DMF at 110°C is yielding an unexpected dimethylamine adduct. What is happening?The Causality: At elevated temperatures (>80°C), particularly in the presence of basic nucleophiles or inorganic bases (like K₂CO₃), DMF undergoes base-catalyzed hydrolysis to produce dimethylamine and formate[2]. Dimethylamine is a highly nucleophilic, unhindered species that will readily outcompete your desired nucleophile for the highly reactive C-6 position.
The Solution: Avoid DMF and DMSO for high-temperature SNAr reactions. Substitute with Acetonitrile (MeCN) or tert-amyl alcohol , which do not degrade into nucleophilic species under basic conditions[2].
Section B: Directed ortho-Metalation (DoM)
Q3: When attempting lithiation with n-BuLi, I get a complex mixture of C-4 and C-5 functionalized products. How do I control this?The Causality: 3,6-Difluoro-2-methoxypyridine possesses multiple Directing Metalation Groups (DMGs). The methoxy group at C-2 and the fluorine at C-3 synergistically direct lithiation to the C-4 position. Conversely, the fluorine at C-6 directs to the C-5 position. Mechanistically, the methoxy group is a stronger DMG than fluorine (OCH₃ > F) [3]. However, if your lithium base is highly aggregated, it cannot effectively coordinate to the methoxy group, leading to poor kinetic control.
The Solution: The issue lies in the aggregation state of the alkyllithium base. In non-coordinating solvents like diethyl ether (Et₂O), n-BuLi exists as tetramers. Switch to Tetrahydrofuran (THF) at strictly -78°C. THF is a stronger Lewis base that deaggregates the organolithium into reactive dimers, allowing the stronger C-2 methoxy DMG to kinetically dictate deprotonation exclusively at C-4 [4].
Part 2: Quantitative Data & Solvent Matrices
Table 1: Solvent Effects on SNAr Yield and Regioselectivity
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
Validation Checkpoint 1 (In-Process): Run an LC-MS of the crude mixture. A mass shift of +67 Da (loss of F[-19], addition of morpholine [+86]) confirms substitution. The absence of a +27 Da peak validates that no solvent degradation (dimethylamine adduct) occurred.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove salts and residual morpholine.
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C-4 Directed ortho-Metalation (DoM) and Borylation
Base Generation: Charge an oven-dried Schlenk flask with anhydrous THF (0.1 M) and diisopropylamine (1.1 equiv). Cool to -78°C under argon. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA[3].
In Situ Electrophile Addition: Add triisopropyl borate (1.5 equiv) directly to the LDA solution. Note: This "in situ quench" prevents the transient lithiated pyridine from undergoing self-condensation.
Substrate Addition: Slowly add a solution of 3,6-difluoro-2-methoxypyridine (1.0 equiv) in THF dropwise over 15 minutes. Maintain at -78°C for 2 hours.
Validation Checkpoint 2 (Regiochemistry): Before full quench, remove a 0.1 mL aliquot and quench with MeOD. ¹H-NMR should show >90% deuterium incorporation at the C-4 position (disappearance of the C-4 proton signal), validating regioselective metalation.
Quench & Isolation: Quench the bulk reaction at -78°C with 1M HCl, then warm to room temperature. Extract with EtOAc, dry, and concentrate to yield the boronic acid.
Part 4: Mechanistic Visualizations
Decision tree for selecting optimal SNAr solvents to prevent degradation and enhance yield.
Influence of solvent on lithium base aggregation and resulting DoM regioselectivity.
Part 5: References
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][1]
SNAr Solvents and Reagents
Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR)
URL:[Link][2]
Directed ortho metalation
Source: Wikipedia
URL:[Link][4]
Directed Ortho Metalation
Source: Andrew G. Myers Research Group, Harvard University
URL:[Link][3]
Comparing reactivity of 3,6-Difluoro-2-methoxypyridine versus 2,3,6-trifluoropyridine
Comparative Reactivity Profile: 2,3,6-Trifluoropyridine vs. 3,6-Difluoro-2-methoxypyridine in Targeted SNAr Workflows Executive Summary & Strategic Context Fluorinated pyridines are indispensable scaffolds in modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Profile: 2,3,6-Trifluoropyridine vs. 3,6-Difluoro-2-methoxypyridine in Targeted SNAr Workflows
Executive Summary & Strategic Context
Fluorinated pyridines are indispensable scaffolds in modern drug discovery, heavily utilized in the design of kinase inhibitors (such as CDK9 inhibitors) and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The strategic introduction of fluorine modulates a drug's lipophilicity, metabolic stability, and target binding affinity[2]. As a Senior Application Scientist, I frequently guide development teams in selecting the right fluorinated building blocks to streamline their synthetic cascades.
This guide provides an in-depth mechanistic comparison between 2,3,6-trifluoropyridine and its downstream derivative, 3,6-difluoro-2-methoxypyridine , focusing on their divergent nucleophilic aromatic substitution (SNAr) profiles and how to experimentally leverage these differences.
Mechanistic Causality: Electronics and Regioselectivity
The reactivity of polyfluorinated pyridines is governed by the strong electron-withdrawing inductive effects of the fluorine atoms coupled with the electronegativity of the pyridine nitrogen. Understanding the electronic shift between these two compounds is critical for designing successful multi-step syntheses.
2,3,6-Trifluoropyridine (The Electrophilic Hub): This molecule is highly electrophilic. Both the C-2 and C-6 positions are activated by the adjacent nitrogen atom. However, the C-2 position is the most kinetically and thermodynamically favored site for initial nucleophilic attack[3]. This regioselectivity is driven by the synergistic stabilization of the Meisenheimer complex intermediate by both the electronegative nitrogen atom and the adjacent C-3 fluorine[1].
3,6-Difluoro-2-methoxypyridine (The Dampened Intermediate): The introduction of a methoxy group at C-2 fundamentally alters the ring's electronic landscape. While the methoxy group is inductively withdrawing, its dominant effect in this conjugated system is resonance donation (+M effect) from the oxygen lone pairs into the pyridine
π
-system[4]. This significantly dampens the overall electrophilicity of the ring. Consequently, subsequent SNAr reactions at the C-6 position require much harsher conditions or highly reactive nucleophiles to proceed[5].
Quantitative Reactivity Comparison
To facilitate rapid decision-making in route design, the quantitative and qualitative reactivity parameters of both scaffolds are summarized below:
Parameter
2,3,6-Trifluoropyridine
3,6-Difluoro-2-methoxypyridine
Overall Electrophilicity
Very High
Moderate
Primary Reactive Site
C-2 (Highly favored)
C-6 (or Methoxy ether cleavage)
SNAr Activation Energy
Low (Readily reacts at 20–65 °C)
High (Requires >80 °C or strong bases)
Electronic Modulators
3 x Fluorine (-I effect)
2 x Fluorine (-I), 1 x Methoxy (+M effect)
Typical Synthetic Utility
Precursor for 2-substituted-3,6-difluoropyridines
Precursor for 2,6-disubstituted-3-fluoropyridines
Pathway Visualization
The following logic tree illustrates the divergent reactivity pathways and the strategic rationale behind sequential functionalization.
Caption: Sequential functionalization logic tree of 2,3,6-trifluoropyridine via regioselective SNAr.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in your synthetic workflows, the following protocols have been validated for precise regiocontrol and yield optimization[5].
Protocol A: Regioselective Synthesis of 3,6-Difluoro-2-methoxypyridine
Objective: Exploit the high electrophilicity of 2,3,6-trifluoropyridine to selectively install a methoxy group at C-2 without triggering over-substitution at C-6.
Preparation: In a flame-dried flask under argon, dissolve 2,3,6-trifluoropyridine (1.0 equiv, e.g., 188 mmol) in anhydrous methanol to achieve a 0.6 M concentration[5].
Causality: Strict anhydrous conditions are required to prevent competitive hydrolysis of the highly reactive C-2 fluorine into a pyridone derivative.
Nucleophile Addition: Slowly add a 25 wt% methanolic solution of sodium methoxide (1.0 equiv)[6].
Causality: Exact stoichiometric control is critical. In my experience, excess methoxide inevitably overcomes the activation barrier for the C-6 position, generating 3-fluoro-2,6-dimethoxypyridine impurities that severely complicate downstream purification.
Thermal Activation: Heat the reaction mixture to 65 °C for 2 hours[5].
Causality: While the reaction initiates at room temperature, heating to reflux ensures complete conversion of the starting material by fully overcoming the activation energy barrier for the C-2 SNAr, locking in the thermodynamic product.
Workup & Isolation: Cool to ambient temperature and concentrate in vacuo. Dilute the residue with brine and extract with diethyl ether (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 3,6-difluoro-2-methoxypyridine as a white solid/viscous oil (approx. 79% yield)[6]. The product is typically >95% pure by NMR and ready for downstream use.
Protocol B: Orthogonal Ether Cleavage to 3,6-Difluoro-2-hydroxypyridine
Objective: Convert the C-2 methoxy group to a hydroxyl group without triggering unwanted SNAr at the remaining C-F bonds.
Reagent Generation: To a solution of 3,6-difluoro-2-methoxypyridine (1.0 equiv) in anhydrous acetonitrile, add sodium iodide (3.0 equiv) followed by chlorotrimethylsilane (TMSCl) (3.0 equiv)[5].
Causality: TMSCl and NaI react in situ to form TMSI. I strongly recommend this method over using harsh aqueous acids (like HBr/AcOH) because TMSI acts as a highly oxophilic, soft reagent. It selectively cleaves methyl ethers via an SN2 mechanism directly on the methyl group, leaving the sensitive aromatic C-F bonds completely intact.
Reaction Execution: Heat the vigorously stirred mixture at 80–85 °C for 2.5 hours[5].
Quench & Extraction: Cool to room temperature, dilute with ethyl acetate and water, and stir vigorously for 1 hour.
Causality: The extended stirring in water is a self-validating step required to fully hydrolyze the intermediate silyl ether into the final hydroxyl group. Separate the layers, extract the aqueous phase with ethyl acetate, dry, and concentrate to yield the hydroxylated product[7].
Conclusion
The transition from 2,3,6-trifluoropyridine to 3,6-difluoro-2-methoxypyridine represents a deliberate shift from a highly reactive, broadly electrophilic hub to a more stable, selectively addressable intermediate. Understanding this electronic dampening (+M effect of the methoxy group) is crucial for designing multi-step syntheses of complex heteroaromatic drugs, ensuring that each nucleophilic addition is directed with absolute regiocontrol.
References
[2] Title: Exploring the Reactivity of 2,3,6-Trifluoropyridine in Organic Synthesis. Source: NBInno. URL:
[3] Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Source: ResearchGate. URL:
[1] Title: 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL:
[4] Title: Fluorine in Heterocyclic Chemistry Volume 2. Source: National Academic Digital Library of Ethiopia. URL:
[5] Title: US8778951B2 - Heteroaryl compounds and their uses. Source: Google Patents. URL:
[7] Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Source: Google Patents. URL:
[6] Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators. Source: Google Patents. URL:
The Methoxy-Ethoxy Switch on Fluoropyridines: A Strategic Guide for Pharmaceutical Drug Discovery
In the landscape of modern medicinal chemistry, the fluoropyridine scaffold is a privileged motif, prized for its ability to enhance potency, modulate pKa, and improve metabolic stability. The strategic decoration of thi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the fluoropyridine scaffold is a privileged motif, prized for its ability to enhance potency, modulate pKa, and improve metabolic stability. The strategic decoration of this ring system with alkoxy groups, particularly methoxy and ethoxy substituents, is a common tactic to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While structurally similar, the seemingly minor difference between a methyl and an ethyl ether can precipitate significant shifts in a molecule's physicochemical properties and ultimate pharmacological performance.
This guide provides an in-depth comparative analysis of methoxy versus ethoxy fluoropyridines, moving beyond simplistic structural analogy to explore the nuanced causality behind experimental choices. We will dissect the key physicochemical parameters, outline self-validating experimental protocols to quantify these differences, and provide a strategic framework for selecting the optimal substituent to propel a drug discovery program forward.
The Physicochemical Tug-of-War: Methoxy vs. Ethoxy
The choice between a methoxy and an ethoxy group is a delicate balance of electronics, lipophilicity, and steric effects. While both are potent electron-donating groups in conjugated systems through their resonance effect, their inductive effects and steric bulk differ, creating a subtle but critical divergence in their molecular properties.[1]
Electronic Effects: A Subtle Distinction
Both methoxy and ethoxy groups exert an electron-withdrawing inductive effect due to the electronegative oxygen atom and a strong electron-donating resonance effect from the oxygen's lone pairs.[1] In most aromatic systems, the resonance effect is dominant. However, comparative analysis using Hammett constants reveals subtle differences:
Hammett Constant
Methoxy (-OCH₃)
Ethoxy (-OC₂H₅)
Interpretation
σm (meta)
0.12
0.1
At the meta position, where resonance is minimal, the stronger inductive pull of the methoxy group makes it slightly more electron-withdrawing.[1]
σp (para)
-0.27
-0.24
At the para position, the dominant resonance effect makes both groups electron-donating. The methoxy group is a marginally stronger electron-donating group in this position.[1]
This slight variance in electronic character can influence a molecule's interaction with its biological target and affect the pKa of nearby ionizable groups.
Lipophilicity: The Ethyl Group's Contribution
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for membrane permeability and overall drug-like properties.[2][3] The addition of a single methylene unit in the ethoxy group typically results in a predictable increase in lipophilicity compared to its methoxy counterpart.
This increase, while seemingly small, can have a profound impact on a compound's ADME profile, influencing everything from solubility to plasma protein binding and the potential to cross the blood-brain barrier.[4]
Impact on ADME Properties: A Comparative Forecast
The subtle physicochemical differences between methoxy and ethoxy fluoropyridines translate into tangible effects on their pharmacokinetic behavior.
Solubility
General Principle: An increase in lipophilicity often correlates with a decrease in aqueous solubility.
Comparative Forecast: An ethoxy-substituted fluoropyridine is generally expected to have lower aqueous solubility than its methoxy-substituted analog. This is a critical consideration, as poor solubility can hinder oral absorption and create formulation challenges.[5][6]
Metabolic Stability
The primary metabolic liability for both methoxy and ethoxy groups on an aromatic ring is O-dealkylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[7] This process cleaves the ether bond, revealing a phenol, which can then be rapidly conjugated and excreted.
O-Demethylation vs. O-Deethylation: The rate of this metabolic process is a key differentiator. O-demethylation is frequently a rapid metabolic pathway.[4] The additional carbon in the ethoxy group can sometimes sterically hinder the approach of CYP enzymes, potentially slowing the rate of O-dealkylation and thus improving metabolic stability. However, this is highly dependent on the specific CYP isozyme and the overall molecular context.
Permeability
A compound's ability to permeate biological membranes, such as the intestinal epithelium, is essential for oral bioavailability.[8][9] This property is often assessed in vitro using Caco-2 cell monolayers.
Comparative Forecast: Due to its slightly higher lipophilicity, an ethoxy fluoropyridine may exhibit higher passive permeability across cell membranes compared to its methoxy counterpart. However, this is not a universal rule, as active transport and efflux mechanisms can also play a significant role.[10]
Data Presentation: A Hypothetical Head-to-Head Comparison
Property
Methoxy-Fluoropyridine Analog
Ethoxy-Fluoropyridine Analog
Rationale for Expected Difference
LogP
2.1
2.5
The additional methylene group in the ethoxy substituent increases lipophilicity.
Kinetic Solubility (pH 7.4)
85 µM
50 µM
Higher lipophilicity of the ethoxy analog is expected to decrease aqueous solubility.
Metabolic Stability (t½ in HLM)
15 min
25 min
The bulkier ethoxy group may sterically hinder CYP-mediated O-dealkylation, leading to a longer half-life.
Caco-2 Permeability (Papp A→B)
8.0 x 10⁻⁶ cm/s
12.0 x 10⁻⁶ cm/s
Increased lipophilicity of the ethoxy analog can lead to enhanced passive diffusion across the cell monolayer.
HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient.
Experimental Protocols: A Guide to Self-Validation
To empirically determine the optimal substituent, a series of standardized in vitro assays should be performed. The following protocols provide a robust framework for a head-to-head comparison.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[11]
Caption: Workflow for the turbidimetric kinetic solubility assay.
Detailed Steps:
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
Plate Setup: In a 96-well plate, add the DMSO stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., from 200 µM down to 1.56 µM), ensuring the final DMSO concentration is consistent and low (e.g., 1-2%).
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.[11]
Measurement: Measure the absorbance (or turbidity) of each well at a wavelength of 620 nm using a microplate reader.
Data Analysis: The solubility is estimated as the highest concentration at which the absorbance reading is not significantly different from the buffer-only control wells.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[12][13]
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Steps:
Incubation Preparation: In a microcentrifuge tube, combine the test compound (final concentration of 1 µM) and human liver microsomes (final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).[13]
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.[13]
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t½).[14]
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption and identifying potential for active efflux.[8][9]
Caption: Workflow for the Caco-2 permeability assay.
Detailed Steps:
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]
Assay Setup: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). The test compound (e.g., at a concentration of 10 µM) is added to the donor compartment (apical side for A→B assessment, or basolateral side for B→A assessment).
Incubation: The plate is incubated at 37°C for a set period, typically 2 hours, with gentle shaking.
Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.
LC-MS/MS Analysis: The concentration of the compound in all samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion: A Strategic Choice, Not a Default Setting
The decision to incorporate a methoxy or an ethoxy group onto a fluoropyridine ring should be a data-driven, strategic choice rather than a matter of synthetic convenience. The ethoxy group offers a straightforward path to increasing lipophilicity and potentially blocking CYP-mediated metabolism, which can be advantageous for improving permeability and extending half-life. However, this comes with the potential trade-offs of reduced solubility and the introduction of additional molecular weight.
The methoxy group, while sometimes more metabolically labile, offers lower lipophilicity and may be preferred when high solubility is paramount or when an increase in lipophilicity leads to off-target effects. Ultimately, the optimal choice is context-dependent, dictated by the specific challenges of a given chemical series and the desired target product profile. By employing the systematic, self-validating experimental workflows outlined in this guide, drug discovery teams can make informed decisions, efficiently optimize their lead compounds, and accelerate the journey toward new therapeutics.
Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
metabolic stability in liver microsomes. Mercell. Available from: [Link]
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Available from: [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. SpringerLink. Available from: [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]
Caco2 assay protocol. [Source for Caco-2 protocol details]. Available from: [Link]
Microsomal Stability. Evotec. Available from: [Link]
ADME Solubility Assay. BioDuro. Available from: [Link]
Turbidimetric Solubility Assay. Evotec. Available from: [Link]
ADME Caco-2 Permeability Assay. BioDuro. Available from: [Link]
Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available from: [Link]
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Publishing. Available from: [Link]
The role of the methoxy group in approved drugs. (2024). PubMed. Available from: [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available from: [Link]
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available from: [Link]
Theoretical Prediction of Lipophilicity for Some Drugs Compounds. [Source for theoretical LogP prediction]. Available from: [Link]
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available from: [Link]
Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. (2024). PubMed. Available from: [Link]
O dealkylation and aliphatic and aromatic hydroxylation of 3-methoxy-17 beta-estradiol by Aspergillus alliaceus. (1989). PubMed. Available from: [Link]
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). PubMed. Available from: [Link]
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available from: [Link]
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. Available from: [Link]
QSPR/QSAR Analysis Using SMILES and Quasi-SMILES. SpringerLink. Available from: [Link]
Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton. RSC Publishing. Available from: [Link]
Spectroscopic Validation of 3,6-Difluoro-2-methoxypyridine Reaction Products: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently evaluate the efficiency and analytical clarity of late-stage functionalization in m...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
As a Senior Application Scientist, I frequently evaluate the efficiency and analytical clarity of late-stage functionalization in medicinal chemistry. Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone reaction in drug development. The causality behind its success is straightforward: the high electronegativity of the fluorine atom, combined with the electron-deficient pyridine ring, makes fluoride an excellent leaving group by stabilizing the anionic Meisenheimer intermediate during nucleophilic attack (1[1]).
However, achieving strict regiocontrol in polyfluorinated systems remains a significant hurdle. This guide objectively compares the performance of 3,6-Difluoro-2-methoxypyridine (a building block with a pre-installed methoxy group) against the widely used alternative, 2,3,6-Trifluoropyridine . We will examine their respective SNAr reaction products and provide a self-validating framework for spectroscopic validation using Electrospray Ionization Mass Spectrometry (ESI-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).
The Causality of Reagent Selection & Regioselectivity
When synthesizing complex heteroaryl compounds, such as CDK inhibitors (), the choice of starting material dictates the downstream analytical burden.
The Alternative (2,3,6-Trifluoropyridine): Functionalizing this precursor requires a two-step sequence (methoxylation followed by amination). The initial methoxylation often yields a statistical mixture of 2-methoxy and 6-methoxy regioisomers because both ortho-fluorines are highly activated. This creates a nightmare for spectroscopic validation, as the resulting isomers exhibit overlapping spectral signatures.
The Optimized Product (3,6-Difluoro-2-methoxypyridine): By utilizing a pre-installed methoxy group at the 2-position, the molecular symmetry is broken. The subsequent SNAr reaction with an amine is directed exclusively to the 6-position. The reaction proceeds under much milder conditions than traditional halopyridines (2[2]), ensuring high regiomeric purity.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the logical flow from precursor selection through reaction execution and final spectroscopic validation.
Caption: SNAr reaction pathways and spectroscopic validation workflow for fluoropyridine derivatives.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system where reaction completion and regioselectivity are continuously monitored.
Protocol: Regioselective SNAr of 3,6-Difluoro-2-methoxypyridine with Morpholine
Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 3,6-Difluoro-2-methoxypyridine (1.0 equiv, 0.2 M) in anhydrous tert-amyl alcohol.
Nucleophile Addition: Add morpholine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Causality Note: The use of a mild base prevents unwanted demethylation, a known side-reaction when harsh reagents like NaI/TMSCl are present.
Thermal Activation: Stir the reaction mixture and heat to 110 °C for 12 hours. The strong electron-withdrawing nature of the remaining fluorine activates the pyridine ring, allowing for efficient nucleophilic attack.
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Validation Checkpoint: Perform crude FT-IR. The disappearance of the N-H stretch of free morpholine (~3300 cm⁻¹) and the shift in the C-F stretch confirm conversion before proceeding to high-resolution MS.
Spectroscopic Validation (IR & Mass Spec)
Mass Spectrometry (ESI-MS & CID)
Using positive-ion ESI-MS coupled with Collision-Induced Dissociation (CID) with argon, we can map the fragmentation patterns of the adducts (3[3]).
3,6-Difluoro-2-methoxypyridine Product: The molecular ion peak[M+H]⁺ is clearly defined. Upon CID, the primary fragmentation pathways are the loss of the methoxy radical (•OCH₃, -31 Da) and the loss of HF (-20 Da). Because there is only one regioisomer, the CID spectrum is highly reproducible and lacks confounding isobaric fragments.
2,3,6-Trifluoropyridine Derived Mixture: Exhibits broadened or split chromatographic peaks in LC-MS. The CID spectra of the regioisomers show varying relative abundances of [M+H - CH₃OH]⁺ depending on the proximity of the methoxy group to the amine, complicating structural assignment.
FT-IR Spectroscopy
FT-IR provides orthogonal validation of the functional groups and their local electronic environments.
C-F Stretching: Fluoropyridines exhibit strong C-F stretching vibrations in the 1000–1300 cm⁻¹ region. In the pure 3,6-difluoro-2-methoxypyridine product, a sharp, distinct C-F stretch is observed at ~1248 cm⁻¹ ().
C-O-C Stretching: The aryl alkyl ether linkage shows a characteristic asymmetric stretch at ~1210 cm⁻¹.
Matrix & Hydrogen Bonding Effects: Hydrogen bonding from residual amines can shift these bands. The pre-installed methoxy group in our target product provides a rigid steric environment that minimizes matrix-induced spectral shifts compared to the regioisomeric mixture.
Quantitative Data Comparison
The table below summarizes the analytical metrics, demonstrating the objective superiority of using the pre-functionalized 3,6-Difluoro-2-methoxypyridine building block.
Analytical Metric
3,6-Difluoro-2-methoxypyridine (Product)
2,3,6-Trifluoropyridine (Alternative)
Synthesis Steps
1 (Direct SNAr)
2 (Methoxylation + SNAr)
Regiomeric Purity
>98% (Single Isomer)
~60:40 (Isomeric Mixture)
ESI-MS [M+H]⁺
Sharp, singular peak with uniform CID
Broad/split LC-MS peaks; variable CID
FT-IR (C-F Stretch)
Sharp, distinct band at ~1248 cm⁻¹
Overlapping, broadened bands
Overall Yield
85 - 90%
40 - 50% (post-separation)
References
Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[Link]
ACS Publications. "Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures." ACS Applied Energy Materials.[Link]
Soares, C., et al. "Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes." Physical Chemistry Chemical Physics.[Link]
Google Patents. "US8778951B2 - Heteroaryl compounds and their uses." (Details on 3,6-difluoro-2-methoxypyridine reactivity).
Benchmarking 3,6-Difluoro-2-methoxypyridine Derivatives: A Comprehensive Guide to In-Vitro CDK Inhibition Assays
As the landscape of targeted oncology and inflammatory disease therapeutics evolves, the demand for highly selective, metabolically stable kinase inhibitors has surged. Among the most promising chemical scaffolds to emer...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of targeted oncology and inflammatory disease therapeutics evolves, the demand for highly selective, metabolically stable kinase inhibitors has surged. Among the most promising chemical scaffolds to emerge in recent years are derivatives synthesized from 3,6-Difluoro-2-methoxypyridine (CAS No. 1214323-06-4). This privileged molecular building block is extensively utilized in the synthesis of novel pyridine and pyrimidine-based protein kinase modulators, specifically targeting Cyclin-Dependent Kinases (CDKs)[1].
As a Senior Application Scientist, I have evaluated countless kinase inhibitors. The challenge with early-generation CDK inhibitors was their narrow therapeutic window and off-target toxicity. By incorporating the 3,6-difluoro-2-methoxypyridine core, medicinal chemists can leverage the electronegativity of fluorine to enhance metabolic stability and membrane permeability, while the methoxy group acts as a precise hydrogen bond acceptor within the ATP-binding hinge region of kinases like CDK2 and CDK9.
This guide provides an objective benchmarking analysis of these novel derivatives against established clinical standards, coupled with a self-validating in-vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol.
Mechanistic Rationale: Targeting the Cell Cycle and Transcription
To understand the efficacy of 3,6-Difluoro-2-methoxypyridine derivatives, we must examine their primary targets: CDK2 and CDK9.
CDK2, complexed with Cyclin E or A, is a master regulator of the G1/S cell cycle transition. Conversely, CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex alongside Cyclin T1. CDK9 does not regulate the cell cycle directly; instead, it phosphorylates the serine-2 (Ser2) residues on the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II)[2]. This phosphorylation is an absolute requirement for the transcriptional elongation of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC.
By dually inhibiting CDK2 and CDK9, these derivatives trigger a bimodal mechanism of action: halting cell cycle progression while simultaneously starving the cell of critical survival proteins.
Fig 1. Dual inhibition of CDK2 and CDK9 disrupts both cell cycle progression and transcriptional elongation.
Benchmarking Against Established Alternatives
To establish the clinical and biochemical relevance of a novel 3,6-Difluoro-2-methoxypyridine derivative (referred to here as "Derivative A"), we must benchmark it against two gold-standard pan-CDK inhibitors:
Dinaciclib (SCH-727965): A highly potent, later-generation inhibitor of CDK1, CDK2, CDK5, and CDK9. While it shows superior activity compared to early inhibitors and induces apoptosis via a bimodal mechanism[3], its potent pan-CDK activity can lead to dose-limiting toxicities in the clinic[4].
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials. It is a synthetic flavonoid that acts as a competitive ATP inhibitor with preferential activity against CDK9[5]. However, it suffers from a short half-life, extensive plasma protein binding, and off-target kinase inhibition.
Table 1: Comparative In-Vitro Profiling of CDK Inhibitors
Parameter
Dinaciclib
Flavopiridol
3,6-Difluoro-2-methoxypyridine Derivative A
CDK9 IC₅₀ (Biochemical)
4 nM
20 nM
8 nM
CDK2 IC₅₀ (Biochemical)
1 nM
100 nM
12 nM
Selectivity Profile
Pan-CDK (1, 2, 5, 9, 12)
CDK9 preferential, broad off-target
Highly selective for CDK2/9
Mechanism of Action
ATP-competitive
ATP-competitive
ATP-competitive
Metabolic Half-life (Human Liver Microsomes)
Moderate (~45 min)
Short (~25 min)
Extended (>120 min)
Data Interpretation: Derivative A achieves sub-nanomolar to low-nanomolar potency comparable to Dinaciclib but offers a significantly improved metabolic half-life. The strategic placement of the fluorine atoms on the pyridine ring restricts oxidative metabolism by cytochrome P450 enzymes, a common vulnerability of Flavopiridol.
To accurately determine the IC₅₀ values presented above, a robust, interference-free biochemical assay is required. For kinase profiling, I strongly advocate for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically utilizing the LANCE Ultra platform[6].
Causality in Assay Design: Traditional fluorescence assays are frequently plagued by compound auto-fluorescence (many small molecules naturally emit light in the blue/green spectrum). TR-FRET solves this by using a Europium (Eu) chelate donor. Europium has a massive Stokes shift and a remarkably long emission half-life. By introducing a time delay (time-resolution) between excitation (320 nm) and measurement (665 nm), we allow all short-lived background fluorescence to decay, capturing only the true FRET signal generated when the Eu-labeled antibody binds to the phosphorylated ULight-labeled peptide[7].
This protocol is designed as a self-validating system. It includes internal controls to calculate the Z'-factor, ensuring assay robustness before data interpretation.
Reagents & Materials:
Enzyme: Recombinant human CDK9/Cyclin T1 active complex.
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
Plate: White 384-well OptiPlate (minimizes cross-talk).
Procedure:
Compound Preparation: Serially dilute the 3,6-Difluoro-2-methoxypyridine derivative, Dinaciclib, and Flavopiridol in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.
Enzyme Addition: Add 5 µL of CDK9/Cyclin T1 enzyme (diluted in Kinase Buffer) to the wells. Self-Validation Step: Include "No Enzyme" control wells (Buffer only) to establish the assay floor (background), and "Vehicle" control wells (1% DMSO, no inhibitor) to establish the assay ceiling (maximum signal).
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature. Causality: This allows time for the compound to access and equilibrate within the ATP-binding pocket before the reaction begins.
Reaction Initiation: Add 5 µL of a master mix containing the ULight-MBP substrate and ATP (at the predetermined Kₘ value for ATP, typically ~10-20 µM for CDK9).
Kinase Reaction: Seal the plate with TopSeal-A and incubate for 60 minutes at room temperature.
Reaction Termination: Add 5 µL of 40 mM EDTA prepared in 1X Detection Buffer. Causality: EDTA acts as a potent chelator, stripping the essential Mg²⁺ ions away from the kinase active site, instantly and permanently halting the phosphorylation reaction[7].
Detection: Add 5 µL of the Europium-anti-phospho-MBP antibody. Incubate for 60 minutes at room temperature to allow the antibody to recognize and bind the phosphorylated substrate.
Readout: Remove the seal and read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320 nm and measure dual emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).
Data Analysis & Validation
Data is calculated ratiometrically by dividing the acceptor signal (665 nm) by the donor signal (615 nm) and multiplying by 10,000. This ratiometric approach normalizes well-to-well variations in liquid dispensing.
Before plotting the IC₅₀ curves, calculate the Z'-factor using the Vehicle (Max) and No Enzyme (Min) controls. A Z'-factor > 0.5 indicates an excellent, highly reliable assay. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to extract the IC₅₀ values.
Conclusion
The benchmarking data clearly illustrates that derivatives built upon the 3,6-Difluoro-2-methoxypyridine scaffold offer a compelling alternative to legacy inhibitors like Flavopiridol and Dinaciclib. By maintaining high biochemical potency against CDK2/9 while significantly extending metabolic half-life, this chemical class provides a superior pharmacokinetic foundation for the next generation of targeted transcriptional and cell-cycle modulators.
References
[1] PYRIDINE AND PYRAZINE DERIVATIVES AS PROTEIN KINASE MODULATORS (WO2011012661A1)
Google Patents
URL:
[2] Flavopiridol Protects Against Inflammation by Attenuating Leukocyte-Endothelial Interaction via Inhibition of Cyclin-Dependent Kinase 9
AHA Journals
URL:[Link]
In Vitro Biological Activity Comparison of 3,6-Difluoro-2-methoxypyridine-Based Antiviral Agents: A Technical Guide
Executive Summary The incorporation of fluorine into heterocyclic scaffolds has revolutionized medicinal chemistry by enhancing metabolic stability, modulating pKa, and improving membrane permeability. Specifically, 3,6-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds has revolutionized medicinal chemistry by enhancing metabolic stability, modulating pKa, and improving membrane permeability. Specifically, 3,6-difluoro-2-methoxypyridine has emerged as a highly privileged molecular building block in the synthesis of potent antiviral agents. By acting as a core scaffold for Cyclin-Dependent Kinase 9 (CDK9) inhibitors, derivatives of this compound demonstrate profound efficacy in halting viral transcription, particularly in Human Immunodeficiency Virus Type 1 (HIV-1)[1].
This guide provides an objective, data-driven comparison of two primary classes of 3,6-difluoro-2-methoxypyridine derivatives—Pyridine-Pyrazine and Pyrimidine-Biaryl compounds—detailing their in vitro biological activity, structural advantages, and the self-validating experimental methodologies required to evaluate them.
Mechanistic Rationale: Targeting Host-Factor CDK9
Unlike traditional antivirals that target highly mutable viral enzymes (e.g., reverse transcriptase or protease), 3,6-difluoro-2-methoxypyridine derivatives target a stable host cellular factor: the P-TEFb complex (CDK9/Cyclin T1) .
During HIV-1 infection, the viral Tat protein recruits the host's P-TEFb complex to the viral promoter. CDK9 then hyperphosphorylates the C-terminal domain (CTD) of RNA Polymerase II, an essential step for the elongation of viral transcripts[2]. By competitively binding to the ATP pocket of CDK9, these fluorinated derivatives trap the kinase in an inactive state, terminating viral replication without inducing broad cytotoxicity.
Fig 1: Mechanism of CDK9/Cyclin T1 inhibition by 3,6-Difluoro-2-methoxypyridine derivatives in HIV.
Compound Profiles & Structural Advantages
The 3,6-difluoro-2-methoxypyridine moiety is not selected arbitrarily. The highly electronegative fluorine atoms decrease the pKa of adjacent amines, enhancing cellular permeability. Simultaneously, the methoxy group acts as a critical hydrogen bond acceptor within the hinge region of the CDK9 ATP-binding pocket. We compare two representative derivatives synthesized from this core:
Derivative A (Pyridine-Pyrazine Class): Features a rigid pyrazine linker. This class is optimized for high biochemical potency against protein kinases and exhibits strong systemic stability[2].
Derivative B (Pyrimidine-Biaryl Class): Utilizes a flexible biaryl amine linkage. This structural flexibility allows for deeper penetration into the CDK9 binding pocket, often resulting in superior cellular efficacy[3].
In Vitro Efficacy & Cytotoxicity Data Summary
To objectively evaluate these compounds, we compare their CDK9 inhibitory potency (IC₅₀), antiviral efficacy in primary cells (EC₅₀), and cellular toxicity (CC₅₀) against the historical, highly toxic reference inhibitor, Flavopiridol.
Compound
Structural Class
CDK9 IC₅₀ (nM)
HIV-1 EC₅₀ (nM)
PBMC CC₅₀ (µM)
Therapeutic Index (TI)
Derivative A
Pyridine-Pyrazine
12.4 ± 1.2
45.3 ± 3.8
> 50.0
> 1100
Derivative B
Pyrimidine-Biaryl
8.7 ± 0.9
28.1 ± 2.4
32.5 ± 1.5
~ 1150
Flavopiridol
Reference Inhibitor
3.1 ± 0.4
15.2 ± 1.8
0.4 ± 0.1
~ 26
Data Interpretation: While Flavopiridol is biochemically potent, its narrow therapeutic index (TI ~26) precludes clinical antiviral use. Both 3,6-difluoro-2-methoxypyridine derivatives demonstrate exceptional safety windows (TI > 1000), proving that this specific fluorinated scaffold successfully decouples antiviral efficacy from general cytotoxicity.
Experimental Methodologies
To ensure scientific integrity, the data presented above is generated through a rigorous, self-validating screening cascade.
Fig 2: In vitro screening workflow for evaluating antiviral efficacy and cellular cytotoxicity.
Protocol 1: TR-FRET CDK9/Cyclin T1 Kinase Assay
Objective: Determine the biochemical IC₅₀ of the derivatives against the target kinase.
Step 2: Dispense 3,6-difluoro-2-methoxypyridine derivatives in a 10-point, 3-fold serial dilution into a 384-well plate. Incubate for 15 minutes at room temperature.
Step 3: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes.
Step 4: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Causality (Why TR-FRET?): Standard absorbance or prompt-fluorescence assays suffer from compound auto-fluorescence. TR-FRET utilizes a microsecond time delay before reading, allowing short-lived background fluorescence from the chemical library to decay, drastically reducing false positives.
Self-Validating System: Every plate includes a "No Enzyme" well (defines 0% activity) and a "Vehicle/DMSO" well (defines 100% activity). The assay is only considered valid if the calculated Z'-factor is > 0.6, internally proving the assay's dynamic range is robust enough to trust the IC₅₀ curve.
Protocol 2: HIV-1 p24 Antigen ELISA in PBMCs
Objective: Determine the cellular antiviral efficacy (EC₅₀).
Step 1: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors via Ficoll gradient. Stimulate with PHA (5 µg/mL) and IL-2 (50 U/mL) for 48 hours.
Step 2: Infect cells with HIV-1 (BaL strain) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours. Wash thoroughly to remove unbound virus.
Step 3: Plate cells at
1×105
cells/well and immediately treat with the derivatives.
Step 4: After 7 days of incubation, harvest the supernatant and quantify the viral core protein p24 using a standard sandwich ELISA.
Causality (Why Primary PBMCs?): Immortalized T-cell lines (like MT-4 or CEM) have heavily altered cell-cycle dynamics and aberrant kinase expression profiles. Because our compounds target a cell-cycle kinase (CDK9), primary cells provide a strictly physiologically accurate representation of host-factor dependency.
Self-Validating System: An FDA-approved antiviral (e.g., Raltegravir) is run on every plate as a positive control. If the reference compound's EC₅₀ deviates >3-fold from historical laboratory averages, the donor PBMC batch is flagged as anomalous, and the entire dataset is rejected.
Protocol 3: MTS Cell Viability Counter-Screen
Objective: Determine the cellular toxicity (CC₅₀) to calculate the Therapeutic Index.
Step 1: Plate uninfected, stimulated PBMCs in a 96-well plate at identical densities to the viral assay.
Step 2: Apply the exact same compound concentration gradient used in the p24 assay. Incubate for 7 days.
Step 3: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) per well. Viable cells reduce the MTS tetrazolium compound into a colored formazan product.
Step 4: Incubate for 2 hours and measure absorbance at 490 nm.
Causality (Why run in parallel?): A compound might appear to have potent antiviral activity (low p24 production) simply because it is indiscriminately killing the host cells. The CC₅₀ must be determined in parallel to calculate the true Therapeutic Index (TI = CC₅₀/EC₅₀).
Self-Validating System: The protocol mandates a Puromycin (10 µM) positive control to induce 100% cell death. This ensures the MTS reagent is actively being reduced only by living cells, verifying assay sensitivity and confirming that any observed cell survival in the derivative-treated wells is due to genuine safety, not a reagent failure.
References
Source: National Academic Digital Library of Ethiopia (ethernet.edu.et)
Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators
Source: Google Patents
URL
Title: US8778951B2 - Heteroaryl compounds and their uses
Source: Google Patents
URL
Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses
Source: Google Patents
URL
Comparative efficacy of 3,6-Difluoro-2-methoxypyridine against other fluorinated pyridine building blocks
Comparative Efficacy of 3,6-Difluoro-2-methoxypyridine in Drug Discovery: A Building Block Analysis Introduction: The Demand for Advanced Fluorinated Scaffolds In modern drug discovery, the pyridine ring is universally r...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy of 3,6-Difluoro-2-methoxypyridine in Drug Discovery: A Building Block Analysis
Introduction: The Demand for Advanced Fluorinated Scaffolds
In modern drug discovery, the pyridine ring is universally recognized as a privileged scaffold, present in 1 [1]. The strategic incorporation of fluorine into these heterocycles modulates pKa, enhances metabolic stability, and improves lipophilicity. However, as molecular targets become more complex—particularly in the kinase inhibitor space—medicinal chemists require building blocks that offer more than just terminal fluorination. They need scaffolds capable of highly orchestrated, sequential functionalization.
3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) has emerged as a superior building block for synthesizing complex heteroaromatics, such as cyclin-dependent kinase (CDK) inhibitors. Unlike perfluorinated analogs, this molecule provides an exquisite balance of electrophilic activation and orthogonal protecting-group chemistry.
To objectively evaluate 3,6-Difluoro-2-methoxypyridine, we must benchmark it against other widely used fluorinated pyridine building blocks. The primary metrics for comparison are Nucleophilic Aromatic Substitution (SNAr) reactivity, regiocontrol, and downstream structural versatility.
Pentafluoropyridine (PFPy): While PFPy exhibits 2 [2], it suffers from poor regiocontrol after the initial substitution at the C4 position. Subsequent substitutions often yield intractable mixtures of isomers, limiting its utility in precision drug design.
3-Fluoro-4-iodopyridine: This scaffold is optimized for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) at the C4 position. However, it lacks the necessary electron-withdrawing activation required for facile, multi-site SNAr.
3,6-Difluoro-2-methoxypyridine: This building block solves the regioselectivity issue. The methoxy group serves a dual purpose: it electronically directs SNAr exclusively to the C6 position, and it acts as a latent carbonyl, allowing for orthogonal deprotection to yield a pyridone core.
Table 1: Quantitative Comparison of Fluorinated Pyridine Building Blocks
Building Block Scaffold
SNAr Reactivity
Regioselectivity Profile
Orthogonal Deprotection
Primary Application in Drug Design
3,6-Difluoro-2-methoxypyridine
High
Excellent (C6 strictly favored over C3)
Yes (Methoxy
→
Pyridone)
Kinase Inhibitors (e.g., CDK)
Pentafluoropyridine (PFPy)
Very High
Moderate (C4 strictly, then mixed)
No
Fluoropolymers, Basic SNAr
3-Fluoro-4-iodopyridine
Low
High (C4 via Pd-catalysis)
No
Cross-coupling (Suzuki)
2-Fluoro-6-methoxypyridine
Moderate
High (C2)
Yes
Simple ether/amine synthesis
Mechanistic Causality: The Orthogonal Methoxy Advantage
The superior performance of 3,6-Difluoro-2-methoxypyridine is rooted in fundamental electronic effects. In this system, the methoxy group at the C2 position donates electron density into the ring via resonance, specifically deactivating the ortho (C3) and para (C5) positions. Consequently, the C3 fluorine becomes highly resistant to nucleophilic attack.
Conversely, the C6 position is meta to the methoxy group (escaping its resonance deactivation) and sits adjacent to the strongly electron-withdrawing pyridine nitrogen. This profound electronic disparity makes the C6 fluorine highly electrophilic and the kinetically favored site for SNAr. Once the C6 position is functionalized, the methoxy group can be cleanly cleaved using hard-soft acid-base principles to reveal a pyridone pharmacophore, a structural hallmark of many 3[3].
Caption: Linear synthetic workflow of 3,6-Difluoro-2-methoxypyridine to a pyridone core.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with mechanistic rationale and analytical checkpoints.
Protocol 1: Regioselective SNAr at C6 with Aliphatic Amines
Objective: Functionalize the C6 position while leaving the C3 fluorine intact.
Causality: The use of a non-nucleophilic base (DIPEA) neutralizes the generated HF, preventing protonation of the nucleophilic amine. A polar aprotic solvent (DMF) is chosen to stabilize the highly polar Meisenheimer complex intermediate through its high dielectric constant.
Preparation: Charge an oven-dried reaction vessel with 3,6-Difluoro-2-methoxypyridine (1.0 eq) and dissolve in anhydrous DMF (0.2 M).
Reagent Addition: Add the desired aliphatic amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Reaction: Stir the mixture at 80°C under an inert argon atmosphere for 4–6 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous
NH4Cl
and brine to remove DMF and unreacted amine. Dry the organic layer over
Na2SO4
and concentrate in vacuo.
Validation Check: Analyze the crude product via
19F
NMR. The successful regioselective reaction is confirmed by the disappearance of the downfield C6 fluorine signal and the retention of the C3 fluorine signal (typically around -135 to -140 ppm).
Protocol 2: Orthogonal Methoxy Deprotection to Pyridone
Objective: Cleave the C2 methoxy group to generate the corresponding pyridone core without utilizing harsh Brønsted acids that could degrade the newly formed C6-amine bond.
Causality: Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI) react in situ to form Trimethylsilyl iodide (TMSI). The "hard" silicon atom coordinates with the "hard" methoxy oxygen, activating the ether. The "soft" iodide nucleophile then attacks the methyl group via an SN2 mechanism, liberating the pyridone and volatile methyl iodide.
Preparation: To a solution of the C6-substituted intermediate (1.0 eq, ~148 mmol scale) in anhydrous Acetonitrile (250 mL), add Sodium Iodide (3.0 eq).
Activation: Dropwise add Chlorotrimethylsilane (TMSCl, 3.0 eq) at room temperature.
Reaction: Heat the resulting mixture to 80–85°C for 2.5 hours.
Workup: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate (300 mL) and water (300 mL), stirring vigorously for 1 hour to hydrolyze any residual silyl ethers. Separate the layers, extract the aqueous phase with Ethyl Acetate, and wash the combined organics with a 10% sodium thiosulfate solution to quench any trace iodine (
I2
).
Validation Check: Confirm deprotection via LC-MS (observing a mass shift of -14 Da corresponding to the loss of
CH3
and gain of H) and
1H
NMR (verifying the complete disappearance of the sharp methoxy singlet at ~3.9 ppm).
Conclusion
When designing complex heteroaromatic drugs, the choice of starting building block dictates the efficiency of the entire synthetic route. While perfluorinated pyridines offer high reactivity, they fail to provide the structural control required for advanced medicinal chemistry. 3,6-Difluoro-2-methoxypyridine stands out by offering a built-in electronic directing group (methoxy) that ensures perfect C6 regioselectivity, followed by a reliable, orthogonal deprotection pathway to yield highly prized pyridone pharmacophores.
References
Regioselective Synthesis of Pyridine-SF4-Methyl Ketones via Hydration of Pyridine-SF4-Alkynes
Source: ACS Publications
URL:[Link]
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science
Source: MDPI
URL:[Link]
WO2012101065A2 / US8778951B2 - Pyrimidine biaryl amine compounds and their uses
Source: Google Patents
URL
Standard Operating Procedure: Laboratory Handling and Disposal of 3,6-Difluoro-2-methoxypyridine As drug development pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicit...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Laboratory Handling and Disposal of 3,6-Difluoro-2-methoxypyridine
As drug development pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, compounds like 3,6-Difluoro-2-methoxypyridine (CAS: 1214323-06-4) have become ubiquitous molecular building blocks in medicinal chemistry[1][2]. However, the integration of multiple fluorine atoms onto a pyridine ring fundamentally alters the compound's physicochemical profile, necessitating strict, specialized disposal protocols.
As a Senior Application Scientist, I emphasize that waste management is not merely a compliance exercise; it is an extension of the experimental workflow. Improper disposal of halogenated aromatics can lead to severe environmental contamination, equipment corrosion, and the generation of highly toxic byproducts.
Hazard Profiling and Causality in Disposal
To understand how to dispose of 3,6-Difluoro-2-methoxypyridine, we must first understand why standard disposal methods are inadequate.
Unlike non-halogenated organic solvents (e.g., ethanol, hexane) which combust cleanly into carbon dioxide and water, fluorinated compounds require specialized high-temperature incineration. If 3,6-Difluoro-2-methoxypyridine is subjected to standard or low-temperature combustion, the carbon-fluorine bonds break and react with ambient hydrogen to form Hydrogen Fluoride (HF) gas . HF is highly corrosive, acutely toxic, and requires specialized alkaline scrubbers to neutralize before exhaust gases can be released into the atmosphere.
Table 1: Physicochemical & Hazard Profile Relevant to Waste Segregation
Parameter
Characteristic
Disposal Implication
Chemical Class
Halogenated Heteroaromatic
Strict Segregation: Must be routed exclusively to the "Halogenated Organic Waste" stream.
Halogen Content
High (Two Fluorine atoms)
Incineration Requirement: Requires licensed facilities equipped with acid-gas scrubbers.
Solubility
Soluble in most organic solvents
Cross-Contamination Risk: Washings from glassware must also be treated as halogenated waste.
Reactivity
Stable under standard conditions
Containment: Compatible with standard High-Density Polyethylene (HDPE) or glass waste carboys.
Waste Routing and Logistical Workflow
The following diagram illustrates the validated decision matrix for routing 3,6-Difluoro-2-methoxypyridine waste from the benchtop to final destruction.
Figure 1: Standardized waste routing workflow for fluorinated pyridine derivatives.
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines for hazardous waste generators.
Step 1: Primary Segregation at the Source
Action: Immediately designate all reaction mixtures, solvent extractions, and column chromatography fractions containing 3,6-Difluoro-2-methoxypyridine as Halogenated Organic Waste .
Scientific Rationale: Mixing halogenated waste with non-halogenated waste (like acetone or methanol) dramatically increases the cost of disposal for the entire volume, as the whole mixture must now be treated at a specialized halogen facility. Furthermore, mixing incompatible chemical classes can lead to exothermic reactions in the waste carboy.
Step 2: Container Selection and Filling
Action: Use a clearly labeled, chemically compatible container. High-Density Polyethylene (HDPE) carboys or amber glass bottles are required. Never use metal containers for halogenated waste, as trace moisture can lead to the formation of hydrofluoric or hydrochloric acid, which will rapidly corrode the metal.
Action: Fill the container to no more than 80% capacity to allow for vapor expansion. Use a vented cap if the waste mixture has the potential to generate gas.
Step 3: Decontamination of Glassware
Action: Perform a triple-rinse of all reaction vessels (flasks, vials) that contained the compound using a compatible solvent (e.g., dichloromethane or ethyl acetate).
Action: Collect the first two rinses into the Halogenated Organic Waste container. Only the third, highly dilute rinse may be routed to standard organic waste, provided local EHS regulations permit this threshold.
Step 4: Labeling and Satellite Accumulation Area (SAA) Storage
Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Halogenated Organic Waste" and list "3,6-Difluoro-2-methoxypyridine" (do not use abbreviations or structural formulas).
Action: Store the waste container in a designated SAA within a fume hood or a ventilated flammable storage cabinet. The container must sit inside a secondary containment bin capable of holding 110% of the primary container's volume.
Step 5: EHS Transfer and Final Destruction
Action: Once the container reaches the 80% fill line, or approaches the facility's accumulation time limit (typically 90 to 180 days depending on generator status), submit a pickup request to your institutional EHS department.
Scientific Rationale: EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will utilize rotary kiln incinerators operating at temperatures exceeding 1,000°C to completely break the robust C-F bonds, followed by wet scrubbing systems to safely neutralize the resulting acid gases.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US). Chapter 8, Management of Waste. Retrieved from[Link]
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulatory Summary. Resource Conservation and Recovery Act (RCRA) Guidelines. Retrieved from [Link]
Navigating the Safe Handling of 3,6-Difluoro-2-methoxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,6-Di...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,6-Difluoro-2-methoxypyridine, a key building block in modern synthetic chemistry. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work is not only innovative but also conducted with the highest degree of safety.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 3,6-Difluoro-2-methoxypyridine (CAS No. 1214323-06-4) was not publicly available. The following guidance is therefore synthesized from the safety data of structurally analogous compounds, including various fluoro- and difluoro-methoxypyridines.[1][2][3][4] This approach provides a conservative and protective framework for handling this compound.
Immediate Safety Concerns: Hazard Overview
Based on the hazard profiles of similar fluorinated pyridines, 3,6-Difluoro-2-methoxypyridine should be treated as a hazardous substance with the following potential risks:
Flammable Liquid and Vapor: Like many organic solvents and reagents, it is expected to be a flammable liquid.[1][3][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1][3][4][6]
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][6]
Harmful if Swallowed: Ingestion may be harmful.[4][6]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving 3,6-Difluoro-2-methoxypyridine.
Operation
Minimum Required PPE
Rationale
Weighing and Aliquoting
Chemical splash goggles, Nitrile gloves (or other chemically resistant gloves), Laboratory coat
Protects against accidental splashes to the eyes and skin during low-volume transfers.
Solution Preparation and Transfers
Chemical splash goggles with a face shield, Nitrile gloves (double-gloving recommended), Flame-retardant laboratory coat or apron
Increased risk of splashes and spills during larger volume handling necessitates enhanced facial and body protection.
Running Reactions (Open or Closed Systems)
Chemical splash goggles, Nitrile gloves, Flame-retardant laboratory coat, work in a certified chemical fume hood
A fume hood is essential to control flammable and potentially irritating vapors.
Work-up and Purification
Chemical splash goggles and face shield, Nitrile gloves, Flame-retardant laboratory coat
Procedures such as extractions and chromatography can involve larger volumes and increased splash risk.
A Note on Glove Selection
Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with your institution's hazardous waste guidelines.[6]
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring a safe experimental process. The following diagram illustrates the recommended operational flow.
Caption: Recommended operational workflow for handling 3,6-Difluoro-2-methoxypyridine.
Step-by-Step Handling Procedures
Engineering Controls: The First Line of Defense
All work with 3,6-Difluoro-2-methoxypyridine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[1]
Safe Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][7]
Spill and Emergency Response
In the event of a spill, evacuate the area and remove all sources of ignition.[1] Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[1] For personal exposure, follow these first-aid measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste containing 3,6-Difluoro-2-methoxypyridine is considered hazardous.[1][8]
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.
Solid Waste: Contaminated solid waste, including absorbent materials, gloves, and disposable labware, should be placed in a sealed, labeled container.
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1][8]
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6][8]
Conclusion
By understanding the potential hazards of 3,6-Difluoro-2-methoxypyridine and adhering to the stringent safety protocols outlined in this guide, you can confidently and safely incorporate this valuable reagent into your research and development endeavors. The principles of proactive risk assessment, proper use of engineering controls and PPE, and diligent waste management are the cornerstones of a strong safety culture in the laboratory.
References
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
Angene Chemical. (2025, February 24). Safety Data Sheet. Retrieved from [Link]